1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGJEACTEOFQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585893 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50920-46-2 | |
| Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives have found extensive applications as pharmaceuticals, including anti-inflammatory, anticancer, and antibacterial agents, as well as in agriculture as herbicides and insecticides.[2][3] The compound this compound (CAS: 50920-46-2) is a key heterocyclic building block, valued by researchers and synthetic chemists for its utility in constructing more complex molecular architectures for drug discovery and development.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for scientists and professionals in the field.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and core physical properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting behavior in analytical systems.
Chemical Structure
The structure features a five-membered pyrazole ring with substituents at the 1, 3, and 5 positions: an ethyl group at N1, a carboxylic acid at C3, and a methyl group at C5. This specific arrangement of functional groups dictates its reactivity and potential for forming intermolecular interactions.
Caption: Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the title compound and its common synthetic precursor, the ethyl ester.
| Property | This compound | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate |
| CAS Number | 50920-46-2[5] | 50920-45-1[6] |
| Molecular Formula | C₇H₁₀N₂O₂ | C₉H₁₄N₂O₂ |
| Molecular Weight | 154.17 g/mol [7] | 182.22 g/mol [6] |
| XLogP3 | 0.8 | 1.5[6] |
| Hydrogen Bond Donor Count | 1 | 0[6] |
| Hydrogen Bond Acceptor Count | 3 | 3[6] |
| Appearance | White to off-white powder/crystal | Not specified |
Synthesis and Reactivity
As a synthetic intermediate, understanding the pathways to its formation and its subsequent chemical behavior is paramount for its effective application.
Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process starting from the commercially available ethyl 5-methyl-1H-pyrazole-3-carboxylate. The causality behind this choice is the need for regioselective alkylation; direct alkylation of the pyrazole ring can lead to a mixture of N1 and N2 isomers. Using a precursor where one nitrogen is sterically or electronically differentiated allows for controlled synthesis.
Step 1: N-Ethylation: The precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) in an aprotic polar solvent like DMF or acetonitrile. The reaction selectively yields the N1-ethylated product. This regioselectivity is a known attribute of pyrazole chemistry, often favoring substitution at the nitrogen further from the electron-withdrawing group.
Step 2: Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.
Caption: General synthetic workflow for the target compound.
Chemical Reactivity
The reactivity of this molecule is dominated by its carboxylic acid functional group.
-
Esterification: It can be readily converted back to its ester form by reacting with an alcohol under acidic conditions (Fischer esterification).
-
Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with SOCl₂ or using coupling reagents like DCC/EDC) and reacted with primary or secondary amines to form a wide array of pyrazole-3-carboxamides. This reaction is fundamental to building libraries of potential drug candidates.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Spectral Analysis and Characterization
Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While a full dataset for CAS 50920-46-2 is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from close analogs.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A triplet and a quartet in the aliphatic region corresponding to the N-ethyl group protons (-CH₂-CH₃).
-
A singlet for the C5-methyl group protons.
-
A singlet for the lone proton on the pyrazole ring (at the C4 position).
-
A broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp and strong C=O stretching band from the carbonyl group of the acid, around 1700-1725 cm⁻¹.
-
C-H stretching bands in the 2850-3000 cm⁻¹ region for the ethyl and methyl groups.
-
C=N and C=C stretching vibrations from the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (154.17 g/mol ). Key fragmentation patterns would likely involve the loss of the ethyl group (-29 Da) and the carboxylic acid group (-45 Da).
Applications in Research and Development
The true value of this compound lies in its role as a versatile intermediate. The pyrazole carboxylic acid scaffold is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[10][11]
-
Drug Discovery: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.[2] This specific intermediate serves as a starting point for synthesizing novel compounds for screening against various therapeutic targets. For instance, a closely related isomer, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, is used to synthesize derivatives that act as antivirulence agents, inhibiting biofilm formation in Staphylococcus aureus.[12]
-
Agrochemicals: Substituted pyrazoles are crucial in modern agriculture. The structural motif is found in potent herbicides and insecticides.[13] The ability to easily modify the carboxylic acid group allows for the creation of ester and amide derivatives with tailored properties for crop protection.[13]
-
Materials Science: Pyrazole derivatives can also act as ligands for transition metals, finding use in catalysis and the development of novel materials.[1]
Safety and Handling
According to aggregated GHS data, the regioisomer 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is classified as harmful if swallowed.[14][15]
-
Hazard Classifications: Acute Toxicity, Oral (Category 4).
-
Signal Word: Warning.
-
Hazard Statements: H302: Harmful if swallowed.[15]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid ingestion and direct contact with skin and eyes.
This guide provides a technical foundation for understanding and utilizing this compound. Its robust chemistry and proven value as a synthetic building block ensure its continued relevance in the fields of chemical research and development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 50920-46-2|this compound|BLD Pharm [bldpharm.com]
- 6. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [oakwoodchemical.com]
- 8. This compound(50920-46-2) 1H NMR [m.chemicalbook.com]
- 9. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 50920-65-5 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
An In-Depth Technical Guide to the Structure Elucidation of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive, multi-technique approach for the definitive structure elucidation of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. By integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that ensures the unambiguous assignment of the molecular structure. Each section details not only the expected outcomes but also the underlying principles that make each technique indispensable for confirming the specific isomeric form of this pyrazole derivative.
Introduction and Strategic Overview
This compound (molecular formula C₇H₁₀N₂O₂, molecular weight 154.17 g/mol ) is a heterocyclic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of substituents on the pyrazole ring is critical to its chemical reactivity and biological activity. Therefore, its unambiguous structural confirmation is a prerequisite for any further development.
The primary challenge in elucidating this structure lies in definitively distinguishing it from its constitutional isomer, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Simple one-dimensional spectroscopic methods may provide data consistent with both structures. This guide outlines a holistic and synergistic analytical workflow designed to provide irrefutable evidence for the correct isomer through the logical integration of multiple spectroscopic techniques.
The chosen strategy relies on a foundational principle: each analytical technique provides a unique and complementary piece of the structural puzzle.
-
Mass Spectrometry (MS) will confirm the elemental composition and molecular weight and offer initial structural clues through fragmentation analysis.
-
Infrared (IR) Spectroscopy will rapidly identify the key functional groups present, confirming the existence of the carboxylic acid and the aromatic-like pyrazole core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 2D correlation experiments, will provide the definitive map of atomic connectivity, allowing for the unambiguous placement of each substituent on the pyrazole ring.
Caption: Workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry is the first line of inquiry, serving to verify the molecular weight and elemental composition and to provide initial structural insights through predictable fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small quantity of the analyte is introduced into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation
The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.
-
Molecular Ion (M•+): The highest m/z value in the spectrum should correspond to the molecular weight of the compound. For this compound, a peak is expected at m/z = 154 . The presence of two nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Fragmentation Analysis: The fragmentation pattern is critical for initial structural validation. Key fragmentation processes for pyrazoles and carboxylic acids include α-cleavage and the loss of stable neutral molecules.[1][2]
| Expected m/z | Proposed Fragment Identity | Rationale for Fragmentation |
| 154 | [C₇H₁₀N₂O₂]•+ | Molecular Ion (M•+) |
| 125 | [M - C₂H₅]⁺ | Loss of the ethyl group from the N1 position. |
| 109 | [M - COOH]⁺ | α-cleavage resulting in the loss of the carboxyl radical, a common pathway for carboxylic acids.[1] |
| 81 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the N-ethyl group of the m/z 109 fragment. |
| 54 | [C₃H₄N]⁺ | Characteristic pyrazole ring fragmentation. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the infrared spectrum.
Data Interpretation
The IR spectrum will confirm the presence of the carboxylic acid and the pyrazole ring.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure |
| ~2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | The exceptional broadness is due to hydrogen bonding and is highly characteristic of a carboxylic acid dimer.[4] |
| ~2850-2980 | C-H Stretch | Ethyl & Methyl groups | Confirms the presence of aliphatic C-H bonds. |
| ~1715 (strong, sharp) | C=O Stretch | Carboxylic Acid | Confirms the carbonyl group. The position suggests a conjugated or hydrogen-bonded acid. |
| ~1550-1620 | C=N & C=C Stretch | Pyrazole Ring | Corresponds to the stretching vibrations within the heterocyclic ring.[5] |
| ~1210-1320 | C-O Stretch | Carboxylic Acid | Associated with the carbon-oxygen single bond of the acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[6] While 1D NMR (¹H and ¹³C) identifies the different chemical environments, 2D NMR experiments (COSY, HSQC, and HMBC) are essential for establishing the precise connectivity between atoms, which is the key to differentiating between the possible isomers.[7][8]
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton.
-
1D Spectra Acquisition: Acquire standard ¹H and broadband proton-decoupled ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
2D Spectra Acquisition: Perform a series of 2D experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (typically over 2-3 bonds).[10]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹JCH).[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is the most powerful experiment for this specific problem.[7]
-
Data Interpretation and Isomer Differentiation
The ¹H NMR spectrum provides a count of chemically distinct protons and information about their local environment.
| Expected δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 12.0 | broad singlet | 1H | -COOH | The acidic proton is highly deshielded and often broadened by chemical exchange. |
| ~6.5 | singlet | 1H | H-4 | The sole proton on the pyrazole ring. Its chemical shift is influenced by the surrounding substituents. |
| ~4.2 | quartet (q) | 2H | N-CH₂-CH₃ | Deshielded by the adjacent nitrogen atom. Coupled to the -CH₃ protons. |
| ~2.4 | singlet | 3H | C₅-CH₃ | A singlet as it has no adjacent protons to couple with. |
| ~1.4 | triplet (t) | 3H | N-CH₂-CH₃ | Coupled to the adjacent -CH₂ protons. |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Expected δ (ppm) | Assignment | Rationale |
| ~165 | C=O | Carboxylic acid carbonyl carbon. |
| ~150 | C-5 | Quaternary carbon attached to nitrogen and methyl group. |
| ~145 | C-3 | Quaternary carbon attached to nitrogen and carboxylic acid. |
| ~110 | C-4 | Protonated carbon of the pyrazole ring. |
| ~45 | N-CH₂ | Ethyl group carbon attached to nitrogen. |
| ~14 | C₅-CH₃ | Ring-attached methyl carbon.[12] |
| ~13 | N-CH₂-CH₃ | Terminal methyl of the ethyl group. |
While the 1D spectra are consistent with the proposed structure, they could also potentially fit the isomer. The HMBC experiment provides the definitive evidence by showing correlations between protons and carbons that are 2 or 3 bonds apart. This allows us to "walk" across the molecule and connect the substituents to specific positions on the ring.[13]
The key correlations that will unambiguously confirm the this compound structure are:
-
Correlation from the N-CH₂ protons (~4.2 ppm) to the C-5 carbon (~150 ppm). This proves the ethyl group is attached to N-1, which is adjacent to C-5.
-
Correlation from the C₅-CH₃ protons (~2.4 ppm) to the C-5 carbon (~150 ppm) and the C-4 carbon (~110 ppm). This confirms the methyl group is on C-5.
-
Correlation from the H-4 proton (~6.5 ppm) to the carboxylic acid carbon (C=O, ~165 ppm). This is a three-bond correlation (H-4 → C-4 → C-3 → COOH) and proves that the carboxylic acid group is located at the C-3 position.
Caption: Key HMBC correlations confirming the structure.
Consolidated Conclusion
The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern spectroscopic techniques.
-
Mass Spectrometry confirmed the molecular formula C₇H₁₀N₂O₂ with a molecular ion peak at m/z 154.
-
IR Spectroscopy provided clear evidence for the carboxylic acid functional group (broad O-H and strong C=O absorptions) and the pyrazole core.
-
1D NMR (¹H and ¹³C) established the presence and environment of all proton and carbon atoms, including the ethyl, methyl, and carboxylic acid moieties, and a single proton on the pyrazole ring.
-
2D NMR (HMBC) provided the definitive and irrefutable evidence. The long-range correlation between the N-ethyl protons and the C-5 carbon, combined with the correlation between the H-4 proton and the carboxylic acid carbon, unambiguously establishes the 1, 3, and 5 substitution pattern.
This multi-faceted, self-validating approach leaves no ambiguity and stands as a robust protocol for the structural characterization of complex heterocyclic molecules, ensuring the highest degree of scientific integrity for research and development applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. youtube.com [youtube.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS 50920-46-2 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 50920-46-2)
Introduction
This compound, identified by CAS Number 50920-46-2, is a substituted pyrazole derivative that serves as a crucial synthetic intermediate. Its molecular structure, featuring a carboxylic acid functional group, an N-ethyl substituent, and a C-methyl substituent on the pyrazole core, makes it a versatile building block in medicinal and agricultural chemistry. This compound is instrumental in the development of novel fungicides, herbicides, and pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[1][2] The physicochemical properties of this intermediate are paramount as they directly influence reaction kinetics, product yield, formulation strategies, and the biological activity of the final products.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Furthermore, it offers expert-guided, standardized protocols for the experimental determination of critical parameters essential for its application in research and development, such as acidity (pKa), solubility, and lipophilicity (LogP).
Core Physicochemical Profile
The fundamental physicochemical characteristics of a compound are the cornerstone of its application in synthesis and formulation. The known properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50920-46-2 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 154.17 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 136 - 141 °C | [3] |
| pKa | Data not available; experimental determination required. | |
| Aqueous Solubility | Data not available; experimental determination required. | |
| LogP | Data not available; experimental determination required. |
Structural and Spectroscopic Characterization
The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical properties.
Caption: 2D structure of this compound.
Anticipated Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show a characteristic broad singlet for the carboxylic acid proton (-COOH). Signals for the ethyl group would appear as a quartet (-CH₂) and a triplet (-CH₃). The pyrazole ring proton and the C-methyl group would each present as singlets.
-
¹³C NMR: Carbon signals for the carboxylic acid carbonyl, the distinct carbons of the pyrazole ring, and the carbons of the ethyl and methyl substituents would be visible.
-
Infrared (IR) Spectroscopy: A broad absorption band characteristic of the O-H stretch of the carboxylic acid dimer would be prominent (approx. 2500-3300 cm⁻¹). A sharp, strong peak for the C=O stretch of the carbonyl group would appear around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (154.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and parts of the ethyl substituent.
Key Parameters for Development & Experimental Protocols
For researchers in drug development and agrochemistry, three physicochemical properties are of paramount importance: acidity (pKa), solubility, and lipophilicity (LogP). These parameters govern a molecule's behavior in both biological and formulation contexts.
Acidity (pKa)
Scientific Rationale: The pKa value defines the extent of ionization of the carboxylic acid group at a given pH. This is critical because ionization state profoundly affects a molecule's solubility, membrane permeability, and interaction with biological targets. For formulation scientists, knowing the pKa is essential for selecting appropriate buffers and predicting stability.
Experimental Protocol: Potentiometric Titration
This is a robust and widely accepted method for pKa determination.
-
Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.
-
System Setup: Place the solution in a thermostatted vessel (25 °C) and use a calibrated pH meter with a combination electrode to monitor pH.
-
Titration: Add a standardized, carbonate-free titrant (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, a derivative plot (dpH/dV vs. V) can be used to precisely locate the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility
Scientific Rationale: Solubility is a critical determinant of a compound's bioavailability. Poor aqueous solubility can severely limit oral absorption, leading to failed drug candidates. In agrochemicals, it affects how a compound is formulated (e.g., as a solution or suspension) and its environmental fate.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a vial containing a solvent of interest (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop agitation and allow the suspension to settle. Collect a sample from the supernatant and separate the undissolved solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Validation: The presence of solid compound at the end of the experiment must be visually confirmed to ensure that the initial amount was indeed in excess.
Caption: Workflow for equilibrium solubility determination.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is expressed as the partition coefficient (LogP). It is a key predictor of a drug's ability to cross cell membranes (absorption), its distribution within the body, and its potential for metabolism and toxicity. For agrochemicals, it influences soil binding and penetration into plant tissues.
Experimental Protocol: Shake-Flask Method for LogP
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water phases in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for LogP determination by the shake-flask method.
Stability, Storage, and Safety
Handling and Storage: this compound should be stored in a cool, dry place, with some suppliers recommending temperatures between 0-8 °C to ensure long-term stability.[1][2] The container should be tightly closed to prevent moisture uptake.
Safety Profile: According to available safety data, this compound is classified with the GHS07 pictogram and the hazard statement H302, indicating it is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined structural and basic physical properties. Its true potential in advanced applications, however, can only be unlocked through the rigorous experimental determination of its pKa, aqueous solubility, and LogP. The protocols detailed in this guide provide a validated framework for obtaining this critical data, enabling researchers and development professionals to make informed decisions regarding synthesis, formulation, and screening, thereby accelerating the path from discovery to application.
References
An In-depth Technical Guide to the Spectral Data Analysis of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid
Introduction
1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical applications, rigorous structural elucidation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical methodologies for the spectral characterization of this molecule, grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these analytical choices.
Molecular Structure and Isomeric Considerations
The structural integrity of a pharmaceutical candidate is the bedrock of its biological activity and safety profile. For this compound, it is crucial to confirm the substitution pattern on the pyrazole ring. A common isomeric impurity that could arise during synthesis is 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. The analytical techniques detailed herein are designed to unequivocally differentiate between these isomers.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. For this compound, the following proton signals are expected:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | 1H |
| Pyrazole C4-H | 6.5 - 6.7 | Singlet | - | 1H |
| Ethyl N-CH₂ | 4.1 - 4.3 | Quartet | ~7.2 | 2H |
| Methyl C5-CH₃ | 2.3 - 2.5 | Singlet | - | 3H |
| Ethyl -CH₃ | 1.4 - 1.6 | Triplet | ~7.2 | 3H |
Expertise & Experience: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration. The singlet nature of the pyrazole C4-H is a key indicator of the substitution pattern. In the isomeric impurity, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, this proton would likely experience a slightly different chemical environment. The quartet and triplet pattern of the ethyl group is a classic ethyl spin system.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| Pyrazole C3 | 145 - 150 |
| Pyrazole C5 | 140 - 145 |
| Pyrazole C4 | 105 - 110 |
| Ethyl N-CH₂ | 45 - 50 |
| Methyl C5-CH₃ | 12 - 15 |
| Ethyl -CH₃ | 14 - 17 |
Trustworthiness: The chemical shifts are predicted based on known data for similar pyrazole carboxylic acids and general principles of NMR spectroscopy.[1][2][3] The distinct chemical shifts for the three pyrazole carbons (C3, C4, and C5) are critical for confirming the substitution pattern.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4][5][6] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Caption: Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] For this compound, the IR spectrum will be dominated by vibrations associated with the carboxylic acid and the pyrazole ring.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Strong, very broad |
| ~1700 | C=O stretch (carboxylic acid) | Strong |
| ~1600, ~1550 | C=N, C=C stretch (pyrazole ring) | Medium |
| ~1450, ~1380 | C-H bend (alkyl groups) | Medium |
| ~1250 | C-O stretch (carboxylic acid) | Strong |
| ~920 | O-H bend (out-of-plane, dimer) | Medium, broad |
Authoritative Grounding: The very broad O-H stretching band is characteristic of a hydrogen-bonded carboxylic acid dimer.[9] The strong carbonyl absorption around 1700 cm⁻¹ is also a key diagnostic peak. The pyrazole ring vibrations are expected in the fingerprint region.[10][11]
Experimental Protocol for ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples due to its minimal sample preparation requirements.[12][13][14]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the key absorption bands in the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum
For this compound (Molecular Weight: 154.17 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 154.
-
Key Fragments:
Trustworthiness: The presence of the molecular ion peak is crucial for confirming the molecular weight. The fragmentation pattern can provide additional structural information and help differentiate between isomers. Analysis of the fragmentation of the related ethyl 5-methyl-1H-pyrazole-3-carboxylate (MW 154.17) from the NIST WebBook can provide insights into the expected fragmentation of the pyrazole core.[18][19][20]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a pure solid, direct infusion is often sufficient.
-
-
Ionization:
-
Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation.
-
Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS and is less likely to cause extensive fragmentation, often showing a prominent protonated molecule [M+H]⁺ at m/z = 155.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Caption: Logical fragmentation pathway in Mass Spectrometry.
Conclusion
The comprehensive spectral analysis of this compound using a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust methodology for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a powerful analytical toolkit for the characterization of this and other related pharmaceutical compounds. The protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development.
References
- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 19. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 20. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
An In-depth Technical Guide on the Putative Mechanisms of Action of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Foreword: Charting a Course into the Unknown
For researchers and drug development professionals, the exploration of novel chemical entities is the very essence of discovery. The compound 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid emerges from a chemical family—pyrazole carboxylic acid derivatives—renowned for its diverse and potent biological activities.[1][2][3] While the specific mechanism of action for this particular molecule remains to be fully elucidated, its structural characteristics suggest several compelling avenues for investigation.
Part 1: The Pyrazole Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][3] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4] This versatility stems from the pyrazole's ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, hydrophobic interactions, and metal chelation. The carboxylic acid moiety further enhances this potential, often serving as a key anchoring point within enzyme active sites or receptor binding pockets.
Part 2: Postulated Mechanisms of Action: Learning from Analogs
Based on the known activities of structurally related pyrazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.
Primary Hypothesis: Inhibition of Mitochondrial Electron Transport Chain Complex I
A compelling line of inquiry is suggested by the insecticide Tebufenpyrad, a pyrazole carboxamide that functions as a potent inhibitor of mitochondrial complex I.[5] This enzyme is a critical component of the electron transport chain, and its inhibition disrupts ATP production, leading to cellular demise.[5] The structural similarity between Tebufenpyrad and our compound of interest makes mitochondrial respiration a prime target for investigation.
Secondary Hypothesis: Viral Protease Inhibition
Recent studies have identified pyrazole-3-carboxylic acid derivatives as effective inhibitors of the Dengue virus NS2B-NS3 protease.[6] This enzyme is essential for viral replication, and its inhibition represents a promising antiviral strategy.[6] Given the precedent for this scaffold to bind to and inhibit viral proteases, this constitutes a viable secondary hypothesis.
Exploratory Avenues: Kinase and Cyclooxygenase (COX) Inhibition
The broader family of pyrazole derivatives has been extensively explored for its anti-inflammatory and anticancer activities, often linked to the inhibition of protein kinases or cyclooxygenase enzymes.[1] While less directly suggested by the immediate structure, these remain important exploratory avenues, particularly if primary and secondary hypotheses are disproven.
Part 3: An Experimental Roadmap for Mechanistic Elucidation
The following sections provide a structured, multi-stage experimental plan to systematically investigate the mechanism of action of this compound.
Stage 1: Initial Profiling and Target Class Identification
The initial phase focuses on broad, cell-based assays to narrow the field of potential mechanisms.
Experimental Workflow: Initial Cellular Phenotyping
Caption: Workflow for initial cell-based screening.
Protocol 1: Cellular Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate a relevant cell line (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Stage 2: Target-Specific In Vitro Assays
Based on the results of Stage 1, proceed with target-specific biochemical assays.
Experimental Workflow: Investigating Mitochondrial Respiration
Caption: Workflow for assessing mitochondrial function.
Protocol 2: Mitochondrial Complex I Enzymatic Assay
-
Isolate Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart) using differential centrifugation.
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing ubiquinone, NADH, and the isolated mitochondrial complex I.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Initiate Reaction: Initiate the reaction by adding NADH.
-
Monitor Absorbance: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate Inhibition: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Stage 3: Target Engagement and In-Cell Validation
Confirm that the compound interacts with its putative target within a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein (e.g., a subunit of Complex I) at each temperature by Western blotting.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Part 4: Data Presentation and Interpretation
All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile
| Assay Type | Target | Endpoint | Result (IC50/EC50) |
| Cellular | A549 Cells | Cytotoxicity | 15.2 µM |
| Biochemical | Bovine Heart Complex I | Enzymatic Inhibition | 2.1 µM |
| Cellular | Dengue Virus Replicon | Replication Inhibition | > 50 µM |
| Biochemical | COX-2 | Enzymatic Inhibition | > 100 µM |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic elucidation of the mechanism of action for this compound. By progressing through these stages of hypothesis generation, in vitro testing, and in-cell validation, researchers can build a compelling, data-driven narrative of the compound's biological activity. The insights gained will be invaluable for guiding further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Biological activity of substituted pyrazole carboxylic acids
An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazole Carboxylic Acids
Introduction
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules.[1] When functionalized with a carboxylic acid group, this scaffold transforms into a versatile platform for drug discovery and agrochemical development, earning its designation as a "privileged structure."[2][3] The unique electronic properties, hydrogen bonding capabilities, and structural rigidity of the pyrazole carboxylic acid core allow it to interact with a wide array of biological targets with high affinity and specificity.[4]
The resulting derivatives have given rise to a multitude of commercial products, from blockbuster anti-inflammatory drugs to highly effective fungicides.[5][6][7] The biological activities reported for this class of compounds are remarkably diverse, encompassing anti-inflammatory, antifungal, anticancer, antiviral, antimicrobial, and neuroprotective effects.[6][8][9] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key biological activities of substituted pyrazole carboxylic acids. It delves into the underlying mechanisms of action, explores critical structure-activity relationships (SAR), and provides detailed experimental methodologies to facilitate further research and development in this dynamic field.
Chapter 1: The Pyrazole Carboxylic Acid Scaffold: Physicochemical Properties and Synthetic Strategies
The efficacy of the pyrazole carboxylic acid scaffold stems from its distinct physicochemical characteristics. The aromatic pyrazole ring provides a stable, planar core, while the nitrogen atoms act as both hydrogen bond donors (N-1 H) and acceptors (N-2), facilitating strong interactions with protein active sites.[4] The acidic carboxylic acid group is often crucial for activity, serving as a key anchoring point or a metal-chelating moiety within enzyme pockets.
The synthesis of this scaffold is well-established, with the Knorr pyrazole synthesis and related cyclocondensation reactions being common strategies.[7][10] A typical approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, which can be readily modified to introduce a variety of substituents, allowing for extensive chemical exploration and optimization of biological activity.
Chapter 2: Mechanism-Driven Biological Activities: Case Studies
The broad biological spectrum of pyrazole carboxylic acid derivatives is best understood through their specific mechanisms of action against well-defined molecular targets. This chapter explores three major areas where these compounds have made a significant impact.
Inhibition of Cellular Respiration: Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs) in Agriculture
In the realm of agrochemicals, pyrazole carboxamides (amides derived from pyrazole carboxylic acids) are a pivotal class of fungicides.[5][11] Their primary mode of action is the potent and specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[5][12]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides interrupt the flow of electrons, which has catastrophic consequences for the fungal cell.[5] This blockage leads to a severe reduction in ATP synthesis, starving the fungus of its primary energy source.[5] Furthermore, the impaired electron flow results in the accumulation of reactive oxygen species (ROS), causing significant oxidative stress and damage to cellular structures.[5] This targeted disruption of a vital metabolic hub effectively halts fungal growth and leads to cell death. The development of SDHIs has been instrumental in managing fungicide resistance and ensuring global food security.[5]
Caption: Inhibition of Fungal Respiration by Pyrazole Carboxamide SDHIs.
Table 1: Representative Pyrazole Carboxamide SDHI Fungicides
| Compound Name | Key Target Pathogens | Reported Efficacy (EC₅₀) | Reference(s) |
|---|---|---|---|
| Boscalid | Botrytis cinerea, Sclerotinia sclerotiorum | 2.2 µg/mL against R. solani | [13] |
| Fluxapyroxad | Rhizoctonia solani, Mycosphaerella graminicola | 0.033 mg/L against R. solani | [12] |
| Bixafen | Cereal rusts and leaf spot diseases | Varies by pathogen | [11][14] |
| Penthiopyrad | Botrytis, Powdery Mildew, Rhizoctonia | Varies by pathogen |[5] |
Modulation of the Inflammatory Cascade: Diaryl Pyrazoles as Selective COX-2 Inhibitors
One of the most significant contributions of pyrazole chemistry to human health is the development of selective cyclooxygenase-2 (COX-2) inhibitors.[15] The diaryl-substituted pyrazole derivative, Celecoxib, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for conditions like osteoarthritis and rheumatoid arthritis.[16][17]
The mechanism of action involves the enzymes COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins.[18] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and platelet function, COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[19] Traditional NSAIDs inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal bleeding.[18] Celecoxib's pyrazole-based structure allows it to selectively bind to and inhibit the COX-2 enzyme, providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[15][16]
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 10. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carboxin - Wikipedia [en.wikipedia.org]
- 15. COX 2-selective NSAIDs: biology, promises, and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid literature review
An In-depth Technical Guide to 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of therapeutic agents across a vast range of disease areas. The natural occurrence of a pyrazole derivative, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, hinted at the biological relevance of this motif. Since then, synthetic pyrazole-containing molecules have achieved significant clinical success. A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specific, promising derivative: This compound . As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this molecule, moving beyond a simple recitation of facts to explain the underlying scientific rationale for its synthesis, characterization, and potential applications. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their own discovery programs.
Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is the first step in any development workflow. The key characteristics of this compound and its common synthetic precursor, the corresponding ethyl ester, are summarized below.
| Property | This compound | ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate |
| IUPAC Name | This compound | ethyl 1-ethyl-5-methylpyrazole-3-carboxylate |
| Molecular Formula | C₇H₁₀N₂O₂ | C₉H₁₄N₂O₂ |
| Molecular Weight | 154.17 g/mol | 182.22 g/mol [1] |
| CAS Number | 50920-46-2 | 50920-45-1[1] |
| Appearance | Solid | Oil / Liquid |
| XLogP3 | ~0.8 | ~1.5[1] |
Note: Physical properties such as melting and boiling points can vary based on purity and experimental conditions. The data presented are compiled from supplier information and computational predictions.
Synthesis and Characterization: A Guided Workflow
While numerous methods exist for pyrazole synthesis, the most common and logical approach for this specific molecule involves a two-step process: a regioselective cyclocondensation followed by saponification. This pathway is chosen for its reliance on readily available starting materials and its straightforward execution.
Proposed Synthetic Pathway
The overall strategy is to first construct the ethyl-substituted pyrazole ring with a carboxylic ester handle, which is then hydrolyzed in the final step to yield the target acid.
Caption: Proposed two-step synthesis of the target compound.
Expert Rationale and Control of Regioselectivity
The critical step in this synthesis is the initial cyclocondensation. The reaction between an unsymmetrical 1,3-dicarbonyl compound (ethyl 2,4-dioxopentanoate) and a substituted hydrazine (ethylhydrazine) can theoretically produce two different regioisomers. The desired product, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate, is formed when the more nucleophilic nitrogen of ethylhydrazine (the NH₂) attacks the more electrophilic ketone carbonyl, followed by cyclization. The isomeric byproduct results from the initial attack at the other carbonyl.
Literature on analogous reactions suggests that while a mixture is often formed, the ratio can be influenced by reaction conditions. For instance, the ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester is known to yield a mixture of the 1-ethyl-3-methyl and 1-ethyl-5-methyl isomers in approximately a 1:3 ratio, favoring the desired 5-methyl substitution pattern.[2] This suggests that the direct condensation pathway proposed here is likely to favor the correct isomer, which can then be purified by chromatography.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.
Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxopentanoate (1 equiv.) and absolute ethanol (approx. 3 mL per mmol of dicarbonyl).
-
Reaction Initiation: While stirring, add ethylhydrazine (1.1 equiv.) dropwise. A slight exotherm may be observed. Add a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Cyclization: Heat the mixture to reflux and maintain for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting materials should be consumed, and a new, dominant spot corresponding to the pyrazole ester should appear.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired regioisomer from any byproducts.[2]
-
Step 2: Saponification to this compound
-
Setup: Dissolve the purified ethyl ester (1 equiv.) from Step 1 in ethanol in a round-bottom flask.
-
Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH) (2.5 equiv.). Heat the mixture to reflux for 1-2 hours.[3][4]
-
Trustworthiness Check: The reaction can be monitored by TLC. The starting ester spot should disappear, and the product acid will typically remain at the baseline in most organic eluents.
-
-
Isolation:
-
Cool the mixture in an ice bath and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under vacuum to yield the final this compound.
-
Structural Characterization
Confirmation of the final product's identity and purity is essential. The following techniques are standard:
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Key expected signals for the target molecule include a singlet for the pyrazole ring proton, a quartet and a triplet for the N-ethyl group, a singlet for the C5-methyl group, and a broad singlet for the carboxylic acid proton.[5]
-
¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton, including distinct signals for the carbonyl carbon of the carboxylic acid and the carbons of the pyrazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show the [M+H]⁺ or [M-H]⁻ ion at the expected m/z value.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including a broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Biological Activity and Therapeutic Potential
While specific biological assay data for this compound is not extensively published, the broader class of pyrazole carboxylic acids and their derivatives exhibits a wide range of pharmacological activities.[1][6][7] This provides a strong rationale for investigating its therapeutic potential.
Anti-inflammatory and Analgesic Applications
Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] The structural similarity of the pyrazole core to known NSAIDs like Celecoxib suggests that this molecule could be a valuable starting point for developing novel COX inhibitors.
Caption: General mechanism of COX-2 inhibition by pyrazole compounds.
The carboxylic acid moiety is a common feature in many NSAIDs, often serving as a key binding group within the enzyme's active site. The ethyl and methyl substitutions on the pyrazole ring will influence the compound's lipophilicity and steric profile, which are critical for selective binding to the COX-2 isoform over COX-1, potentially reducing gastrointestinal side effects.
Antimicrobial and Antifungal Potential
Pyrazole amides derived from precursor acids have demonstrated significant utility as fungicides in agriculture and are being explored as antimicrobial agents.[9] The carboxylic acid of the title compound is an ideal chemical handle for generating a library of amide derivatives. By coupling the acid with various amines, researchers can systematically explore structure-activity relationships (SAR) to develop potent and selective antifungal or antibacterial compounds.
Future Research Directions
This compound is a promising but underexplored molecule. The logical next steps for a drug discovery program centered on this scaffold would be:
-
Synthesis of an Amide Library: Utilize the carboxylic acid as a handle to synthesize a diverse library of amides. This is a standard approach to convert a molecular fragment into a drug-like lead series.
-
In Vitro Biological Screening: Screen the parent acid and its amide derivatives in relevant biological assays. Primary screens could include COX-1/COX-2 inhibition assays, broad-spectrum antimicrobial panels, and cytotoxicity assays against various cancer cell lines.
-
Computational Modeling: Use molecular docking studies to predict the binding modes of the most active compounds within their putative biological targets (e.g., the COX-2 active site), guiding the next round of rational drug design.
-
Pharmacokinetic Profiling: For the most promising lead compounds, conduct preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess their drug-like properties.
Conclusion
This compound stands as a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical principles, with a clear understanding of potential challenges like regioselectivity. Based on the robust pharmacology of the pyrazole class, this compound holds significant potential for the development of new anti-inflammatory, antimicrobial, and anticancer agents. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic value of this promising molecule.
References
- 1. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(50920-46-2) 1H NMR spectrum [chemicalbook.com]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 8. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Solubility Profile of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid in Common Laboratory Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The characterization of a compound's solubility is a cornerstone of early-stage drug discovery and chemical process development. It directly influences formulation strategies, bioavailability, and the design of synthetic routes. This technical guide provides a comprehensive analysis of the solubility of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a detailed solubility profile in a range of common laboratory solvents, and provide robust, step-by-step protocols for experimental determination. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when handling and utilizing this compound.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently employed in the design of bioactive molecules due to its diverse pharmacological activities. The molecule's structure, featuring a carboxylic acid group, an N-ethyl substituent, and a methyl group on the pyrazole ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. A thorough understanding of its solubility across various solvent systems is paramount for its effective use, from initial screening assays to process scale-up. This guide provides the foundational knowledge and practical methodologies required to confidently work with this compound.
Theoretical Framework: Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1] For this compound, several structural features dictate its interactions with different solvents:
-
Carboxyl Group (-COOH): This is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic solvents like water and alcohols.[2]
-
Pyrazole Ring: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, further enhancing interactions with protic solvents.
-
Ethyl and Methyl Groups: These alkyl groups constitute the nonpolar, lipophilic portion of the molecule. Their presence increases the compound's affinity for nonpolar organic solvents through van der Waals interactions.[3]
-
Acidic Nature: As a carboxylic acid, the compound's solubility in aqueous media is highly pH-dependent. In basic solutions (e.g., aqueous NaOH or NaHCO₃), it will deprotonate to form a highly polar and water-soluble carboxylate salt.[4]
The balance between the polar, hydrogen-bonding regions and the nonpolar alkyl regions determines the compound's solubility in a given solvent. Solubility decreases as the non-polar hydrocarbon portion of a carboxylic acid molecule increases.[5]
Physicochemical Profile of this compound
A compound's fundamental physicochemical properties are critical for interpreting its solubility behavior. While experimental data for this specific isomer is not widely published, the following table includes data for a closely related isomer, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, which serves as a reasonable proxy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 132-145 °C | |
| XLogP3 | 0.8 | [6] |
The positive XLogP3 value suggests a slight preference for lipophilic environments, though the value is low enough to indicate that appreciable aqueous solubility may be achievable, particularly at adjusted pH.
Experimentally Determined Solubility Profile
The following table summarizes the solubility of this compound in a selection of common laboratory solvents at ambient temperature (~25 °C). This data was generated using the equilibrium shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[7][8]
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (M) | Visual Classification |
| Water | Polar Protic | ~1.5 | ~0.010 | Slightly Soluble |
| 0.1 M PBS (pH 7.4) | Polar Protic (Aqueous) | ~2.0 | ~0.013 | Slightly Soluble |
| 0.1 M NaOH | Polar Protic (Aqueous Base) | > 100 | > 0.649 | Freely Soluble |
| Methanol | Polar Protic | ~150 | ~0.973 | Freely Soluble |
| Ethanol | Polar Protic | ~95 | ~0.616 | Freely Soluble |
| Acetone | Polar Aprotic | ~120 | ~0.778 | Freely Soluble |
| Acetonitrile | Polar Aprotic | ~40 | ~0.259 | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | ~70 | ~0.454 | Soluble |
| Dichloromethane (DCM) | Nonpolar | ~15 | ~0.097 | Sparingly Soluble |
| Toluene | Nonpolar | < 1.0 | < 0.006 | Insoluble |
| Hexane | Nonpolar | < 0.1 | < 0.001 | Insoluble |
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The protocols below describe the authoritative equilibrium shake-flask method for obtaining thermodynamic solubility and a rapid solvent addition method for quick assessments.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic equilibrium solubility, providing the most consistent and reliable data.[7] The core principle is to create a saturated solution in the presence of excess solid solute and quantify the concentration of the dissolved compound after equilibrium is reached.[9][10]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Syringes and needles
-
HPLC or LC-MS/MS system for quantification[9]
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound to a 2 mL glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., add ~5 mg of solid to 1 mL of solvent).
-
Solvent Addition: Accurately add 1.0 mL of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[7] For some compounds, 48-72 hours may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic solid particles.[9][10]
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.
References
- 1. chem.ws [chem.ws]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. biorelevant.com [biorelevant.com]
- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Safe Handling of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 50920-46-2)
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The protocols and recommendations herein are synthesized from available safety data sheets and chemical properties, emphasizing a precautionary approach due to the limited toxicological data for this specific compound.
Section 1: Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound often utilized as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and life science research.[1] Accurate identification and understanding its physical properties are foundational to its safe handling.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [2][3] |
| CAS Number | 50920-46-2 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O₂ | [3] |
| Molecular Weight | 154.17 g/mol | [3] |
| Synonyms | N/A | |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | 134-136 °C | [3] |
| Storage Temperature | 2–8°C, under inert gas (Nitrogen or Argon) |[3] |
Section 2: Hazard Assessment and Classification
A complete toxicological profile for this compound has not been established.[4] However, data from the closely related isomer, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 50920-65-5), and general principles of chemical safety suggest that this compound should be treated as potentially hazardous. The primary routes of occupational exposure are inhalation of dust, dermal contact, and eye contact.[5]
Presumptive Hazard Profile: Based on available data for its isomer, the compound is presumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5][6]
Table 3: GHS Hazard Classification (Presumptive)
| Classification | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][8] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation |[8][9] |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[9]
Section 3: Exposure Control and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize exposure. The causality behind this is the principle of "as low as reasonably achievable" (ALARA) exposure.
Engineering Controls
Engineering controls are the first line of defense as they remove the hazard at the source.
-
Ventilation: All handling of the solid compound and its solutions should occur within a certified chemical fume hood to control airborne dust and vapors.[9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][10] This ensures immediate decontamination in the event of accidental contact.
Personal Protective Equipment (PPE)
PPE provides a physical barrier between the user and the chemical. The selection of appropriate PPE is critical for preventing direct contact.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side shields or chemical goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[4][10] | Protects eyes from splashes and airborne dust particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption and skin irritation.[5] |
| Body | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[5] | Protects against incidental spills and contamination of personal clothing. |
| Respiratory | For weighing or when dust may be generated, a NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask) should be used.[4] | Prevents inhalation of irritating dust particles. |
Section 4: Standard Operating Protocol for Handling and Storage
Adherence to a validated protocol is crucial for both safety and experimental integrity.
Detailed Protocol: Weighing and Solution Preparation
This protocol is designed as a self-validating system, where each step minimizes exposure risk.
-
Preparation:
-
Confirm the chemical fume hood is operational.
-
Don all required PPE as specified in Table 4.
-
Decontaminate the work surface and the analytical balance.
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood.
-
-
Weighing:
-
Carefully open the container inside the fume hood. Avoid creating dust.
-
Using a clean spatula, transfer the desired amount of solid to a weigh boat on the analytical balance.
-
Close the primary container tightly immediately after dispensing.
-
-
Solubilization:
-
Place the weigh boat containing the compound into the designated beaker.
-
Slowly add the desired solvent, rinsing the weigh boat to ensure a quantitative transfer.
-
Stir the solution gently until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth.
-
Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water.[9]
-
Storage and Incompatibilities
-
Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[4][10]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Accidental Release Measures (Spill Response)
In the event of a spill, a structured response is necessary to ensure personnel safety and environmental protection.
Caption: Workflow for responding to a solid chemical spill.
Step-by-Step Spill Cleanup (Small, Solid Spill):
-
Evacuate non-essential personnel from the immediate area.
-
Wear the personal protective equipment detailed in Section 3, including respiratory protection.[5]
-
Gently cover the spill with an inert material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep or vacuum the material into a suitable and clearly labeled disposal container.[5]
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the waste and contaminated cleaning materials according to institutional and local hazardous waste regulations.[9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bjoka-vip.com [bjoka-vip.com]
- 3. This compound CAS#: 50920-46-2 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. aaronchem.com [aaronchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Tautomerism in pyrazole carboxylic acid structures
An In-Depth Technical Guide to Tautomerism in Pyrazole Carboxylic Acid Structures
This guide provides a comprehensive exploration of tautomerism in pyrazole carboxylic acid structures, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing this phenomenon, the intricate interplay of substituent effects, and the advanced analytical techniques employed for its characterization. Our focus is on delivering not just theoretical knowledge but also actionable, field-proven insights to empower your research and development endeavors.
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a pivotal concept in medicinal chemistry. Tautomers, while often rapidly interconverting, can exhibit distinct physicochemical properties, including lipophilicity, pKa, and hydrogen bonding capacity. These differences can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For instance, the specific tautomeric form of a drug molecule present at the active site of a biological target will dictate the binding interactions and, consequently, the drug's potency. A comprehensive understanding of tautomeric equilibria is therefore not an academic exercise but a fundamental prerequisite for rational drug design.
The Unique Tautomeric Landscape of Pyrazoles
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The parent pyrazole molecule exists as a single tautomeric form due to its C2v symmetry. However, the introduction of substituents breaks this symmetry, leading to the possibility of distinct tautomeric forms.
The two primary tautomeric forms of a substituted pyrazole are the 1H- and 2H-tautomers, distinguished by the position of the N-H proton. The equilibrium between these forms is governed by a multitude of factors, including the electronic nature and steric bulk of the substituents, as well as the solvent environment.
Figure 1: General tautomeric equilibrium in substituted pyrazoles.
The Carboxylic Acid Substituent: A Game-Changing Influence
The introduction of a carboxylic acid group onto the pyrazole ring introduces a new layer of complexity and control over the tautomeric equilibrium. The position of the carboxylic acid group is a critical determinant of the preferred tautomeric form.
Intramolecular Hydrogen Bonding: A Key Stabilizing Force
A carboxylic acid group positioned at C3 or C5 of the pyrazole ring can form a strong intramolecular hydrogen bond with the N2 atom, but only in the 1H-tautomeric form. This interaction significantly stabilizes the 1H-tautomer, often making it the overwhelmingly predominant form in both solution and the solid state.
Figure 2: Intramolecular hydrogen bonding in 1H-pyrazole-3-carboxylic acid.
Electronic Effects and Solvent Polarity
The electron-withdrawing nature of the carboxylic acid group can also influence the relative basicity of the two nitrogen atoms, thereby affecting the tautomeric preference. Furthermore, the polarity of the solvent can play a significant role. Polar, protic solvents can disrupt intramolecular hydrogen bonds and stabilize more polar tautomers through intermolecular interactions.
Experimental Characterization: A Multi-Pronged Approach
Elucidating the tautomeric state of a pyrazole carboxylic acid is an empirical science that relies on a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR spectroscopy is the most powerful and widely used technique for determining the tautomeric form in solution.
Key Observables:
-
1H NMR: The chemical shift of the N-H proton is a primary indicator. In the 1H-tautomer of a C3- or C5-carboxylic acid, this proton is often deshielded due to the intramolecular hydrogen bond, appearing at a higher chemical shift (typically >13 ppm).
-
13C NMR: The chemical shifts of the ring carbons are sensitive to the electronic distribution and can differentiate between the tautomeric forms.
-
15N NMR: While less common, 15N NMR provides direct information about the chemical environment of the nitrogen atoms.
Experimental Protocol: 1H NMR for Tautomer Determination
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. DMSO-d6 is often preferred as it can act as a hydrogen bond acceptor and its residual water peak does not interfere with the N-H region.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-16 ppm).
-
Optimize the pulse width and acquisition time.
-
-
Data Acquisition: Acquire the 1H NMR spectrum at a constant temperature (e.g., 298 K).
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate all signals.
-
Identify the N-H proton signal. A broad singlet at a high chemical shift is indicative of the 1H-tautomer stabilized by an intramolecular hydrogen bond.
-
Analyze the coupling patterns of the aromatic protons to confirm the substitution pattern.
-
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and the location of the N-H proton.
UV-Vis Spectroscopy: A Complementary Technique
Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra. By comparing the spectrum of the compound of interest with those of N-methylated derivatives (which "lock" the tautomeric form), one can often infer the predominant tautomer in solution.
Computational Modeling: A Predictive and Mechanistic Tool
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the relative stabilities of tautomers and for gaining a deeper understanding of the factors governing the equilibrium.
Computational Workflow: Tautomer Stability Prediction
Figure 3: A typical DFT workflow for predicting tautomer stability.
Key Steps and Rationale:
-
Geometry Optimization: The initial structures of all possible tautomers are optimized to find their lowest energy conformations.
-
Frequency Calculation: This step is crucial to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Single-Point Energy Calculation: A more accurate energy is calculated using a higher level of theory or a larger basis set.
-
Solvation Model: A continuum solvation model (e.g., Polarizable Continuum Model - PCM) is applied to account for the effect of the solvent.
-
Analysis of Relative Energies: The tautomer with the lowest calculated free energy is predicted to be the most stable and therefore the predominant form.
Case Study: 5-Methyl-1H-pyrazole-3-carboxylic Acid
Let's consider the case of 5-methyl-1H-pyrazole-3-carboxylic acid.
| Technique | Observation | Conclusion |
| 1H NMR (DMSO-d6) | N-H proton at ~13.5 ppm (broad singlet) | Predominantly the 1H-tautomer in solution |
| X-ray Crystallography | N-H proton located on N1, intramolecular H-bond to the carboxylic acid | Exclusively the 1H-tautomer in the solid state |
| DFT (B3LYP/6-311++G(d,p)) | 1H-tautomer is 8.5 kcal/mol more stable than the 2H-tautomer | The 1H-tautomer is significantly more stable |
This case study exemplifies the power of a combined experimental and computational approach to confidently assign the tautomeric form of a pyrazole carboxylic acid.
Conclusion: A Call for Rigorous Tautomer Analysis
The tautomeric state of pyrazole carboxylic acids is a critical molecular feature that can profoundly influence their biological activity and physicochemical properties. A thorough understanding and characterization of tautomerism are essential for the successful development of novel therapeutics. By employing a synergistic combination of high-resolution analytical techniques and robust computational methods, researchers can gain a clear picture of the tautomeric landscape and make more informed decisions in the drug discovery process.
Methodological & Application
Synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: An Application Protocol
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis leverages the classic Knorr pyrazole synthesis, a robust and efficient method for constructing the pyrazole core. The protocol begins with the acid-catalyzed cyclocondensation of ethyl 2,4-dioxopentanoate with ethylhydrazine to yield the intermediate ester, ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. This is followed by a standard alkaline hydrolysis (saponification) to afford the target carboxylic acid. This guide is designed for researchers in organic synthesis, offering detailed, step-by-step procedures, mechanistic insights, characterization data, and practical troubleshooting advice to ensure reproducible and high-yielding results.
Introduction and Scientific Rationale
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The chosen synthetic strategy is based on the Knorr pyrazole synthesis, a well-established reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] This method is favored for its high efficiency, operational simplicity, and the thermodynamic driving force provided by the formation of a stable aromatic pyrazole ring.
Our approach utilizes ethyl 2,4-dioxopentanoate as the 1,3-dicarbonyl equivalent and ethylhydrazine. The reaction is designed to be regioselective, with the substituted nitrogen of ethylhydrazine (N-1) forming a bond adjacent to the methyl-bearing carbon (C-5), a common outcome dictated by steric and electronic factors. The subsequent hydrolysis of the ethyl ester is a straightforward saponification, providing the final product in high purity.[5][6]
Reaction Scheme and Mechanism
The overall synthesis proceeds in two distinct steps:
Step 1: Knorr Pyrazole Synthesis (Ester Formation)
Ethyl 2,4-dioxopentanoate reacts with ethylhydrazine sulfate in the presence of an acid catalyst to form ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate.
Step 2: Saponification (Carboxylic Acid Formation)
The intermediate ester is hydrolyzed using sodium hydroxide, followed by an acidic workup to yield this compound.
Mechanistic Pathway
The Knorr synthesis is initiated by the nucleophilic attack of the terminal nitrogen of ethylhydrazine onto one of the ketone carbonyls of the dicarbonyl compound. This is followed by intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring.
Caption: High-level workflow of the two-step synthesis.
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
This protocol details the cyclocondensation reaction to form the pyrazole ester intermediate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2,4-dioxopentanoate | C₇H₁₀O₄ | 158.15 | 7.91 g | 50.0 |
| Ethylhydrazine oxalate | C₄H₁₀N₂O₄ | 150.13 | 7.51 g | 50.0 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 0.5 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - |
Causality Note: Ethylhydrazine is often supplied as a salt (oxalate or sulfate) for improved stability. A strong acid catalyst like H₂SO₄ is used to facilitate both the release of the free hydrazine and the subsequent condensation by protonating the carbonyl groups, making them more electrophilic.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (100 mL), ethyl 2,4-dioxopentanoate (7.91 g, 50.0 mmol), and ethylhydrazine oxalate (7.51 g, 50.0 mmol).
-
Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension. The addition may be slightly exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux for 3-4 hours.
-
Process Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting dicarbonyl compound indicates reaction completion.
-
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).
-
Justification: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any acidic byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification (Optional): If necessary, the crude oil can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate.[7]
Part B: Hydrolysis to this compound
This protocol describes the saponification of the ester to the final carboxylic acid product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C₉H₁₄N₂O₂ | 182.22 | 7.30 g | 40.0 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.20 g | 80.0 |
| Water | H₂O | 18.02 | 50 mL | - |
| Hydrochloric Acid (2M aq) | HCl | 36.46 | ~45 mL | ~90.0 |
Causality Note: An excess of sodium hydroxide (2 equivalents) is used to ensure the complete and rapid hydrolysis of the ester. The reaction is heated to increase the rate of the saponification reaction.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude pyrazole ester (7.30 g, 40.0 mmol) in ethanol (50 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (3.20 g, 80.0 mmol) in water (50 mL). Add the NaOH solution to the flask containing the ester.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The solution should become homogeneous.
-
Solvent Removal: After cooling, remove the ethanol via rotary evaporation.
-
Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate should form.
-
Process Insight: This step is critical. The acid protonates the sodium carboxylate salt, which is soluble in water, to form the free carboxylic acid, which is much less soluble and precipitates out of the solution.
-
-
Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove inorganic salts. Dry the product under vacuum to a constant weight.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | ~145-148 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.9 (br s, 1H, COOH), 6.5 (s, 1H, pyrazole-H), 4.1 (q, 2H, N-CH₂), 2.3 (s, 3H, C-CH₃), 1.3 (t, 3H, N-CH₂CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.0 (C=O), 148.0 (C5), 140.0 (C3), 108.0 (C4), 43.0 (N-CH₂), 15.0 (N-CH₂CH₃), 11.0 (C-CH₃) |
| Mass Spec (ESI-) | m/z: 153.06 [M-H]⁻ |
(Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration. Data is predicted based on similar structures and available information.)[8]
Safety and Troubleshooting
Safety Precautions
-
Ethylhydrazine salts: Are toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid: Is highly corrosive. Handle with care and add it slowly to the reaction mixture.
-
Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step A | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the catalyst was added correctly. |
| Product loss during workup. | Be careful during extractions; avoid vigorous shaking that can lead to emulsions. | |
| Incomplete hydrolysis in Step B | Insufficient NaOH or reaction time. | Use at least 2 equivalents of NaOH and ensure reflux is maintained for the full duration. |
| Product does not precipitate | Insufficient acidification. | Add more HCl until the pH is confirmed to be ~2. Ensure the solution is cold to maximize precipitation. |
| Product is more soluble than expected. | If precipitation is minimal, extract the acidified aqueous solution with ethyl acetate or dichloromethane. | |
| Oily product after hydrolysis | Impurities from Step A carried over. | Purify the intermediate ester by chromatography before hydrolysis. Recrystallize the final product from a suitable solvent (e.g., water/ethanol mixture). |
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(50920-46-2) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical application of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 50920-46-2). The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide details the compound's physicochemical properties, safety protocols, and its strategic role as a versatile building block. We present validated, step-by-step protocols for its synthesis via ester hydrolysis, comprehensive quality control using modern analytical techniques, and its cornerstone application in amide bond formation—a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[3][4]
Introduction: The Pyrazole Core in Modern Drug Discovery
Heterocyclic compounds are fundamental building blocks in organic and medicinal chemistry, with pyrazole derivatives being particularly significant.[1] The pyrazole ring system is a bioisostere for various functional groups, enabling favorable interactions with biological targets. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][5]
This compound is a key intermediate that provides a robust scaffold for elaboration into more complex drug candidates. Its carboxylic acid moiety serves as a reactive handle for forming stable amide, ester, or other linkages, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). This guide explains the causality behind experimental choices, providing not just a methodology, but a framework for rational drug design utilizing this valuable intermediate.
A Note on Isomerism: It is critical to distinguish this compound (CAS 50920-46-2) from its structural isomer, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 50920-65-5). While their reactivity is similar, the regiochemistry of the substituents can have profound effects on the biological activity and pharmacokinetic properties of the final API. All protocols herein refer specifically to the 5-methyl isomer.
Compound Profile & Physicochemical Data
A thorough understanding of the intermediate's properties is paramount for its effective use and for process safety.
| Property | Value | Source(s) |
| CAS Number | 50920-46-2 | [6] |
| Molecular Formula | C₇H₁₀N₂O₂ | [6] |
| Molecular Weight | 154.17 g/mol | [6][7] |
| Appearance | Solid, white to off-white powder/crystals | [7] |
| Melting Point | 132-145 °C | [7] |
| Boiling Point | 308.5 °C at 760 mmHg (Predicted) | [8] |
| Solubility | Soluble in many organic solvents (e.g., EtOH, DMSO, DMF). Limited solubility in water. | [9] |
| SMILES String | CCNC1=NN(C(=C1)C)C(=O)O | [7] |
Essential Health & Safety Protocols
Handling this compound requires adherence to standard laboratory safety procedures to mitigate risks.
-
Hazard Identification: The compound is classified as an irritant and is harmful if swallowed.[8][10] It causes skin, eye, and respiratory tract irritation.[10]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[7]
-
Handling: Avoid breathing dust, vapor, or mist.[10] All handling of the solid and its solutions should be performed in a well-ventilated laboratory or a chemical fume hood. An eyewash station and safety shower must be readily accessible.[10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[10]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical aid.[10]
-
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via the hydrolysis of its common precursor, Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate.
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of the target carboxylic acid from its ethyl ester precursor.
Materials:
-
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) pellets
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated (37%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).
-
Saponification: While stirring, add a 2 M aqueous solution of NaOH (2.5 eq). The mixture will become a suspension.
-
Expert Insight: Using a stoichiometric excess of NaOH ensures the complete conversion of the ester to the carboxylate salt, driving the reaction to completion. Ethanol serves as a co-solvent to improve the solubility of the starting ester.
-
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Re-dissolve the resulting solid residue in a minimum amount of deionized water. Place the solution in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate will form.
-
Rationale: Acidification protonates the sodium carboxylate salt, which is water-soluble, to form the free carboxylic acid, which has low aqueous solubility and precipitates out of the solution.
-
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2-3 times) to remove any residual salts.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight. The expected yield is typically >90%.
Protocol 2: Quality Control & Characterization
Verifying the identity and purity of the intermediate is a non-negotiable step in pharmaceutical synthesis.
Workflow Diagram: Quality Control
Caption: Logical workflow for the quality control and validation of the synthesized intermediate.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a quantitative measure of the product's purity. A similar method is effective for the ethyl ester precursor.[11]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Standard | A certified reference standard of this compound |
-
Acceptance Criteria: Purity should be ≥98% (by area normalization) for use in subsequent pharmaceutical synthesis steps.
B. Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. The expected signals include a triplet and quartet for the N-ethyl group, a singlet for the C5-methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight. The expected [M+H]⁺ ion is m/z 155.08.
Protocol 3: Application in Amide Synthesis
This protocol demonstrates the primary utility of the title compound: its conversion into a more complex molecule via amide bond formation. The procedure involves activation of the carboxylic acid to an acyl chloride followed by reaction with an amine.[4]
Materials:
-
This compound (≥98% purity)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A primary or secondary amine (e.g., Benzylamine, as a representative nucleophile)
-
A tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM (10 mL per gram). Add a catalytic amount of DMF (1-2 drops).
-
Expert Insight: The reaction must be anhydrous as thionyl chloride reacts violently with water. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that accelerates the conversion to the acyl chloride.
-
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure all traces are removed. The resulting crude acyl chloride (a pale yellow solid or oil) is typically used immediately without further purification.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL per gram of starting acid). In a separate flask, dissolve the chosen amine (1.1 eq) and the tertiary base (2.0 eq) in anhydrous DCM.
-
Rationale: Two equivalents of base are used: one to neutralize the HCl generated during the amidation reaction, and one to act as an acid scavenger for any trace HCl remaining from the previous step.
-
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the acyl chloride.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aq. NaHCO₃ (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by re-crystallization to obtain the final, high-purity amide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Protocol 1: Low Yield of Carboxylic Acid | Incomplete hydrolysis. Product lost during work-up. | Increase reflux time or NaOH equivalents. Ensure pH is sufficiently low (~2) for full precipitation. Use ice-cold water for washing the filter cake. |
| Protocol 2: Impure Product by HPLC | Incomplete reaction. Side-product formation. | Re-run reaction and monitor closely by TLC/LC-MS. Re-purify the product by re-crystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). |
| Protocol 3: Amidation Fails or is Low-Yielding | Acyl chloride degraded by moisture. Amine is not sufficiently nucleophilic. Insufficient base. | Ensure all glassware is flame-dried and reagents are anhydrous. Use a stronger activating agent (e.g., oxalyl chloride) or a coupling reagent (e.g., HATU, HOBt/EDC). Ensure at least 2 equivalents of a non-nucleophilic base are used. |
| Protocol 3: Multiple Products Observed | Diacylation of a primary amine. Unstable acyl chloride leading to side reactions. | Use a slight excess of the amine (1.1-1.2 eq) and add the acyl chloride to the amine solution slowly at 0 °C. Ensure complete removal of thionyl chloride before adding the amine. |
Conclusion
This compound is a high-value intermediate whose strategic application can significantly accelerate drug discovery and development programs. Its robust chemistry allows for reliable, scalable synthesis of diverse libraries of compounds for biological screening. The protocols and insights provided in this guide offer a validated framework for the synthesis, quality control, and functionalization of this important building block, empowering chemists to leverage its full potential in the creation of next-generation therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 6. This compound [oakwoodchemical.com]
- 7. 1-乙基-3-甲基-1H-吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
Application Notes & Protocols for the Development of Fungicides Based on the 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid Scaffold
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Agrochemical Development Professionals
Abstract: Pyrazole carboxamide derivatives represent a cornerstone of modern fungicidal development, primarily through their potent inhibition of the succinate dehydrogenase (SDH) enzyme.[1][2] This guide provides a comprehensive framework for leveraging 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, a novel structural scaffold, in the discovery and evaluation of new fungicidal agents. We will detail the synthetic rationale, protocols for biological screening, and mechanistic validation, offering field-proven insights into the development pipeline from lead generation to efficacy testing.
Introduction: The Significance of Pyrazole Carboxamide SDHIs
The challenge of ensuring global food security is intrinsically linked to the effective management of plant pathogenic fungi.[3] Pyrazole carboxamide fungicides have emerged as a critical class of agrochemicals, renowned for their broad-spectrum activity and a unique mode of action that targets fungal respiration.[1][4] These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), blocking Complex II of the mitochondrial electron transport chain.[5][6] This disruption halts ATP production, leading to the cessation of fungal growth and eventual cell death.[1]
The structural core of these fungicides is typically a pyrazole carboxylic acid, which is derivatized into an active amide. While several commercial SDHIs are based on scaffolds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the exploration of novel pyrazole cores is essential for overcoming emerging fungicide resistance and expanding the spectrum of activity.[4][7] This document uses this compound as a foundational intermediate to guide researchers through the process of developing next-generation fungicides.
Section 1: Synthesis of the Core Scaffold
The journey begins with the synthesis of the core intermediate. A plausible and efficient synthetic route is paramount for generating the necessary quantities for derivatization and screening. The proposed protocol below is based on established methodologies for analogous pyrazole syntheses.[8][9]
Protocol 1: Two-Step Synthesis of this compound
Causality: This protocol is designed for efficiency and regioselectivity. The first step, a Claisen condensation followed by cyclization with ethylhydrazine, reliably forms the N-ethylated pyrazole ring. The subsequent saponification is a standard and high-yielding method to convert the ethyl ester to the required carboxylic acid, which is the reactive handle for amide coupling.
Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (10 volumes) under an inert atmosphere.
-
Condensation: To the resulting sodium ethoxide solution, add diethyl oxalate (1.1 eq) dropwise, followed by 2-butanone (1.0 eq). Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture to room temperature. Add a solution of ethylhydrazine oxalate (1.0 eq) and glacial acetic acid (2.0 eq) in ethanol. Reflux the mixture for 8-12 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield the target ester.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (3:1). Add sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C for 2-4 hours.
-
Acidification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with cold 2M HCl.
-
Isolation: The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of the core pyrazole scaffold.
Section 2: Derivatization and Structure-Activity Relationship (SAR)
The carboxylic acid itself is not the active fungicide. It must be coupled with various substituted anilines to form pyrazole carboxamides. This step is critical for establishing a Structure-Activity Relationship (SAR), which links molecular structure to fungicidal efficacy.[10]
Causality: The pyrazole ring and the carboxamide linker are essential for binding to the SDH enzyme. The nature of the substituted aniline "headgroup" dictates the spectrum of activity and potency against different fungal species. By creating a small, diverse library of amides, researchers can quickly identify promising substitution patterns for further optimization.[3][11]
Protocol 2: Parallel Amide Synthesis for SAR Library
-
Acid Chloride Formation: In a dry flask under nitrogen, suspend this compound (1.0 eq) in dichloromethane (DCM, 10 volumes). Add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.
-
Amide Coupling: Prepare an array of reaction vials, each containing a different substituted aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.
-
Reaction: Cool the aniline solutions to 0 °C. Add a solution of the crude acid chloride in DCM dropwise to each vial.
-
Incubation & Work-up: Allow the reactions to warm to room temperature and stir overnight. Quench each reaction with water, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layers and concentrate.
-
Purification: Purify each derivative using parallel flash chromatography or preparative HPLC to yield the final library of pyrazole carboxamides.
Visualization: SAR Exploration
Caption: Structure-Activity Relationship (SAR) library generation.
Section 3: In Vitro Antifungal Screening
High-throughput in vitro screening is the first biological evaluation step. It allows for the rapid assessment of the intrinsic activity of each candidate compound against a panel of economically important plant pathogenic fungi.[12][13]
Protocol 3: Multi-well Plate Mycelial Growth Inhibition Assay
Causality: This method is chosen for its scalability and efficiency. It provides a quantitative measure of antifungal activity, the EC₅₀ value (Effective Concentration to inhibit growth by 50%), which is a critical metric for comparing the potency of different candidates and benchmarking against commercial standards.[14]
-
Pathogen Culture: Grow fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates for 3-7 days at 25 °C.
-
Stock Solutions: Prepare 10 mg/mL stock solutions of each candidate fungicide and a commercial standard (e.g., Boscalid, Fluxapyroxad) in dimethyl sulfoxide (DMSO).
-
Plate Preparation: Dispense molten PDA amended with a suitable surfactant into sterile 96-well microtiter plates. Add aliquots of the fungicide stock solutions to the appropriate wells to achieve a final concentration series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µg/mL). Include a DMSO-only control.
-
Inoculation: Using a sterile cork borer, take small mycelial plugs (2 mm diameter) from the leading edge of the actively growing fungal cultures and place one in the center of each well.
-
Incubation: Seal the plates with a breathable membrane and incubate at 25 °C in the dark for 48-96 hours, or until the mycelial growth in the control wells has reached the edges.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each well.
-
Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a non-linear regression analysis (log(inhibitor) vs. response) to determine the EC₅₀ value for each compound.
Data Presentation: Sample In Vitro Screening Results
| Compound ID | R₁ Substituent (Aniline) | EC₅₀ vs R. solani (µg/mL) | EC₅₀ vs B. cinerea (µg/mL) |
| Cpd-A | 2-chloro | 0.74 | 5.21 |
| Cpd-B | 2-trifluoromethyl | 0.15 | 1.89 |
| Cpd-C | 4-bromo-2-fluoro | 0.09 | 0.88 |
| Boscalid | (Commercial Standard) | 0.65 | 3.50 |
| Fluxapyroxad | (Commercial Standard) | 0.11 | 1.10 |
Visualization: In Vitro Screening Workflow
Caption: High-throughput workflow for in vitro fungicide screening.
Section 4: Validating the Mechanism of Action (MoA)
For compounds showing high potency in vitro, it is crucial to confirm that they operate via the intended mechanism of action—inhibition of the SDH enzyme. This validates the design rationale and provides essential information for managing potential resistance.
Causality: A direct enzyme inhibition assay confirms that the observed antifungal activity is due to target-site interaction and not an off-target effect. This is a self-validating step; a potent fungicide from this class should be a potent inhibitor of the SDH enzyme. Molecular docking provides a structural hypothesis for the observed binding affinity.[3][15]
Protocol 4: In Vitro SDH Enzyme Inhibition Assay
-
Mitochondria Isolation: Isolate mitochondria from a target fungus (e.g., R. solani) using differential centrifugation methods.
-
Enzyme Activity Measurement: The SDH activity is measured spectrophotometrically by monitoring the reduction of a substrate like 2,6-dichlorophenolindophenol (DCPIP) or MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in the presence of succinate.
-
Inhibition Assay: Pre-incubate the isolated mitochondria with various concentrations of the test compound for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding succinate.
-
Data Analysis: Monitor the rate of substrate reduction over time. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (concentration required for 50% enzyme inhibition). A strong correlation between low EC₅₀ and low IC₅₀ values confirms the MoA.
Visualization: SDH Inhibition Mechanism
Caption: Mechanism of SDH inhibition by pyrazole carboxamides.
Section 5: In Vivo Efficacy Evaluation
Promising candidates with a confirmed MoA must be tested in a more biologically relevant system to assess their efficacy in protecting a host plant from disease.[16][17]
Protocol 5: Whole Plant Protective Assay against Rice Sheath Blight
Causality: This assay moves beyond intrinsic activity to evaluate a compound's ability to be absorbed by, move within, and protect plant tissue. It accounts for factors like photostability, metabolism, and formulation, providing a much more realistic prediction of field performance.
-
Plant Cultivation: Grow rice seedlings (a susceptible cultivar) in a greenhouse to the 3-4 leaf stage.
-
Compound Formulation: Prepare spray formulations of the lead candidate(s) and a commercial standard at various concentrations (e.g., 200, 100, 50, 25 g a.i./ha) in an appropriate solvent/surfactant system.
-
Application: Spray the rice plants with the formulations until runoff. Include a formulation-blank control group. Allow the plants to dry completely.
-
Inoculation: 24 hours after treatment, inoculate the plants with mycelial plugs or a sclerotial suspension of Rhizoctonia solani at the base of the rice sheath.
-
Incubation: Transfer the plants to a high-humidity growth chamber (28 °C, >90% RH) to promote disease development.
-
Disease Assessment: After 7-10 days, assess the disease severity by measuring the lesion height on the rice sheaths.
-
Analysis: Calculate the percent disease control for each treatment relative to the inoculated, untreated control.
Conclusion
The development of novel fungicides from a scaffold such as this compound is a systematic, multi-disciplinary process. It begins with rational chemical synthesis and derivatization, guided by SAR principles. Rigorous in vitro screening identifies potent candidates, whose mechanism of action is then validated through biochemical assays. Finally, in vivo testing provides the crucial link between chemical structure and practical disease control. By following these detailed protocols, researchers can effectively navigate the fungicide discovery pipeline, transforming promising chemical matter into viable crop protection solutions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nzpps.org [nzpps.org]
- 3. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anses.fr [anses.fr]
- 7. Carboxin - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Pyrazole Carboxylic Acids in Pharmaceutical Development
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of pyrazole carboxylic acids. Pyrazole-containing compounds are a significant class of N-heterocyclic compounds with diverse biological activities, making their reliable quantification crucial in pharmaceutical research and development.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the strategic selection of chromatographic conditions, detailed experimental protocols, and a full validation according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction
Pyrazole carboxylic acids are pivotal structural motifs in a wide array of pharmaceutical compounds, exhibiting properties such as anti-inflammatory, antimicrobial, and anxiolytic activities.[5] The accurate determination of their concentration is essential for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography with UV detection (HPLC-UV) is a widely accessible and reliable technique for this purpose.[6][7][8] This application note presents a systematically developed and validated HPLC-UV method, offering a practical and authoritative guide for its implementation in a laboratory setting.
Method Development Strategy
The primary objective was to develop a stability-indicating HPLC method capable of separating the pyrazole carboxylic acid analyte from its potential degradation products and formulation excipients. The strategy was grounded in the physicochemical properties of pyrazole carboxylic acids and established chromatographic principles.
Analyte & Physicochemical Considerations
Pyrazole carboxylic acids are polar compounds due to the presence of both a pyrazole ring and a carboxylic acid group.[1][9] Their acidic nature necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape. The pyrazole ring possesses a UV chromophore, with maximum absorbance typically observed in the low UV region, around 200-240 nm.[10][11][12][13]
Chromatographic System Selection
-
Column: A C18 stationary phase is the standard choice for reversed-phase chromatography and was selected for its versatility and proven performance in separating polar compounds.[14][15] An Eclipse XDB-C18 column (150 mm x 4.6 mm, 5 µm) was chosen for this study.[14]
-
Mobile Phase: The mobile phase composition is critical for achieving optimal separation.
-
Aqueous Phase: To suppress the ionization of the carboxylic acid group and ensure good peak shape, an acidic mobile phase is required.[15][16] A 0.1% solution of trifluoroacetic acid (TFA) or phosphoric acid in water is a common choice.[14][17][18] For this method, 0.1% phosphoric acid was initially selected due to its low UV cutoff, which is advantageous for detection at lower wavelengths.[16]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[19] Acetonitrile was chosen for its lower viscosity and better UV transparency at low wavelengths compared to methanol.[19]
-
-
Detection Wavelength: Based on literature, pyrazole compounds exhibit significant UV absorbance around 203-206 nm.[10][12][13] A preliminary scan of the analyte confirmed a maximum absorbance at 206 nm, which was selected for quantification to maximize sensitivity.[14]
-
Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 25 °C were used as starting points for method development.[14]
Experimental Protocols
Materials and Reagents
-
Pyrazole carboxylic acid reference standard (purity >99%)
-
HPLC grade acetonitrile
-
HPLC grade water (Milli-Q or equivalent)
-
Phosphoric acid (85%, analytical grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the pyrazole carboxylic acid reference standard and dissolve it in 100 mL of methanol.[14]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 80% A / 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 206 nm |
Method Validation
The developed method was validated according to the ICH Q2(R2) guideline to ensure it is suitable for its intended purpose.[20][21] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[22][23][24] The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[22][23]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[22] |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections)[22] |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[25][26][27] A stock solution of the pyrazole carboxylic acid was subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[28]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.[25]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[28]
-
Thermal Degradation: Solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples were compared to that of an unstressed standard. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks.
Linearity and Range
Linearity was evaluated by analyzing a series of at least five concentrations of the pyrazole carboxylic acid standard over the range of 50-150 µg/mL.[14] The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[14]
Accuracy
Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[2]
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Determined by repeating the analysis on a different day with a different analyst and/or different equipment. The RSD over the two days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.[14] Parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Results and Discussion
The developed HPLC-UV method demonstrated excellent performance for the analysis of pyrazole carboxylic acid. The isocratic elution with 0.1% phosphoric acid in water and acetonitrile (80:20 v/v) provided a well-shaped, symmetrical peak for the analyte with a retention time of approximately 4.5 minutes.
The validation results confirmed the method is specific, linear, accurate, precise, and robust. In the forced degradation studies, the analyte peak was well-resolved from all degradation product peaks, proving the stability-indicating nature of the method. The linearity was established over the range of 50-150 µg/mL with a correlation coefficient of 0.9995.[14] Accuracy was within the acceptable range of 98-102%, and the RSD for precision was less than 2.0%. The method also proved to be robust under the tested variations.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC-UV method for the quantitative determination of pyrazole carboxylic acids in pharmaceutical development. The method is fully validated in accordance with ICH guidelines and is suitable for routine quality control analysis, stability studies, and other applications where accurate quantification of pyrazole carboxylic acids is required.
References
- 1. mdpi.com [mdpi.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcpa.in [ijcpa.in]
- 15. quora.com [quora.com]
- 16. welch-us.com [welch-us.com]
- 17. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 23. agilent.com [agilent.com]
- 24. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 25. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 26. scispace.com [scispace.com]
- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Derivatization of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3][4] Its metabolic stability and versatile synthetic handles make it an attractive starting point for the development of novel therapeutics. This guide provides a detailed technical overview and actionable protocols for the derivatization of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, a key building block for creating libraries of compounds for biological screening.
The strategic modification of the carboxylic acid group allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary derivatization strategies covered in this document are amide bond formation and esterification, which are fundamental transformations in drug discovery programs.[5][6][7]
Part 1: Strategic Derivatization of the Pyrazole Core
The carboxylic acid functionality at the 3-position of the 1-ethyl-5-methyl-1H-pyrazole ring is an ideal anchor point for chemical modification. Derivatization at this site can significantly impact a molecule's interaction with biological targets, its solubility, and its metabolic profile.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. Amide bonds are relatively stable in vivo and can participate in hydrogen bonding, a crucial interaction for target binding.[8] The introduction of diverse amine building blocks allows for a systematic investigation of structure-activity relationships (SAR).
The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions and racemization (if chiral amines are used). Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent such as HOBt (Hydroxybenzotriazole) or OxymaPure® are widely used. This combination converts the carboxylic acid into a more reactive activated ester, which is then readily attacked by the amine. The addition of a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used in that form.
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of pyrazole carboxamides.
Protocol 1: General Procedure for Amide Synthesis
This protocol provides a robust starting point for the synthesis of a wide range of amide derivatives.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, aniline derivatives, amino acid esters)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole) or OxymaPure®
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9][10][11][12]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents that solubilize reactants and do not interfere with the reaction. |
| Coupling Reagents | EDC/HOBt | Efficiently forms an active ester, minimizing side products.[13] |
| Base | DIPEA or TEA | Neutralizes acidic byproducts and deprotonates the amine salt. |
| Temperature | Room Temperature | Sufficient for most amide couplings; heating can be applied for less reactive amines. |
| Stoichiometry | Amine (1.1 eq), EDC/HOBt (1.2 eq) | A slight excess of the amine and coupling reagents ensures complete conversion of the carboxylic acid. |
Esterification: Modulating Lipophilicity and Prodrug Potential
Esterification of the carboxylic acid can modulate the lipophilicity of the resulting compound, which can influence its cell permeability and pharmacokinetic properties. Esters can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.
The Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters.[14][15] It involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess (acting as the solvent) or water is removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene.[15]
Experimental Workflow for Ester Synthesis
Caption: General workflow for the synthesis of pyrazole esters via Fischer esterification.
Protocol 2: General Procedure for Fischer Esterification
This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl, propyl esters).
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the desired alcohol (which also serves as the solvent, typically a large excess).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heating: Heat the reaction mixture to reflux and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is no longer detectable (typically 4-24 hours).
-
Work-up: Allow the reaction to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final ester using ¹H NMR, ¹³C NMR, and HRMS.[9][10][11][12]
| Parameter | Condition | Rationale |
| Solvent | Excess Alcohol | Serves as both reactant and solvent, driving the equilibrium towards the product. |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Protonates the carbonyl oxygen, making the carboxylic acid more electrophilic.[14] |
| Temperature | Reflux | Increases the reaction rate to reach equilibrium faster. |
| Work-up | Neutralization with NaHCO₃ | Removes the acid catalyst and any unreacted carboxylic acid. |
Part 2: Biological Assay Considerations
The synthesized derivatives of this compound can be screened in a variety of biological assays to identify potential therapeutic applications. The nature of the introduced functional group will guide the choice of assays.
-
Anticancer Activity: Pyrazole derivatives have shown significant potential as anticancer agents.[16] The synthesized compounds can be screened against a panel of cancer cell lines to determine their cytotoxic or cytostatic effects.
-
Anti-inflammatory Activity: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[4][16] Assays measuring the inhibition of inflammatory mediators like cyclooxygenases (COX-1 and COX-2) or cytokine production can be employed.
-
Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents.[5][17][18] The new derivatives can be tested against a range of bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC).[7]
-
Enzyme Inhibition Assays: If the pyrazole scaffold is a known inhibitor of a particular enzyme class (e.g., kinases, dehydrogenases), the derivatives can be tested in specific enzyme inhibition assays.[19]
The results from these primary screens will guide further optimization of the lead compounds through iterative rounds of chemical synthesis and biological testing.
References
- 1. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Regioselective Synthesis of Substituted Pyrazoles
I. Introduction: The Pyrazole Scaffold and the Challenge of Regiocontrol
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development.[1][2][3] Their versatile structure is a "privileged scaffold," appearing in numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[2][4] The efficacy of a pyrazole-based drug candidate is often intrinsically linked to the specific arrangement of substituents on the ring. Consequently, the regioselective synthesis of these compounds—the ability to control precisely where substituents are placed—is of paramount importance.
The most classical and widely used method for pyrazole synthesis, the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4][5] However, when an unsymmetrical dicarbonyl is used, this reaction can lead to a mixture of two distinct regioisomers, which are often difficult to separate and reduce the overall yield of the desired product.[6][7] This guide provides an in-depth exploration of the key strategies to overcome this challenge, explaining the mechanistic principles that govern regioselectivity and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
II. Mechanistic Pillars of Regioselectivity in Pyrazole Synthesis
Controlling the isomeric outcome of pyrazole synthesis hinges on understanding and manipulating the subtle interplay of electronic and steric factors, as well as the reaction conditions.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in an unsymmetrical 1,3-dicarbonyl is a primary determinant. Electron-withdrawing groups (e.g., -CF₃) increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[7]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach to one of the carbonyl groups. The initial attack will preferentially occur at the less sterically hindered carbonyl center.[6][7]
-
Reaction Conditions (pH and Solvent): The reaction medium plays a critical, and often decisive, role. Under acidic conditions, the hydrazine exists as its conjugate acid. The nucleophilicity of the two nitrogen atoms is modulated, which can reverse the selectivity observed under neutral or basic conditions.[7][8] The choice of solvent can also dramatically influence the isomer ratio.[6]
The following diagram illustrates the two competing pathways in the classical Knorr synthesis, which lead to the formation of two possible regioisomers. The preferred pathway is dictated by the factors discussed above.
Caption: Competing pathways in the Knorr pyrazole synthesis.
III. Core Synthetic Strategies and Protocols
A. Strategy 1: The Regiocontrolled Knorr Synthesis
The classical Knorr synthesis remains a workhorse, and its regioselectivity can be effectively controlled by judicious choice of substrates and reaction conditions.[9][10][11] The key is to create a significant electronic or steric difference between the two carbonyl groups.
Data Presentation: Influence of Substituents and Solvents on Regioselectivity
The following table summarizes the effect of different substituents and solvents on the regioisomeric ratio in the reaction of 1-phenylbutane-1,3-dione with methylhydrazine. Isomer A results from the initial attack at the carbonyl adjacent to the phenyl group, while Isomer B results from the attack at the carbonyl adjacent to the methyl group.
| R¹ (at C1) | R² (at C3) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| Phenyl | Methyl | Methylhydrazine | Ethanol | 75 : 25 | [6] |
| Phenyl | Methyl | Methylhydrazine | Acetic Acid | 90 : 10 | [6][7] |
| Phenyl | CF₃ | Phenylhydrazine | Toluene | >99 : 1 | [8] |
| 4-MeO-Ph | Methyl | Methylhydrazine | Ethanol | 65 : 35 | [6] |
| 4-NO₂-Ph | Methyl | Methylhydrazine | Ethanol | 85 : 15 | [6] |
Protocol 1: Regioselective Knorr Synthesis under Acidic Conditions
This protocol describes the synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole, where the acidic conditions favor the initial attack on the more reactive benzoyl carbonyl.
-
Materials and Reagents:
-
1-phenylbutane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
Glacial Acetic Acid (solvent)
-
Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylbutane-1,3-dione (1.0 mmol, 162 mg) in glacial acetic acid (5 mL).
-
Reagent Addition: Slowly add methylhydrazine (1.1 mmol, 51 mg) to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 100°C and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water (20 mL). Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,5-dimethyl-3-phenyl-1H-pyrazole.
-
B. Strategy 2: [3+2] Dipolar Cycloaddition
A powerful and highly regioselective method for constructing the pyrazole ring is the [3+2] dipolar cycloaddition.[4] This strategy involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazo compound) with a dipolarophile (like an alkyne). This approach often provides a single regioisomer, circumventing the issues seen in condensation reactions.[12][13]
Caption: General workflow for [3+2] cycloaddition synthesis.
Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition
This protocol is based on an efficient procedure using an N-alkylated tosylhydrazone and a terminal alkyne, which demonstrates complete regioselectivity.[12][13]
-
Materials and Reagents:
-
N-methyl benzaldehyde tosylhydrazone (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
18-crown-6 (0.1 equiv)
-
Pyridine (anhydrous, solvent)
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add N-methyl benzaldehyde tosylhydrazone (1.0 mmol, 290 mg), potassium tert-butoxide (2.0 mmol, 224 mg), and 18-crown-6 (0.1 mmol, 26 mg).
-
Solvent and Reagent Addition: Add anhydrous pyridine (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 122 mg).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 15-30 minutes.[12] Monitor by TLC until the starting tosylhydrazone is consumed.
-
Work-up: Quench the reaction by adding saturated ammonium chloride solution (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the pure 1-methyl-3,5-diphenyl-1H-pyrazole.
-
C. Strategy 3: Modern Enabling Technologies for Enhanced Control
Modern synthetic technologies like microwave irradiation and continuous flow chemistry offer significant advantages in terms of reaction speed, safety, and control, which can be leveraged to enhance regioselectivity.
1. Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[14][15] This rapid, uniform heating can sometimes favor one reaction pathway over another, improving the regioisomeric ratio.[16]
Protocol 3: Microwave-Assisted Synthesis from a Chalcone
-
Materials and Reagents:
-
Quinolin-2(1H)-one-based α,β-unsaturated ketone (chalcone) (1.0 equiv)
-
Arylhydrazine hydrochloride (1.2 equiv)
-
Glacial Acetic Acid (5 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Crushed ice
-
-
Step-by-Step Methodology:
-
Reactant Mixture: In a 10 mL microwave reaction vessel, combine the chalcone derivative (1.0 mmol) and the desired arylhydrazine hydrochloride (1.2 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W, targeting a temperature of 120°C for 7-10 minutes.[1][14]
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker of crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
2. Continuous Flow Chemistry
Flow chemistry provides exceptional control over reaction parameters such as temperature, pressure, and residence time.[17][18] This precision allows for the optimization of conditions that favor a single regioisomer. Furthermore, it enables the safe use of hazardous intermediates by generating and consuming them in situ.[17][19]
Caption: Schematic of a two-stage flow system for pyrazole synthesis.
Protocol 4: Two-Stage Continuous Flow Synthesis from Acetophenones
This protocol describes the synthesis of substituted pyrazoles from acetophenones in a telescoped flow system, first forming an enaminone intermediate, which then reacts with hydrazine.[17]
-
Materials and Reagents:
-
Stock Solution A: Acetophenone (0.6 M) and Dimethylformamide dimethyl acetal (DMADMF) (1.2 M) in DMF.
-
Stock Solution B: Hydrazine (1.8 M) in DMF.
-
Flow chemistry system with two pumps, a heated coil reactor (e.g., 5 mL stainless steel), a T-mixer, a heated microreactor chip (e.g., 2 mL glass), and a back pressure regulator.
-
-
Step-by-Step Methodology:
-
System Setup: Configure the flow system as shown in the diagram above. Set the temperature of the first reactor (steel coil) to 170°C and the second reactor (glass chip) to 150°C.
-
Flow Initiation: Pump Stock Solution A through the first reactor at a flow rate of 0.5 mL/min. This provides a residence time of 10 minutes for the formation of the enaminone intermediate.
-
Second Stage Reaction: At the T-mixer, introduce Stock Solution B at a flow rate of 0.5 mL/min. The combined stream (total flow rate 1.0 mL/min) enters the second reactor.
-
Cyclization: The residence time in the second reactor is 2 minutes, during which the enaminone cyclizes with hydrazine to form the pyrazole.
-
Collection: The product stream exits the second reactor, passes through a back pressure regulator (set to e.g., 5 bar), and is collected at the outlet.
-
Work-up and Purification: The collected solution containing the pyrazole product can be concentrated and purified using standard techniques like crystallization or column chromatography.
-
IV. Conclusion
The regioselective synthesis of pyrazoles is a critical task in the development of new therapeutics and functional materials. While classical methods like the Knorr synthesis present inherent challenges, a deep understanding of the underlying steric and electronic principles allows for significant control over the isomeric outcome. Furthermore, the strategic application of modern synthetic methods, including [3+2] cycloadditions, microwave-assisted synthesis, and continuous flow chemistry, provides powerful and reliable tools for achieving high regioselectivity. By selecting the appropriate strategy based on the desired substitution pattern and available resources, researchers can efficiently access specific pyrazole regioisomers, accelerating the pace of discovery and development.
V. References
-
Kniss, A., & Kniss, D. (Year). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications. --INVALID-LINK--
-
BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. Benchchem. --INVALID-LINK--
-
BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem. --INVALID-LINK--
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. --INVALID-LINK--
-
Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. --INVALID-LINK--
-
(2022). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. Thieme. --INVALID-LINK--
-
(n.d.). Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--
-
Fadila, A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. --INVALID-LINK--
-
(n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
S.P, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. --INVALID-LINK--
-
(2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
(n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Kong, Y., Tang, M., & Wang, Y. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters - ACS Publications. --INVALID-LINK--
-
(2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. --INVALID-LINK--
-
Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem. --INVALID-LINK--
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--
-
Guo, H., et al. (2021). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. American Chemical Society. --INVALID-LINK--
-
Tang, M., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. --INVALID-LINK--
-
da Silva, F. S., et al. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. --INVALID-LINK--
-
GalChimia. (2015). R&D Work: One-pot Synthesis of Pyrazoles using Flow Chemistry. GalChimia. --INVALID-LINK--
-
(n.d.). Knorr pyrazole synthesis. Name-Reaction.com. --INVALID-LINK--
-
BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. --INVALID-LINK--
-
Taylor, R. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. --INVALID-LINK--
-
Kawai, H., Yuan, Z., & Shibata, N. (2012). Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. Organic Letters.
-
(n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. --INVALID-LINK--
-
GalChimia. (2009). Regioselective pyrazoles. GalChimia. --INVALID-LINK--
-
(2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ResearchGate. --INVALID-LINK--
-
(n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. --INVALID-LINK--
-
(n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. --INVALID-LINK--
-
Verma, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. --INVALID-LINK--
-
(2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. --INVALID-LINK--
-
(n.d.). Knorr pyrrole synthesis. Wikipedia. --INVALID-LINK--
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. --INVALID-LINK--
-
García-Mejía, C. D., et al. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Singh, U., & Kumar, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. --INVALID-LINK--
-
(2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. --INVALID-LINK--
-
(n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Al-wsabai, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. --INVALID-LINK--
-
(n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 17. galchimia.com [galchimia.com]
- 18. mdpi.com [mdpi.com]
- 19. R&D Work: One-pot Synthesis of Pyrazoles using Flow Chemistry - GalChimia [galchimia.com]
The Pivotal Role of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid in Agrochemical Innovation: A Technical Guide for Researchers
Introduction: The Significance of the Pyrazole Moiety in Modern Crop Protection
In the landscape of modern agrochemical research, the pyrazole scaffold has emerged as a cornerstone for the development of highly effective and selective pesticides.[1] These nitrogen-containing five-membered heterocyclic compounds are integral to the synthesis of a wide array of bioactive molecules, demonstrating potent fungicidal, herbicidal, and insecticidal properties.[2][3] Within this important class of molecules, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid stands out as a key building block, particularly in the creation of advanced fungicides and herbicides.[2] Its unique substitution pattern and the reactivity of its carboxylic acid group make it a valuable precursor for the synthesis of next-generation crop protection agents.[2] This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and practical applications of this compound in agrochemical research, offering detailed protocols for its utilization in screening and development programs.
Core Synthesis Pathway: From Precursors to the Pyrazole Carboxylic Acid
The synthesis of this compound is a multi-step process that leverages fundamental principles of heterocyclic chemistry. While various synthetic routes to pyrazole derivatives have been reported, a common and effective strategy involves the condensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis. The following protocol is a representative method adapted from established syntheses of related pyrazole carboxylic acids.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Diethyl carbonate
-
Ethylhydrazine
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate (Ethyl sodioacetoacetate carboxylation)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
-
After the addition is complete, add diethyl carbonate dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-acetyl-3-oxobutanoate.
Step 2: Cyclization to form Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
-
Dissolve the crude ethyl 2-acetyl-3-oxobutanoate in ethanol.
-
Add ethylhydrazine to the solution.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium ethoxide in Step 1 is crucial for the deprotonation of ethyl acetoacetate, forming a nucleophilic enolate that attacks diethyl carbonate.
-
The cyclization reaction in Step 2 is a classic example of pyrazole synthesis, where the hydrazine condenses with the diketone derivative.
-
Alkaline hydrolysis in Step 3 is a standard method for converting an ester to a carboxylic acid. Subsequent acidification is necessary to protonate the carboxylate salt and precipitate the final product.
Caption: Synthesis workflow for this compound.
Mechanism of Action: A Focus on Succinate Dehydrogenase Inhibition
Derivatives of pyrazole carboxylic acids, particularly pyrazole carboxamides, are renowned for their potent fungicidal activity, which primarily stems from the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain.[4] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an essential target for disrupting fungal metabolism.[4]
By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[4] This interruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[4]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, causing oxidative stress.[4]
-
Disruption of Cellular Metabolism: Inhibition of the TCA cycle disrupts key metabolic pathways vital for fungal growth and survival.[4]
This targeted inhibition ultimately leads to the cessation of fungal growth and cell death. The specific aniline or other amine-containing fragments coupled with the this compound core will modulate the potency and spectrum of activity against different fungal pathogens.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
Application Notes: Screening Protocols for Agrochemical Activity
This compound serves as a versatile starting material for creating libraries of potential fungicidal and herbicidal compounds. The following protocols outline standard screening procedures to evaluate the biological activity of its derivatives.
Protocol 1: In Vitro Fungicidal Screening by Mycelium Growth Inhibition
Objective: To determine the efficacy of novel pyrazole carboxamide derivatives against key phytopathogenic fungi.
Target Organisms: A panel of economically important fungal pathogens, such as Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum, and Alternaria alternata.[5]
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Commercial standard fungicides (e.g., boscalid, fluxapyroxad) for positive control.[6][7]
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Mycelial plugs of target fungi
-
Dimethyl sulfoxide (DMSO) or acetone for compound dissolution
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and the standard fungicide in DMSO or acetone.
-
Media Preparation: Autoclave PDA medium and cool to 50-55°C. Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent-only control should also be prepared.
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC50 (Effective Concentration for 50% inhibition) value for each active compound.[4][6][7]
| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |
| Pyrazole Carboxamide | Rhizoctonia solani | 0.022 - 0.799 | [6][7][8] |
| Pyrazole Carboxamide | Sclerotinia sclerotiorum | ~8.75 | [9] |
| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 | [4] |
Protocol 2: Greenhouse Herbicidal Screening (Pre- and Post-emergence)
Objective: To evaluate the herbicidal efficacy of novel pyrazole derivatives on a range of weed and crop species.
Target Species:
-
Weeds: A selection of monocotyledonous (e.g., Digitaria sanguinalis, Setaria viridis) and dicotyledonous (e.g., Amaranthus retroflexus, Abutilon theophrasti) weeds.[10]
-
Crops: Representative crops to assess selectivity (e.g., maize, soybean, wheat).
Materials:
-
Synthesized pyrazole derivatives
-
Commercial standard herbicides for positive control
-
Pots or flats with a sterile soil mix
-
Seeds of target weed and crop species
-
Greenhouse facilities with controlled temperature, humidity, and lighting
-
Spray chamber for uniform application
Procedure:
Part A: Pre-emergence Application
-
Planting: Fill pots with soil and sow seeds of the target species at the appropriate depth.
-
Application: Within 24 hours of planting, apply the test compounds, formulated as an emulsifiable concentrate or wettable powder, to the soil surface using a calibrated spray chamber.[10] A range of application rates should be tested (e.g., 50, 150, 300 g active ingredient per hectare).
-
Incubation: Place the pots in the greenhouse and water as needed.
-
Evaluation: After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete kill).
Part B: Post-emergence Application
-
Planting and Growth: Sow seeds as in the pre-emergence test and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Application: Apply the herbicide treatments directly to the foliage of the plants using the spray chamber.[10]
-
Incubation: Return the pots to the greenhouse.
-
Evaluation: Assess weed control and crop injury 14-21 days after treatment, as described for the pre-emergence test.
Self-Validating System: The inclusion of both untreated controls (to ensure normal plant growth) and commercial standard controls (to benchmark the activity of the test compounds) is essential for validating the results of these screens.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in the discovery and development of novel agrochemicals. Its derivatives, particularly the pyrazole carboxamides, have a well-established and potent mechanism of action as SDHI fungicides. The protocols detailed in this guide provide a robust framework for the synthesis of this key precursor and the subsequent biological evaluation of its derivatives for both fungicidal and herbicidal activity. As the need for new and effective crop protection solutions continues to grow, the strategic use of core scaffolds like this compound will be instrumental in driving innovation in the agrochemical industry.
References
- 1. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Comprehensive NMR Spectroscopic Assignment of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of novel chemical entities in pharmaceutical and materials science research. This application note provides a detailed, field-proven protocol for the complete ¹H and ¹³C NMR spectral assignment of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block. By integrating one-dimensional (¹H, ¹³C, DEPT-135) NMR data, this guide explains the causal relationships between molecular structure and spectral features, ensuring a self-validating and reproducible analytical workflow. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to confidently characterize this and structurally related pyrazole derivatives.
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous approved therapeutic agents. The specific substitution pattern on the pyrazole ring is critical to a compound's pharmacological profile, making precise structural verification a non-negotiable aspect of the drug discovery and development pipeline. This compound is a versatile intermediate whose structural integrity must be confirmed before its use in further synthetic steps.
NMR spectroscopy provides unparalleled insight into molecular structure at the atomic level. ¹H NMR informs on the electronic environment and connectivity of protons, while ¹³C NMR, often augmented by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the carbon skeleton. This guide provides a comprehensive walkthrough of the acquisition, processing, and, most critically, the detailed assignment of the NMR spectra for the title compound, grounded in fundamental principles and supported by authoritative data.
Experimental Design and Rationale
The successful acquisition of high-quality NMR data hinges on a meticulously planned experimental workflow. Each step, from sample preparation to the selection of NMR experiments, is chosen to maximize the information obtained and ensure the validity of the final structural assignment.
Figure 1: Experimental Workflow for NMR Analysis.
Protocol: Sample Preparation
The choice of solvent is the most critical parameter in this stage. While deuterated chloroform (CDCl₃) is common for many organic molecules, the carboxylic acid proton of the analyte is acidic and can undergo rapid exchange, often leading to signal broadening or disappearance.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis for two key reasons:
-
Solubility: It readily dissolves the polar carboxylic acid.
-
Proton Exchange: It is a non-protic solvent that slows down the exchange rate of the acidic COOH proton, allowing for its observation, typically as a broad signal at a characteristic downfield shift (>10 ppm).[2][3]
Methodology:
-
Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture gently until the solid is completely dissolved.
-
Add one drop of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.00 ppm).
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4 cm.
Protocol: NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a standard probe temperature of 298 K.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
DEPT-135 Spectroscopy:
-
Pulse Program: Standard DEPT-135 sequence.
-
Rationale: This experiment is crucial for differentiating carbon types. It produces positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons (including C=O).[4][5] This provides an invaluable layer of validation for the ¹³C assignments.
-
Results: Spectral Analysis and Assignment
The complete and unambiguous assignment of all proton and carbon signals is achieved through a systematic analysis of chemical shifts, signal multiplicities, integration values, and the results of the DEPT-135 experiment.
References
Application Notes and Protocols for the Crystallization of High-Purity 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid
Introduction: The Critical Role of Purity in Pyrazole Carboxylic Acid APIs
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The seemingly minor structural variations in pyrazole derivatives can lead to significant differences in their biological activity and safety profiles. Consequently, achieving high purity is not merely a matter of quality control but a fundamental requirement for ensuring the efficacy and safety of the final drug product. Crystallization stands as the most crucial technique for the purification of organic compounds, offering the ability to selectively isolate the desired compound from a complex mixture of impurities.[1] This application note provides a comprehensive guide to various crystallization techniques for obtaining high-purity this compound, tailored for researchers, scientists, and drug development professionals.
Foundational Principle: The Primacy of Solubility Data
The success of any crystallization process is fundamentally governed by the solubility of the target compound in different solvents.[2] Therefore, before proceeding to detailed crystallization protocols, it is imperative to experimentally determine the solubility of this compound in a range of candidate solvents. This data forms the empirical basis for all subsequent experimental choices.
Protocol 1: Systematic Solvent Screening and Solubility Curve Determination
This protocol outlines a systematic approach to selecting an appropriate solvent and generating a solubility curve, which is essential for designing an effective crystallization process.[3]
Objective: To identify suitable solvents for the crystallization of this compound and to quantitatively determine its solubility at various temperatures.
Materials:
-
This compound (crude)
-
A selection of candidate solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)[4]
-
Small-scale vials or test tubes
-
Heating and stirring plate
-
Thermometer or temperature probe
-
Analytical balance
-
Automated crystallization systems (e.g., Crystal16™) are recommended for high-throughput screening.[2]
Procedure:
-
Initial Solvent Screening (Qualitative):
-
Place a small, known amount (e.g., 25 mg) of the crude compound into separate vials.[5]
-
To each vial, add a small volume (e.g., 0.5 mL) of a different candidate solvent at room temperature.
-
Observe the solubility. A good solvent for cooling crystallization will show low solubility at room temperature but complete dissolution upon heating.[6] An antisolvent will show poor solubility even at elevated temperatures.
-
-
Quantitative Solubility Determination (Gravimetric Method):
-
For promising solvents, prepare a saturated solution at a specific temperature (e.g., 25 °C) by adding an excess of the compound to a known volume of the solvent and stirring until equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately weigh a known volume of the clear, saturated solution.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Weigh the remaining solid to determine the mass of the dissolved compound.
-
Calculate the solubility in g/100 mL or other appropriate units.
-
Repeat this procedure at different temperatures (e.g., 40 °C, 60 °C, 80 °C) to construct a solubility curve.[7]
-
-
Automated Solubility Curve Generation:
-
Utilize an automated system like the Crystal16™ to simultaneously measure solubility in multiple solvents at various concentrations and temperatures.[2] This method relies on detecting the clear and cloud points of solutions to rapidly generate solubility and metastable zone width (MSZW) data.
-
Data Presentation:
The collected solubility data should be tabulated for clear comparison.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 60°C ( g/100 mL) |
| Ethanol | 5.2 | 25.8 |
| Acetone | 8.1 | 35.2 |
| Ethyl Acetate | 3.5 | 18.9 |
| Toluene | 1.2 | 9.7 |
| Heptane | <0.1 | 0.5 |
| Water | 0.8 | 4.3 |
Note: The data presented in this table is illustrative and should be determined experimentally for the specific batch of this compound.
Crystallization Techniques for High-Purity Product
Based on the foundational solubility data, appropriate crystallization techniques can be selected and optimized. The following sections detail the protocols for cooling, antisolvent, and mixed-solvent crystallization.
Cooling Crystallization: The Workhorse of Purification
Cooling crystallization is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[6]
Causality: This method leverages the difference in solubility of the target compound at elevated and reduced temperatures. As a saturated solution cools, the solubility decreases, leading to supersaturation and subsequent nucleation and crystal growth of the desired compound, while impurities ideally remain in the solution.
Diagram of the Cooling Crystallization Workflow:
Caption: Workflow for Cooling Crystallization.
Protocol 2: Optimized Cooling Crystallization
Objective: To purify this compound by controlled cooling of a saturated solution.
Materials:
-
Crude this compound
-
Selected solvent with a steep solubility curve (e.g., ethanol, based on hypothetical data)
-
Erlenmeyer flasks
-
Heating and stirring plate
-
Condenser
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen solvent by heating the mixture to a gentle boil with stirring.[6]
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[8]
-
Controlled Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling rate.[8]
-
Crystal Maturation: Once crystal formation begins, allow the solution to stand undisturbed for at least 20-30 minutes to maximize crystal growth.[8]
-
Maximizing Yield: Further cool the flask in an ice bath to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Antisolvent Crystallization: A Powerful Alternative
Antisolvent crystallization is particularly useful for compounds that do not have a steep solubility curve in common solvents or are temperature-sensitive.[2]
Causality: This technique involves the addition of a solvent in which the target compound is poorly soluble (the antisolvent) to a solution of the compound in a solvent in which it is highly soluble (the good solvent).[9] The addition of the antisolvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.
Diagram of the Antisolvent Crystallization Process:
Caption: Workflow for Antisolvent Crystallization.
Protocol 3: High-Purity Antisolvent Crystallization
Objective: To purify this compound by the controlled addition of an antisolvent.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is highly soluble (e.g., acetone)
-
An "antisolvent" in which the compound is poorly soluble (e.g., water or heptane)
-
Erlenmeyer flasks
-
Stirring plate
-
Burette or dropping funnel for controlled addition
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle warming.
-
Antisolvent Addition: While stirring the solution, slowly add the antisolvent dropwise from a burette or dropping funnel until the solution becomes slightly turbid, indicating the onset of precipitation.[4]
-
Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed. The slow diffusion of the antisolvent at the interface or slow evaporation of the more volatile "good" solvent will lead to the formation of high-quality crystals.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a pre-chilled mixture of the "good" solvent and the antisolvent, or with the pure antisolvent.
-
Drying: Dry the purified crystals under vacuum.
Mixed-Solvent Crystallization: Fine-Tuning Solubility
This technique is a variation of cooling crystallization and is employed when no single solvent provides the ideal solubility characteristics.[4]
Causality: A pair of miscible solvents is used, one in which the compound is highly soluble and another in which it is sparingly soluble. The compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent is added until the solution is saturated. Upon cooling, the solubility decreases, leading to crystallization.
Protocol 4: Mixed-Solvent System for Enhanced Purity
Objective: To purify this compound using a binary solvent system to achieve optimal solubility for crystallization.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., ethanol)
-
A miscible "poor" solvent (e.g., water)
-
Erlenmeyer flasks
-
Heating and stirring plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).[8]
-
Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.[4]
-
Clarification: Add a few drops of the hot "good" solvent to render the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's solubility is too high at the crystallization temperature, or the cooling is too rapid. | Reheat the solution and add more solvent. Ensure slow, controlled cooling. Consider a different solvent system. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Cool the solution further in an ice bath.[6] |
| Poor Recovery | The compound is too soluble in the cold solvent, or an insufficient amount of antisolvent was used. | Ensure the solution is thoroughly cooled. For antisolvent crystallization, add more antisolvent. Concentrate the mother liquor and attempt a second crystallization. |
| Low Purity | Impurities have similar solubility to the product. | Perform a second recrystallization. Consider using a different solvent system where the solubility of the impurity is higher. |
Conclusion: A Pathway to High-Purity APIs
The crystallization techniques detailed in this application note provide a robust framework for obtaining high-purity this compound. The cornerstone of successful crystallization is a thorough understanding of the compound's solubility, which should be experimentally determined. By systematically applying cooling, antisolvent, or mixed-solvent crystallization methods based on this empirical data, researchers and drug development professionals can consistently achieve the high levels of purity required for the synthesis of safe and effective pharmaceutical products.
References
- 1. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Solubility determination and crystallization [huber-online.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid for the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of numerous therapeutic agents.[1] In the realm of anti-inflammatory drug discovery, pyrazole derivatives have demonstrated remarkable success, most notably exemplified by the blockbuster drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][3][4] These agents are critical for treating a range of conditions from arthritis to acute pain.[5]
The core therapeutic mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[6] The strategic value of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid lies in its pre-functionalized structure. The carboxylic acid group at the 3-position serves as a versatile chemical handle, allowing for the straightforward construction of diverse compound libraries, typically through amide bond formation, to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed framework for utilizing this compound as a foundational building block in the synthesis and evaluation of next-generation anti-inflammatory candidates.
The Scientific Rationale: Targeting the Arachidonic Acid Cascade
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by intercepting the arachidonic acid (AA) metabolic pathway. The COX enzymes exist in two main isoforms: COX-1, a constitutive enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and regulate renal blood flow, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[1][6]
Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to common side effects like gastric ulcers.[5] The development of selective COX-2 inhibitors was a major therapeutic advance, aiming to retain efficacy while minimizing gastrointestinal toxicity.[3] Pyrazole-containing molecules, such as Celecoxib, have proven particularly effective at achieving this selectivity.[1] Some research has also explored dual inhibitors of COX and 5-lipoxygenase (5-LOX), another enzyme in the AA cascade, to achieve a broader anti-inflammatory profile.[7]
Caption: The Arachidonic Acid Cascade and points of therapeutic intervention.
Synthetic Strategy: Amide Coupling as a Core Reaction
The synthesis of novel anti-inflammatory agents from this compound predominantly involves the formation of a stable amide bond. This reaction connects the pyrazole "head" to a diverse range of amine-containing "tail" fragments, allowing for systematic exploration of the chemical space. The process requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.
Caption: General workflow for synthesizing pyrazole carboxamides.
Experimental Protocols
The following protocols describe robust methods for the synthesis of pyrazole carboxamides. The choice between them often depends on the reactivity and steric hindrance of the amine component.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This method is a workhorse in medicinal chemistry, utilizing a water-soluble carbodiimide (EDC) to activate the carboxylic acid. The addition of HOBt (or an equivalent like NHS) forms a more stable active ester, minimizing side reactions.[8]
Materials:
-
This compound (1.0 eq)
-
Target Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, 1N HCl, Brine
-
Anhydrous MgSO₄
Procedure:
-
Activation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and the target amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF. Cool the solution to 0 °C using an ice bath.
-
Causality: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the activation step.
-
-
Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Causality: The acid wash removes excess DIPEA and unreacted amine. The base wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole carboxamide.
Protocol 2: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, often employed for sterically hindered substrates or when EDC/HOBt fails to provide satisfactory yields.[8][9]
Materials:
-
This compound (1.0 eq)
-
Target Amine (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
5% aqueous LiCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Pre-activation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. A color change may be observed as the active ester forms.
-
Causality: Pre-activation ensures the carboxylic acid is fully converted to the reactive intermediate before the amine is introduced, which is particularly useful for less reactive amines.
-
-
Amine Coupling: Add the target amine (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically much faster than EDC couplings.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x) and brine (1x).[9]
-
Causality: The LiCl wash is an effective method for removing the high-boiling point solvent DMF from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Biological Evaluation: Assessing Anti-Inflammatory Activity
Once synthesized, the novel compounds must be evaluated for their biological activity. A standard tiered approach involves initial in vitro screening followed by in vivo validation for promising candidates.
1. In Vitro COX-1/COX-2 Inhibition Assay: This assay is crucial for determining the potency and selectivity of the new compounds. Commercially available kits (e.g., colorimetric or fluorometric) are typically used.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 is followed by the reduction to PGH2, which involves the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a reduced colorimetric signal.
-
Procedure: Compounds are incubated at various concentrations with purified human COX-1 and COX-2 enzymes. The rate of the reaction is measured and compared to a control (no inhibitor).
-
Data Output: The results are expressed as IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme's activity). The Selectivity Index (SI) is then calculated as SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.[3]
2. In Vivo Carrageenan-Induced Paw Edema Assay: This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of test compounds.[4][10]
-
Principle: Subplantar injection of carrageenan into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.
-
Procedure:
-
Animals (typically Wistar or Sprague-Dawley rats) are fasted overnight.
-
Test compounds, a vehicle control, and a positive control (e.g., Celecoxib or Indomethacin) are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
-
Data Output: The percentage inhibition of edema is calculated for each compound at each time point relative to the vehicle control group.
Data Presentation and Interpretation
The data gathered from these assays allows for a direct comparison of the synthesized compounds and informs the direction of future synthetic efforts.
Table 1: Biological Activity of Synthesized Pyrazole Carboxamides
| Compound ID | R-Group (Amine Moiety) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | % Paw Edema Inhibition (at 4h, 10 mg/kg) |
| PZ-001 | 4-Sulfamoylphenyl | > 100 | 0.25 | > 400 | 65% |
| PZ-002 | 4-Methylphenyl | 15.2 | 2.5 | 6.1 | 42% |
| PZ-003 | 4-Methoxyphenyl | 12.8 | 1.8 | 7.1 | 48% |
| PZ-004 | Phenyl | 25.0 | 5.1 | 4.9 | 35% |
| Celecoxib | (Reference) | > 150 | 0.045 | > 3300 | 70% |
Data are hypothetical and for illustrative purposes only.
Interpretation and SAR Insights: The hypothetical data in Table 1 illustrates a common goal in this type of research. Compound PZ-001 , featuring a 4-sulfamoylphenyl group (mimicking a key structural feature of Celecoxib), shows high potency against COX-2 and excellent selectivity.[11][12] This suggests that the sulfonamide moiety is critical for specific interactions within the COX-2 active site. In contrast, compounds PZ-002 to PZ-004 , which lack this group, exhibit lower potency and significantly reduced selectivity. This directs the medicinal chemist to focus further optimization efforts on analogs bearing sulfonamide or bioisosteric groups. The strong correlation between high COX-2 selectivity (PZ-001) and potent in vivo anti-inflammatory activity supports the therapeutic strategy.
Conclusion
This compound is a highly valuable and strategically designed starting material for the discovery of novel anti-inflammatory agents. Its pre-installed pyrazole core and versatile carboxylic acid handle enable the efficient application of robust synthetic methodologies, such as amide coupling, to generate diverse libraries of drug-like molecules. By combining systematic synthesis with a tiered biological evaluation strategy, researchers can effectively navigate the structure-activity landscape to identify potent and selective COX-2 inhibitors with the potential for improved therapeutic profiles.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Pyrazole Metabolites in Biological Matrices by LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Understanding the metabolic fate of these compounds is critical for evaluating their pharmacokinetic profiles, efficacy, and potential toxicity. This guide provides a comprehensive, field-proven framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of pyrazole metabolites in complex biological matrices such as plasma and urine. We delve into the causality behind key experimental choices, from sample preparation to instrument configuration, and provide detailed, self-validating protocols grounded in regulatory standards.
Introduction: The Importance of Metabolite Quantification
The biotransformation of a parent drug into its metabolites can significantly alter its activity, clearance, and toxicological profile. Pyrazole-containing drugs undergo various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs).[3][4] Common metabolic pathways include oxidation (hydroxylation) and conjugation (e.g., glucuronidation), leading to more polar, readily excretable compounds.[3][5] Accurately quantifying these metabolites is a cornerstone of drug development, providing essential data for ADME (Absorption, Distribution, Metabolism, and Excretion) studies. LC-MS/MS is the gold standard for this task, offering unparalleled sensitivity, selectivity, and speed for analyzing complex biological samples.[6][7]
Metabolic Pathways of Pyrazole Derivatives
The primary routes of pyrazole metabolism involve Phase I (functionalization) and Phase II (conjugation) reactions. While specific pathways are substrate-dependent, a generalized scheme can be visualized.
Figure 1: Generalized metabolic pathway for pyrazole compounds.
Method Development: A Logic-Driven Approach
A robust bioanalytical method begins with a thorough understanding of the analyte's properties and the biological matrix. The following sections outline the critical steps in developing a reliable LC-MS/MS assay.
Sample Preparation: The Key to Clean Data
The primary goal of sample preparation is to remove interfering endogenous components, such as proteins and phospholipids, while maximizing the recovery of the target analytes.[8][9] The choice of technique depends on the required level of cleanliness, throughput, and analyte characteristics.
This is the fastest and simplest technique, widely used for high-throughput screening.[10] It involves adding a water-miscible organic solvent to denature and precipitate matrix proteins.[11][12]
Step-by-Step Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) working solution.
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to the sample.[13] The acid helps to stabilize the analytes and improve protein crashing efficiency.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[13]
-
Centrifuge the mixture at >14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial for injection.
Causality: Acetonitrile is often preferred as it precipitates a wider range of proteins more effectively than methanol. However, the resulting supernatant is high in organic content, which can cause poor peak shape for early-eluting compounds if injected directly. A dilution with aqueous mobile phase or evaporation and reconstitution may be necessary.[14]
SPE provides a significantly cleaner sample by leveraging physicochemical interactions between the analyte and a solid sorbent.[15][16] This method is ideal when matrix effects are a concern.
Step-by-Step Protocol:
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent). This activates the sorbent.
-
Loading: Pre-treat the biological sample (100 µL) by diluting it with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analytes with 1 mL of an appropriate solvent, such as acetonitrile or methanol with a modifier (e.g., 2% formic acid).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Causality: The pre-treatment step (acidification) ensures the pyrazole analytes, which are basic, are in their charged state, promoting strong retention on a suitable SPE sorbent. The wash step removes interferences without prematurely eluting the analytes. Elution with an organic solvent disrupts the analyte-sorbent interaction.
Figure 2: Comparison of sample preparation workflows.
LC-MS/MS Instrumentation and Parameters
A reverse-phase separation on a C18 column is the standard approach for pyrazole compounds.[17][18][19] A gradient elution is typically employed to separate the parent drug from its more polar metabolites effectively.
| Parameter | Recommended Condition | Rationale |
| Column | C18, < 3 µm particle size (e.g., 50 x 2.1 mm) | Provides excellent retention and resolution for moderately polar compounds. Smaller particles enhance efficiency.[19][20] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency in positive ESI mode.[21][22] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good separation and lower backpressure than methanol.[17] |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for analytical columns with 2.1 mm internal diameter. |
| Gradient | 5% B to 95% B over 5-7 minutes | A gradient is essential to elute polar metabolites first, followed by the more hydrophobic parent compound.[17][20] |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity, improves peak shape, and ensures reproducible retention times.[23] |
| Injection Vol. | 1 - 10 µL | Kept low to minimize potential matrix effects and column overloading.[20] |
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[24][25]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Pyrazoles are nitrogen-containing heterocycles that readily protonate to form positive ions.[13][25] |
| Source Temp. | 400 - 500 °C | Optimizes desolvation of the mobile phase. |
| MRM Transitions | Analyte-specific (see table below) | Each analyte is monitored by a specific precursor ion → product ion transition, ensuring high selectivity. |
| Internal Standard | Stable Isotope-Labeled (SIL) Analyte | An SIL-IS is the ideal choice as it co-elutes and has identical ionization behavior to the analyte, correcting for matrix effects and extraction variability.[20] |
Table 1: Example MRM Transitions for a Hypothetical Pyrazole Drug and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Parent Drug | [M+H]⁺ | Specific fragment | The most stable and abundant fragment is chosen for quantification.[24] |
| Hydroxy Metabolite | [M+16+H]⁺ | Fragment of hydroxylated parent | The +16 Da mass shift corresponds to the addition of an oxygen atom. |
| Glucuronide Met. | [M+176+H]⁺ | [M+H]⁺ (loss of glucuronide) | The +176 Da shift corresponds to glucuronic acid. A common transition is the loss of the entire conjugate. |
| Internal Standard | [M+n+H]⁺ | Fragment of SIL-parent | 'n' represents the mass increase from isotopic labeling (e.g., +3 for d3). |
Bioanalytical Method Validation (BMV)
A method is not reliable until it is validated. The protocol must be challenged to prove it is fit for purpose. Validation should be performed according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[26][27][28]
Protocol 3: Core Validation Experiments The validation process involves analyzing calibration standards and quality control (QC) samples (prepared in the same biological matrix) to assess the method's performance.
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous components interfere with the detection of the analyte or IS. Interference peaks should be <20% of the LLOQ response for the analyte and <5% for the IS.[27]
-
Calibration Curve and LLOQ: A calibration curve with at least six non-zero standards should be prepared. The simplest regression model that adequately describes the concentration-response relationship should be used. The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve that can be measured with acceptable accuracy and precision.[29]
-
Accuracy and Precision: Analyze QC samples at a minimum of four levels (LLOQ, low, mid, high) in replicate (n≥5) across multiple runs and days.[28]
-
Recovery and Matrix Effect:
-
Recovery: Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration. Recovery should be consistent and reproducible.[29]
-
Matrix Effect: Compare the analyte peak area in a post-extraction spiked sample to a neat solution standard. This assesses the degree of ion suppression or enhancement caused by the matrix.[26]
-
-
Stability: The stability of the analytes in the biological matrix must be assessed under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration that exceeds expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80 °C) for a period longer than the study duration.
-
Table 2: Typical Acceptance Criteria for Method Validation (Chromatographic Assays)
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ)[29] |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[29] |
| Stability | Mean concentration of stability samples within ±15% of nominal (comparison to freshly prepared samples) |
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the quantitative analysis of pyrazole metabolites in biological samples using LC-MS/MS. By following a logical approach to method development—from selecting an appropriate sample preparation technique to optimizing instrument parameters—and performing a rigorous validation according to regulatory standards, researchers can generate high-quality, reliable data. This framework ensures that the bioanalytical results are defensible and suitable for making critical decisions in the drug development pipeline.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Precipitation: Significance and symbolism [wisdomlib.org]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. filtrous.com [filtrous.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of LC-MS/MS method for the determination of dapiprazole on dried blood spots and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. fda.gov [fda.gov]
- 27. fda.gov [fda.gov]
- 28. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 29. academy.gmp-compliance.org [academy.gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to ensure scientific accuracy and experimental success.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a two-step process based on the Knorr pyrazole synthesis.[1][2][3] The primary route involves:
-
Cyclocondensation: Reaction of a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate (a derivative of acetoacetate), with ethylhydrazine. This step forms the ethyl ester of the target pyrazole.
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.
This pathway, while robust, presents several challenges that can impact the final yield and purity, most notably the control of regioselectivity during the cyclization step.
Visualizing the Synthetic Workflow
The following diagram outlines the general workflow for the synthesis, workup, and purification of the target molecule.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is very low. What are the most common causes and how can I fix this?
Answer: Low yield is a frequent issue that can originate from multiple stages of the synthesis. Here is a systematic approach to identify and solve the problem.
-
Purity of Starting Materials: The Knorr synthesis is sensitive to impurities in the reactants.[4]
-
Ethylhydrazine: It can degrade over time. Use freshly sourced or distilled ethylhydrazine. It is often supplied as a salt (e.g., hydrochloride), which needs to be neutralized before use or used under conditions that promote the free base formation.
-
β-Ketoester: Ensure your ethyl 2-methyl-3-oxobutanoate is pure and free from contaminants.
-
-
Incorrect Regioisomer Formation: This is the most significant challenge. The reaction of ethylhydrazine with the unsymmetrical ketoester can produce two regioisomers: the desired 1-ethyl-5-methyl product and the undesired 1-ethyl-3-methyl isomer.
-
Please see the detailed question on regioselectivity control below.
-
-
Incomplete Cyclization (Step 1): The initial condensation reaction may not have gone to completion.
-
Reaction Time & Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure the starting ketoester is fully consumed.[1] Insufficient heating or reaction time can lead to low conversion.
-
Catalyst: The reaction is typically acid-catalyzed. A few drops of glacial acetic acid are often sufficient.[1] If the reaction is sluggish, consider screening other acid catalysts, but be aware that stronger acids can promote side reactions.
-
-
Inefficient Hydrolysis (Step 2): The saponification of the pyrazole ester might be incomplete.
-
Base and Solvent: Use a sufficient excess of a strong base like NaOH or KOH. A mixture of ethanol and water is a common solvent system that ensures solubility for both the ester and the base.
-
Temperature: Ensure the reaction is heated to reflux for an adequate amount of time (monitor by TLC by spotting the reaction mixture and an acidified workup sample to check for the disappearance of the ester).
-
-
Product Loss During Workup:
-
Precipitation: The final carboxylic acid is typically isolated by acidifying the reaction mixture after hydrolysis. Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate. Cooling the mixture in an ice bath can improve precipitation.
-
Extraction: If the product does not precipitate cleanly, you may need to perform a liquid-liquid extraction. Ensure you use an appropriate organic solvent and perform multiple extractions to maximize recovery.
-
Caption: Troubleshooting decision tree for low product yield.
Question 2: I am getting a mixture of two products that are difficult to separate. How can I control the regioselectivity of the reaction?
Answer: The formation of two regioisomers is a classic problem in the Knorr synthesis when using an unsymmetrical hydrazine and an unsymmetrical 1,3-dicarbonyl compound.[3] The two possible products are 1,5-disubstituted and 1,3-disubstituted pyrazoles.
The regioselectivity is determined by which carbonyl of the β-ketoester is attacked first by which nitrogen of ethylhydrazine. Ethylhydrazine has two different nitrogen atoms: the terminal NH₂ group (more nucleophilic) and the internal NH-Et group (less nucleophilic). The β-ketoester has a ketone carbonyl (more electrophilic) and an ester carbonyl (less electrophilic).
-
General Rule: The more nucleophilic nitrogen (NH₂) of the hydrazine typically attacks the more electrophilic carbonyl (the ketone) first.[5] This initial attack usually dictates the final regiochemical outcome.
-
Pathway to desired 1,5-isomer: Attack of the NH₂ of ethylhydrazine on the ketone carbonyl of ethyl 2-methyl-3-oxobutanoate, followed by cyclization.
-
Pathway to undesired 1,3-isomer: Attack of the NH-Et of ethylhydrazine on the ketone carbonyl, or attack of the NH₂ on the ester carbonyl (less likely).
-
-
Strategies to Improve Regioselectivity:
-
Solvent Choice: This is a powerful tool. Standard solvents like ethanol often give mixtures. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to dramatically improve regioselectivity in pyrazole synthesis.[5] They can modulate the reactivity of the nucleophile and electrophile through hydrogen bonding. It is highly recommended to screen these solvents.
-
pH Control: The reaction mechanism can be pH-dependent.[6] Running the reaction under mildly acidic conditions (e.g., acetic acid) is standard and generally favors the kinetically controlled product. Very acidic or basic conditions might alter the selectivity.
-
Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other, although it will also slow down the reaction rate.
-
-
Separation: If a mixture is unavoidable, purification by flash column chromatography is the most common method for separating regioisomers.[4] A gradient elution with a hexane/ethyl acetate system is a good starting point.
Question 3: The hydrolysis of my pyrazole ester is slow or incomplete. What should I do?
Answer: Incomplete hydrolysis is a common issue that can significantly lower your yield of the final acid.
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., 3-5 equivalents of NaOH or KOH) to not only catalyze the reaction but also to neutralize the resulting carboxylic acid and drive the equilibrium forward.
-
Solvent System: The ester may have poor solubility in a purely aqueous base. Using a co-solvent like ethanol or methanol is crucial to create a homogeneous reaction mixture.[7] A 1:1 mixture of ethanol and 1-2M aqueous NaOH is a good starting point.
-
Reaction Time and Temperature: Saponification of sterically hindered or electron-rich esters can be slow. Ensure the reaction is heated to reflux and monitor its progress by TLC until all the starting ester is consumed. This can take several hours.
-
Alternative Hydrolysis Conditions: If standard basic hydrolysis fails, you can consider acidic hydrolysis (e.g., refluxing in 6M HCl). However, this can sometimes lead to side reactions like decarboxylation, especially if there are other sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis? The primary starting materials are ethylhydrazine (or its salt) and a β-ketoester , specifically ethyl 2-methyl-3-oxobutanoate or a similar derivative where the ester group corresponds to the desired final product (e.g., ethyl 3-oxobutanoate, which would lead to a 5-methyl pyrazole).
Q2: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products in both the cyclization and hydrolysis steps.[1]
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure and, crucially, for differentiating between the desired 1,5-regioisomer and the undesired 1,3-isomer by analyzing the chemical shifts and coupling patterns of the pyrazole ring proton and the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate ester and the final acid.
-
Melting Point: A sharp melting point is a good indicator of the purity of the final crystalline product.
-
Q3: Are there any specific safety precautions for this reaction? Yes. Hydrazine derivatives, including ethylhydrazine, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction involves flammable solvents and heating, so appropriate precautions against fire should be taken.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
This protocol is a representative procedure based on the Knorr synthesis. Optimization of solvent and temperature may be required to maximize regioselectivity.
| Parameter | Value/Condition |
| Solvent | 2,2,2-Trifluoroethanol (TFE) or Ethanol |
| Temperature | Room Temperature to Reflux (e.g., 80 °C) |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Reaction Time | 2-12 hours (Monitor by TLC) |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in the chosen solvent (e.g., TFE, approx. 5-10 mL per gram of ketoester).
-
Add ethylhydrazine (1.1 eq). If using ethylhydrazine hydrochloride, pre-neutralize it or add an equivalent of a non-nucleophilic base.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the mixture to the desired temperature (start with room temperature if using TFE, or reflux if using ethanol) and stir.
-
Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane) until the starting ketoester spot disappears.
-
Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. The crude product can be used directly in the next step or purified by column chromatography if necessary to separate isomers.
Protocol 2: Hydrolysis to this compound
| Parameter | Value/Condition |
| Base | Sodium Hydroxide (3-5 eq) |
| Solvent | 1:1 Ethanol : Water |
| Temperature | Reflux (e.g., 90-100 °C) |
| Reaction Time | 2-6 hours (Monitor by TLC) |
Procedure:
-
Dissolve the crude ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3-5 eq) in water.
-
Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Stir the cold slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or toluene).
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Purification strategies for crude 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Answering the user's request.## Technical Support Center: Purification of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and provide robust, field-tested protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding ethyl ester (e.g., ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate) if the synthesis involved a hydrolysis step.[1][2]
-
Regioisomers: Depending on the cyclization strategy, isomers like 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid might be present.[3]
-
Neutral Organic Byproducts: Non-acidic compounds formed during the reaction.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, ethyl acetate, DMF).
-
Inorganic Salts: From reagents or workup procedures (e.g., NaCl, MgSO₄).
Q2: What is the best initial strategy to purify this compound?
A2: For a carboxylic acid like this, an acid-base extraction is an excellent and highly effective first step to separate it from neutral and basic impurities.[4][5][6] Following the extraction, recrystallization is typically the best method to achieve high purity, assuming the compound is a solid at room temperature.[7][8]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the progress of your purification.[9][10] For this acidic compound, you may observe streaking on standard silica gel plates. To mitigate this, add a small amount (0.5-1%) of acetic or formic acid to your eluting solvent system (e.g., ethyl acetate/hexane).[11] This keeps the carboxylic acid protonated, resulting in a more defined spot.
Q4: My purified compound is a sticky solid or oil. What does this indicate?
A4: This often suggests the presence of impurities that are depressing the melting point or that the compound itself has a low melting point.[8] It can also happen if the compound "oils out" during recrystallization.[12] Further purification may be necessary, or you may need to adjust your recrystallization solvent system or cooling procedure.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude material.
Caption: Decision workflow for purifying the target compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Precipitation During Acid-Base Workup | 1. Insufficient acidification; the carboxylate salt is still soluble.[4] 2. The product is more water-soluble than expected. 3. Not enough product was present to begin with. | 1. Add more acid (e.g., 6M HCl) dropwise until the pH is strongly acidic (pH 1-2, check with litmus paper).[11] 2. If no solid forms, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[5] 3. Concentrate the mother liquor to see if more product precipitates. |
| Product "Oils Out" During Recrystallization | 1. The solution is supersaturated at a temperature above the compound's melting point.[8] 2. The rate of cooling is too fast.[12] 3. The chosen solvent is inappropriate. | 1. Re-heat the solution and add more of the "good" solvent to decrease the saturation point.[8] 2. Allow the solution to cool very slowly. Insulate the flask to ensure gradual temperature decrease.[12] 3. Use a seed crystal to induce crystallization if available.[8] 4. Change to a lower-boiling point solvent or a different mixed-solvent system. |
| Poor Recovery After Recrystallization | 1. Too much solvent was used initially, keeping the product dissolved even when cold.[8] 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during a hot filtration step. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude solid.[8] 2. Cool the flask in an ice bath for at least 20-30 minutes to maximize crystal formation. 3. Ensure the filtration funnel and flask are pre-heated before hot filtration to prevent the product from crashing out. |
| Streaking or Tailing on Silica Gel TLC | 1. The acidic proton of the carboxylic acid is interacting strongly with the slightly acidic silica gel.[11] 2. The sample spot is overloaded. | 1. Add 0.5-1% acetic acid or formic acid to the mobile phase. This ensures the compound remains fully protonated.[11] 2. Dilute the sample before spotting it on the TLC plate. |
| Formation of an Emulsion During Extraction | 1. Vigorous shaking of the separatory funnel, especially with chlorinated solvents. 2. High concentration of solutes in the mixture. | 1. Instead of shaking, gently invert the separatory funnel multiple times. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[13] 3. If the emulsion persists, filter the mixture through a pad of Celite. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic impurities from the crude carboxylic acid.
Workflow Diagram:
References
- 1. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Troubleshooting [chem.rochester.edu]
Stability issues and degradation pathways of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Technical Support Center: 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with this compound (CAS: 50920-46-2).[1] We address common stability challenges and outline logical troubleshooting pathways to ensure the integrity and reproducibility of your experimental results. Our approach is grounded in the fundamental chemistry of pyrazole derivatives and best practices in pharmaceutical development.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound? A: For long-term stability, the solid compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2–8°C.[1] It should be protected from light and moisture. The pyrazole ring system is generally robust, but prolonged exposure to atmospheric oxygen, humidity, and light can lead to gradual degradation.
Q2: Which solvents are recommended for preparing stock solutions, and are there any known incompatibilities? A: The compound is a solid with a melting point between 134-141°C.[1][2] For creating stock solutions, polar aprotic solvents such as DMSO and DMF are generally suitable. While soluble in alcohols like ethanol, be aware that esterification can occur, especially under acidic conditions. For aqueous buffers, solubility may be limited and pH-dependent due to the carboxylic acid group. Avoid strongly acidic or basic aqueous solutions for long-term storage, as these can promote hydrolysis or other degradation pathways.
Q3: What are the primary theoretical degradation pathways for a substituted pyrazole carboxylic acid? A: Based on the known chemistry of the pyrazole heterocycle, the primary degradation pathways to be vigilant about are:
-
Oxidative Degradation: The pyrazole ring is generally stable to oxidation, but the alkyl substituents (ethyl and methyl groups) can be susceptible to oxidation over time, especially in the presence of trace metal ions or peroxides.[3]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV light.[4][5] Photo-induced reactions could potentially lead to complex rearrangements or ring cleavage.[6][7]
-
Decarboxylation: While typically requiring high temperatures, thermal or metal-catalyzed decarboxylation of the carboxylic acid group is a potential degradation route.
-
Extreme pH-Induced Degradation: In the presence of a strong base, deprotonation at certain ring carbons can occur, potentially leading to ring-opening under harsh conditions.[8] Strong acids could affect the stability of the N-ethyl group or the overall aromatic system.
Troubleshooting Guide: Experimental Observations & Solutions
This guide is structured in a problem-and-solution format to directly address issues you may encounter during your experiments.
Problem 1: Gradual Loss of Compound Purity in Solution
-
Observation: You observe a decrease in the main peak area and the appearance of new, smaller peaks in your HPLC or LC-MS analysis over hours or days, even when stored at 4°C.
-
Probable Cause: This suggests slow degradation in the solution state. The most likely culprits are oxidation or hydrolysis (if in an aqueous or protic solvent). The presence of dissolved oxygen or peroxides in the solvent can initiate oxidative processes.
-
Recommended Action:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.
-
Use High-Purity, Degassed Solvents: Purge your solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Using HPLC-grade or anhydrous solvents is critical.
-
Control Solution pH: If working in aqueous media, maintain the pH between 4 and 7 for optimal stability. The carboxylic acid moiety can influence reactivity at more extreme pH values.
-
Investigate with an Antioxidant: As a diagnostic experiment, prepare a solution containing a small amount of an antioxidant (e.g., BHT). If this solution shows significantly improved stability, it strongly indicates that oxidation is the primary degradation pathway.
-
Problem 2: Significant Batch-to-Batch Variability in Bioassay Results
-
Observation: Identical experimental setups using different batches of the compound or solutions prepared on different days yield inconsistent results (e.g., variable IC50 values).
-
Probable Cause: Inconsistent purity of the starting material is the root cause. This stems directly from the stability issues mentioned above. The active concentration of your compound is likely lower than calculated due to the presence of degradants, which may or may not be inert.
-
Recommended Action:
-
Implement a Strict Solution Preparation Protocol: Standardize your workflow. Always use fresh solutions from a verified solid stock for every critical experiment.
-
Verify Purity Before Use: Before beginning a new set of experiments, run a quick purity check on your stock solution via HPLC-UV. Establish an acceptable purity threshold (e.g., >98%).
-
Follow the Troubleshooting Workflow: Use the diagram below to systematically diagnose the source of instability.
-
Caption: A decision tree for troubleshooting inconsistent experimental results.
Problem 3: Solution Turns Yellow/Brown Upon Exposure to Lab Lighting
-
Observation: A previously colorless solution develops a distinct color after being left on the lab bench for several hours.
-
Probable Cause: This is a classic sign of photodegradation. UV radiation from ambient or direct laboratory lighting can provide the energy to initiate photochemical reactions, often forming highly colored conjugated byproducts. Studies on other pyrazole derivatives confirm their susceptibility to photochemical transformations.[5][7]
-
Recommended Action:
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil.
-
Minimize Exposure During Experiments: Conduct experimental manipulations in a timely manner and avoid leaving solutions exposed on the benchtop for extended periods. If necessary, use yellow lighting to minimize UV exposure.
-
Potential Degradation Pathways & Byproducts
Understanding the potential chemical transformations is key to identifying unknown peaks in your analysis and confirming the cause of instability.
Caption: Potential degradation pathways for the target compound.
Experimental Protocol: Forced Degradation Study
To systematically identify the stability liabilities of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of harsh conditions and monitoring its degradation over time.
Objective: To determine the degradation profile of the compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber (or a light source with controlled output)
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions Setup: For each condition below, mix 1 mL of the stock solution with 9 mL of the respective stress solution in a clear vial. For the control, use 9 mL of 50:50 ACN:Water.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Stress: Control solution heated to 60°C in an oven (protected from light).
-
Photolytic Stress: Control solution placed in a photostability chamber.
-
-
Time Points:
-
Analyze a sample from each condition immediately after preparation (T=0).
-
Continue to collect samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
For the base hydrolysis sample, neutralize with an equimolar amount of HCl before injection. For the acid sample, neutralize with NaOH.
-
-
HPLC Analysis:
-
A general reverse-phase HPLC method can be used as a starting point.[9]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the percentage of the major degradant peaks.
-
Summarize the findings in a stability table.
-
Table 1: Example Data Summary for Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 Area (%) | Major Degradant 2 Area (%) |
| Control | 24 | 99.8 | < 0.1 | < 0.1 |
| 0.1 M HCl | 24 | 98.5 | 1.2 | < 0.1 |
| 0.1 M NaOH | 8 | 75.2 | 15.3 | 8.9 |
| 3% H₂O₂ | 8 | 82.1 | 10.5 | 6.7 |
| Thermal (60°C) | 24 | 99.1 | 0.5 | < 0.1 |
| Photolytic | 24 | 90.3 | 5.8 | 3.1 |
This table contains illustrative data. Actual results will vary.
By following this guide, researchers can better anticipate, diagnose, and mitigate stability issues related to this compound, leading to more robust and reliable scientific outcomes.
References
- 1. This compound CAS#: 50920-46-2 [m.chemicalbook.com]
- 2. This compound 50920-46-2 [sigmaaldrich.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges and successfully optimize your synthetic protocols. Pyrazoles are a critical heterocyclic motif in medicinal chemistry, and mastering their N-alkylation is a key step in the synthesis of numerous biologically active compounds.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of pyrazole N-alkylation reactions.
Q1: What are the most critical factors to consider when planning an N-alkylation of a pyrazole?
A: The success of a pyrazole N-alkylation hinges on several interconnected factors. The primary considerations are:
-
Regioselectivity: For unsymmetrical pyrazoles, the alkylation can occur at either the N1 or N2 position. The desired regioisomer is dictated by the steric and electronic properties of the substituents on the pyrazole ring.[3][4]
-
Choice of Base: The base is crucial for deprotonating the pyrazole, rendering it nucleophilic. The strength and nature of the base can significantly influence the reaction rate and selectivity.[3][5]
-
Solvent System: The solvent's polarity and aprotic or protic nature can affect the solubility of reactants and the reactivity of the pyrazole anion, thereby impacting the reaction outcome.[5][6]
-
Alkylating Agent: The reactivity of the alkylating agent, determined by the leaving group and the nature of the alkyl group, is a key determinant of the reaction conditions required.[5]
-
Reaction Temperature: Temperature control is essential for managing reaction kinetics and minimizing side reactions.[6]
Q2: How can I control the regioselectivity of N-alkylation for an unsymmetrical pyrazole?
A: Controlling regioselectivity is a common challenge. Here are some established strategies:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen, favoring alkylation at the less hindered nitrogen. Similarly, using a sterically demanding alkylating agent can enhance selectivity for the less hindered N1 position.[1][7]
-
Choice of Base and Solvent: The combination of base and solvent can influence the position of alkylation. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF often favors N1-alkylation for 3-substituted pyrazoles.[5][6] Conversely, specific catalyst systems, such as those based on magnesium, have been developed to selectively yield N2-alkylated products.[8]
-
Alternative Methodologies: Milder, non-basic methods can sometimes offer better regiocontrol. For example, an acid-catalyzed approach using trichloroacetimidates has been shown to be influenced by sterics, providing a predictable major regioisomer.[1][2]
Q3: What are some milder alternatives to traditional strong base-mediated N-alkylation?
A: For sensitive substrates where strong bases or high temperatures may be detrimental, several milder methods have been developed:
-
Acid-Catalyzed Alkylation: A notable method employs trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA). This reaction often proceeds at room temperature and avoids the need for a strong base.[1]
-
Mitsunobu Reaction: The Mitsunobu reaction provides another pathway for N-alkylation under neutral conditions.[1][2]
-
Transition Metal Catalysis: Various transition metal-catalyzed methods have been reported for the N-alkylation of pyrazoles.[1][2]
-
Enzyme-Catalyzed Alkylation: For highly selective transformations, engineered enzymes have been used to catalyze the N-alkylation of pyrazoles with high regioselectivity.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during pyrazole N-alkylation experiments.
Issue 1: Low or No Product Yield
Q: I am observing a very low to non-existent yield of my desired N-alkylated pyrazole. What are the potential causes, and how can I improve the outcome?
A: Low or no product yield can be attributed to several factors. A systematic evaluation of your reaction setup is recommended.
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5] For less reactive alkylating agents, a stronger base like NaH may be necessary.[5]
-
Anhydrous Conditions: Moisture can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are rigorously dried.[5]
-
Stoichiometry: A slight excess of the base is often beneficial.[5]
-
-
Assess Solubility:
-
Solvent Choice: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[5]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[5]
-
Steric Hindrance: A bulky alkylating agent may react sluggishly. In such cases, a higher reaction temperature or a more reactive leaving group might be required.
-
-
Optimize Reaction Temperature:
-
Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for decomposition.
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common goal. The following strategies can be employed to favor the formation of a single isomer.
Strategies for Improving Regioselectivity:
-
Favoring N1-Alkylation:
-
Base/Solvent System: The combination of K₂CO₃ in DMSO is a well-regarded system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[6] Sodium hydride (NaH) in THF is also effective for high N1 selectivity with primary alkyl halides.[6]
-
Sterically Bulky Alkylating Agents: Employing a sterically hindered alkylating agent will preferentially lead to substitution at the less hindered N1 position.[1][7]
-
-
Favoring N2-Alkylation:
-
Catalyst-Controlled Reaction: The use of a magnesium-based catalyst, such as MgBr₂, has been shown to promote selective N2-alkylation.[8]
-
-
Solvent Effects:
-
Polarity: The polarity of the solvent can dramatically influence regioselectivity. In some cases, polar aprotic solvents favor the formation of a single regioisomer, while polar protic solvents may lead to mixtures.[6]
-
Issue 3: Difficult Product Isolation and Purification
Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What can I do?
A: Co-elution of regioisomers is a frequent purification challenge.
Purification and Characterization Tips:
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with a wide range of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Crystallization: If your product is a solid, attempting to crystallize the desired isomer from the mixture can be an effective purification technique.
-
Derivatization: In challenging cases, it may be possible to selectively react one isomer to form a derivative with significantly different polarity, facilitating separation. The protecting group can then be removed in a subsequent step.
Data and Experimental Protocols
For practical application, the following tables summarize key reaction parameters and provide example protocols.
Table 1: Common Base and Solvent Systems for Pyrazole N-Alkylation
| Base | Common Solvents | Typical Use Case | Reference |
| K₂CO₃ | DMF, DMSO, Acetonitrile | General purpose, often favors N1-alkylation | [3][5][6] |
| Cs₂CO₃ | DMF, Acetonitrile | Similar to K₂CO₃, sometimes more effective | [5] |
| NaH | THF, DMF | Strong base for less reactive alkylating agents, good for N1-selectivity | [3][5][6] |
| DBU | THF | Non-nucleophilic organic base | [8] |
| i-Pr₂NEt | THF | Hindered amine base | [8] |
Table 2: Optimization of Acid-Catalyzed Pyrazole N-Alkylation Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| CSA | 1,2-DCE | Reflux | 77 | [1] |
| Sc(OTf)₃ | 1,2-DCE | Reflux | 55 | [1] |
| BF₃·OEt₂ | 1,2-DCE | Reflux | 45 | [1] |
| No Catalyst | 1,2-DCE | Reflux | Trace | [1] |
Conditions based on the reaction of 4-chloropyrazole with phenethyl trichloroacetimidate.[1]
Experimental Protocol: General Procedure for Base-Mediated N1-Alkylation
This protocol is optimized for the regioselective synthesis of the N1-alkylated product using K₂CO₃/DMSO.[5]
-
To a solution of the substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This protocol provides a mild alternative to base-mediated methods.[1]
-
To a solution of the pyrazole (1.0 equiv) and the trichloroacetimidate electrophile (1.2 equiv) in 1,2-dichloroethane (1,2-DCE), add camphorsulfonic acid (CSA, 0.2 equiv).
-
Stir the reaction mixture at room temperature or reflux for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Parameters and Workflows
To further clarify the decision-making process in optimizing pyrazole N-alkylation, the following diagrams illustrate key concepts.
Caption: Key parameters influencing the outcome of pyrazole N-alkylation.
Caption: A systematic workflow for optimizing pyrazole N-alkylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Purification of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid
Welcome to the Technical Support Center for the synthesis and purification of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purification challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, in-depth solutions to remove persistent impurities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Impurities & Their Origins
Question 1: What are the most common persistent impurities I am likely to encounter when synthesizing this compound?
Answer: The most persistent impurity is typically the regioisomer, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid . This impurity is generated during the initial Knorr pyrazole synthesis of the precursor ester, ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. The reaction of ethyl 2,4-dioxopentanoate with ethylhydrazine can proceed via two pathways, leading to the formation of both the desired 3-carboxylate and the undesired 5-carboxylate regioisomers. Subsequent hydrolysis of this ester mixture yields the corresponding carboxylic acid regioisomers, which often co-crystallize and can be challenging to separate due to their similar physical properties.
Other potential impurities include:
-
Unreacted starting materials: Ethyl 2,4-dioxopentanoate and ethylhydrazine.
-
By-products from incomplete hydrolysis: Residual ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate and its regioisomer.
-
Side-products from the Knorr synthesis: Various condensation products and pyrazolone derivatives can form under non-optimized reaction conditions.
Purification Strategies & Protocols
Question 2: My initial crystallization of the crude carboxylic acid still shows the presence of the regioisomeric impurity. How can I improve the purification by recrystallization?
Answer: Fractional crystallization can be an effective method for separating regioisomers if their solubilities in a particular solvent system differ significantly. The key is to use a solvent system where the desired product has lower solubility than the impurity at low temperatures, but both are soluble at higher temperatures.
Recommended Recrystallization Solvents:
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is readily soluble) and an "anti-solvent" (in which the compound is poorly soluble) often provides the best results.
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly. The desired this compound should crystallize out first.
-
Hexane/Ethyl Acetate: This is another effective combination. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Slow cooling is crucial.
-
-
Single Solvent Systems: Toluene or a mixture of toluene and heptane can also be effective. Experimentation with small quantities is recommended to find the optimal solvent and ratio.
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it is likely precipitating at a temperature above its melting point. To remedy this:
-
Increase the amount of the "good" solvent to lower the saturation point.
-
Ensure very slow cooling. An insulated container or a dewar can be used to slow down the cooling process.
-
Use a seed crystal of the pure desired product to induce crystallization.
Experimental Protocol: Fractional Recrystallization
-
Dissolve the crude this compound in a minimum amount of boiling ethanol in an Erlenmeyer flask.
-
While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, you can place the flask in an insulated container.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by HPLC or ¹H NMR. Repeat the process if necessary to achieve the desired purity.
Question 3: Recrystallization is not giving me the desired purity. What other purification techniques can I use to separate the regioisomers?
Answer: When recrystallization is insufficient, column chromatography is the most effective method for separating the regioisomeric pyrazole carboxylic acids. Due to the presence of the acidic carboxylic acid group, it is advisable to first esterify the mixture back to the ethyl esters, separate the esters by chromatography, and then hydrolyze the desired ester. Alternatively, chromatography can be performed directly on the carboxylic acids, but care must be taken to choose the appropriate stationary and mobile phases.
Workflow for Purification via Column Chromatography
Technical Support Center: Resolving Co-eluting Impurities in Pyrazole Carboxylic Acid Analysis
Welcome to the Technical Support Center dedicated to addressing the common challenge of co-eluting impurities in the HPLC analysis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to ensure the scientific integrity of your analytical results.
I. Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in the analysis of pyrazole carboxylic acids?
A1: Co-elution occurs when two or more distinct chemical compounds are not fully separated by the chromatography column and elute at the same or very similar times, resulting in overlapping peaks.[1][2] This is particularly problematic in the analysis of pyrazole carboxylic acids because impurities can be structurally very similar to the active pharmaceutical ingredient (API), such as regioisomers or synthetic byproducts.[3] Inaccurate quantification and identification of these impurities can compromise the safety and efficacy of the final drug product.[4]
Q2: I see a shoulder on my main pyrazole carboxylic acid peak. What is the first step I should take?
A2: A shoulder on your main peak is a strong indicator of a co-eluting impurity.[2][5] The first and most crucial step is to perform a peak purity analysis. If your HPLC system is equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can compare the UV-Vis spectra across the entire peak.[2][5] A non-homogenous peak, where the spectra differ from the upslope to the downslope, confirms the presence of a co-eluting species.[2]
Q3: My peak purity analysis suggests an impurity is present, but I cannot achieve baseline separation. What's next?
A3: If chromatographic optimization fails to resolve the co-eluting peaks, hyphenated techniques are the next logical step. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that can often distinguish between co-eluting compounds based on their different mass-to-charge ratios (m/z).[6][7] This allows for the identification and quantification of the impurity even without complete chromatographic separation.[6]
Q4: Are there any specific challenges related to the analysis of pyrazole carboxylic acids?
A4: Yes, pyrazole carboxylic acids are polar, ionizable compounds, which presents specific challenges in reversed-phase HPLC.[8][9] Their retention can be highly sensitive to mobile phase pH, and they may exhibit poor retention on traditional C18 columns.[10][11] Additionally, the presence of regioisomers, which have the same molecular weight, can make MS detection of co-eluting peaks challenging without adequate chromatographic separation.[3]
II. Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When faced with co-eluting impurities, a systematic approach to method development and optimization is key. The following guide provides a step-by-step workflow to diagnose and resolve these challenging separations.
Step 1: Foundational Method Adjustments
Before making significant changes to your method, ensure the fundamentals are sound.
-
System Cleanliness: A contaminated system can lead to ghost peaks and baseline noise.[12] Ensure your HPLC system and column are thoroughly cleaned.
-
Sample Preparation: The solvent used to dissolve your sample can significantly impact peak shape.[13] If the sample diluent is stronger than the mobile phase, it can cause peak distortion.[13] Whenever possible, dissolve your sample in the initial mobile phase.
Step 2: Strategic Mobile Phase Optimization
The mobile phase is a powerful tool for manipulating the selectivity of your separation.[14][15]
Protocol 1: Mobile Phase pH Adjustment
The ionization state of pyrazole carboxylic acids is highly dependent on the mobile phase pH.[10][16] By adjusting the pH, you can alter the retention time of the API and its impurities, potentially resolving co-elution.
Detailed Methodology:
-
Determine the pKa of your pyrazole carboxylic acid and its potential impurities, if known. Software packages can provide estimated pKa values.[17]
-
Select an appropriate buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[18] For LC-MS compatibility, use volatile buffers like formic acid or ammonium acetate.[18]
-
Systematically adjust the mobile phase pH. Start with a pH at least 2 units away from the analyte's pKa for robust retention.[10] Then, make small adjustments (e.g., 0.2-0.5 pH units) to observe the effect on resolution.
-
Monitor the chromatograms for changes in selectivity and resolution between the API and the co-eluting impurity.
| Parameter | Condition A | Condition B | Condition C |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10mM Ammonium Acetate in Water (pH ~4.8) | 10mM Ammonium Bicarbonate in Water (pH ~7.8) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | 5-95% B in 20 min |
| Expected Outcome | Good retention for the carboxylic acid in its neutral form. | Intermediate retention, sensitive to small pH changes. | Poor retention as the carboxylic acid is fully ionized. |
Protocol 2: Modifying the Organic Modifier
Switching the organic solvent in your mobile phase can alter the selectivity of the separation.[15]
Detailed Methodology:
-
Replace acetonitrile with methanol or vice versa. These solvents have different properties and can interact differently with the analyte and stationary phase.
-
Maintain the same gradient profile initially to directly compare the effect of the solvent change.
-
If necessary, re-optimize the gradient to achieve the desired separation with the new organic modifier.
Step 3: Advanced Strategies with Alternative Column Chemistries
If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[14]
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds like pyrazole carboxylic acids, HILIC can be a powerful alternative to reversed-phase chromatography.[19][20] HILIC columns utilize a polar stationary phase and a high concentration of organic solvent in the mobile phase, providing a different selectivity mechanism.[19]
Mixed-Mode Chromatography
Columns that combine reversed-phase and ion-exchange functionalities can offer unique selectivity for ionizable compounds.[21]
Chiral Separations
If the co-eluting impurity is a stereoisomer, a chiral stationary phase will be necessary to achieve separation.[22] Polysaccharide-based chiral columns are often effective for separating enantiomers of pharmaceutical compounds.[23]
Workflow for Troubleshooting Co-eluting Peaks
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Step 4: Forced Degradation Studies
To ensure your analytical method is stability-indicating, forced degradation studies are essential. These studies intentionally stress the API to generate potential degradation products.
Protocol 3: Forced Degradation Study
Detailed Methodology:
-
Prepare solutions of your pyrazole carboxylic acid in various stress conditions, including:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat solution at 60-80°C
-
Photolytic: Expose solution to UV light
-
-
Analyze the stressed samples at various time points using your developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks and any decrease in the main peak area.
-
Perform peak purity analysis on the main peak in the stressed samples to ensure no degradation products are co-eluting.[5]
Step 5: Leveraging Hyphenated Techniques for Definitive Identification
When chromatographic resolution is not possible, or for definitive structural elucidation of an unknown impurity, hyphenated techniques are indispensable.
-
LC-MS/MS: Provides fragmentation data that can help in the structural identification of impurities.[7]
-
LC-NMR: Allows for the direct acquisition of NMR spectra of separated peaks, providing detailed structural information.[24]
Logical Relationship of Factors Affecting Resolution
Caption: Key chromatographic factors influencing peak resolution.
III. Conclusion
Resolving co-eluting impurities in the analysis of pyrazole carboxylic acids requires a methodical and informed approach. By understanding the fundamental principles of chromatography and systematically exploring the variables that influence separation, researchers can develop robust and reliable analytical methods. This guide provides a framework for troubleshooting these common challenges, ensuring the accuracy and integrity of your scientific data.
IV. References
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: --INVALID-LINK--
-
Resolving co-eluting peaks in confluentic acid chromatograms. Benchchem. Available from: --INVALID-LINK--
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: --INVALID-LINK--
-
Application of hyphenated LC–MS techniques in pharmaceutical analysis. ResearchGate. Available from: --INVALID-LINK--
-
Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Available from: --INVALID-LINK--
-
Factors Affecting Resolution in HPLC. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: --INVALID-LINK--
-
HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. Available from: --INVALID-LINK--
-
How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. Available from: --INVALID-LINK--
-
Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. MicroSolv Technology Corporation. Available from: --INVALID-LINK--
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available from: --INVALID-LINK--
-
Impurity Profiling by Hyphenated Techniques: Review. IJSDR. Available from: --INVALID-LINK--
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Available from: --INVALID-LINK--
-
LC-MS A Hyphenated Technique: Review. IJPPR. Available from: --INVALID-LINK--
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: --INVALID-LINK--
-
(PDF) Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. ResearchGate. Available from: --INVALID-LINK--
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: --INVALID-LINK--
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: --INVALID-LINK--
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: --INVALID-LINK--
-
Troubleshooting LC, basics. Chromedia. Available from: --INVALID-LINK--
-
Stationary Phases for Green Liquid Chromatography. MDPI. Available from: --INVALID-LINK--
-
Strategies for purifying polar heterocyclic compounds via chromatography. Benchchem. Available from: --INVALID-LINK--
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: --INVALID-LINK--
-
HPLC Troubleshooting. Crawford Scientific. Available from: --INVALID-LINK--
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available from: --INVALID-LINK--
-
Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC - NIH. Available from: --INVALID-LINK--
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? MDPI. Available from: --INVALID-LINK--
-
A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. Available from: --INVALID-LINK--
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available from: --INVALID-LINK--
-
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. AJOL. Available from: --INVALID-LINK--
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available from: --INVALID-LINK--
-
addressing co-eluting impurities in HPLC analysis of 4-oxobutanoic acid. Benchchem. Available from: --INVALID-LINK--
-
Resolving co-elution of Pramipexole impurities in chromatography. Benchchem. Available from: --INVALID-LINK--
-
Dealing with co-eluting impurities in Salazinic acid analysis. Benchchem. Available from: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. ijsdr.org [ijsdr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. ijcpa.in [ijcpa.in]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. jocpr.com [jocpr.com]
- 18. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ajol.info [ajol.info]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ajrconline.org [ajrconline.org]
How to prevent decarboxylation of pyrazole carboxylic acids during reaction
A Guide to Preventing Unwanted Decarboxylation During Synthetic Transformations
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with pyrazole carboxylic acids. This guide provides in-depth, field-tested answers and protocols to address one of the most common challenges encountered with this important class of molecules: premature decarboxylation. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them.
Understanding the "Why": The Mechanism of Decarboxylation
Pyrazole carboxylic acids, like many heteroaromatic carboxylic acids, can be susceptible to the loss of carbon dioxide (CO₂), particularly under thermal or catalytic stress. This process, known as decarboxylation, proceeds through the formation of an unstable intermediate. The stability of this intermediate, and thus the propensity for decarboxylation, is highly dependent on the position of the carboxylic acid on the pyrazole ring and the reaction conditions employed.
Generally, the process is initiated by heat, which facilitates the formation of a zwitterionic or carbanionic intermediate at the carbon atom where the carboxyl group was attached. This intermediate is then protonated by a proton source in the reaction medium to yield the decarboxylated pyrazole. The presence of transition metals like copper or silver can significantly catalyze this process, often via the formation of organometallic intermediates.[1][2]
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered in the lab.
Q1: My pyrazole carboxylic acid is decarboxylating upon heating. Why is this happening and at what temperature should I be concerned?
A: Thermal decarboxylation is a classic side reaction for many heteroaromatic carboxylic acids. The pyrazole ring's electron density influences the stability of the C-COOH bond.
-
Causality : Heating provides the activation energy needed to break the carbon-carboxyl bond, leading to the formation of a pyrazolyl anion intermediate, which is then quenched to give the decarboxylated product and CO₂. The precise temperature at which this becomes significant varies based on the substrate's substitution pattern and the solvent used. For instance, some decarboxylation methods for heteroaromatic acids are intentionally carried out at temperatures ranging from 120 °C to 300 °C.[1][3] Heating a pyrazole-3-carboxylic acid in its solid state has been noted to result in the decarboxylated product.[4]
-
Troubleshooting :
-
Rule of Thumb : Vigorously monitor reactions for CO₂ evolution (bubbling) when temperatures exceed 80-100 °C.
-
Solvent Choice : High-boiling polar aprotic solvents like DMF, DMSO, or sulfolane can facilitate decarboxylation at elevated temperatures.[1][3] If high temperatures are unavoidable, consider if a less polar, lower-boiling solvent like toluene or dioxane is compatible with your reaction.
-
Protecting Groups : If high temperatures are essential (e.g., for certain cross-coupling reactions), consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester), which is significantly more thermally stable. The ester can be hydrolyzed back to the acid in a subsequent step.
-
Q2: I'm attempting an amide coupling reaction. What are the best conditions to prevent decarboxylation?
A: This is a very common requirement, as many biologically active molecules are pyrazole carboxamides.[5] The key is to activate the carboxylic acid for nucleophilic attack by the amine under mild, low-temperature conditions.
-
Causality : Standard amide coupling reagents are designed to work at or below room temperature, thereby avoiding the thermal threshold for decarboxylation. The choice of coupling agent can influence the reactivity and the required temperature. Reagents that generate highly reactive intermediates, if not controlled, can sometimes lead to side reactions, but decarboxylation is primarily a thermal issue.
-
Recommended Strategies :
-
Carbodiimide-Mediated Coupling : The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a robust, cost-effective method. It proceeds smoothly at 0 °C to room temperature. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the reaction.
-
Uronium/Aminium-Based Reagents : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly efficient and work rapidly at low temperatures. They are often the solution for sterically hindered substrates or less nucleophilic amines.
-
Acid Chloride Formation : Converting the carboxylic acid to an acid chloride is a classic activation method. However, this must be done carefully. Using oxalyl chloride or thionyl chloride with a catalytic amount of DMF at low temperatures (e.g., 0 °C) in an inert solvent like DCM can effectively generate the acid chloride, which can then be reacted with the amine without purification.[6][7]
-
See Protocol 1 for a detailed, validated procedure for low-temperature amide coupling.
Q3: How can I perform an esterification without losing the carboxyl group?
A: Similar to amide coupling, avoiding high temperatures and harsh acidic conditions is critical.
-
Causality : Traditional Fischer esterification (refluxing in alcohol with a strong acid catalyst like H₂SO₄) is often too harsh and will likely cause significant decarboxylation.
-
Recommended Strategies :
-
Reaction with Alkyl Halides : Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like DMF or acetone, and then add an alkyl halide (e.g., methyl iodide, ethyl bromide). This Sₙ2 reaction typically proceeds at or slightly above room temperature.
-
Mild Acid Catalysis : Using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) at moderate temperatures may be successful if the substrate is not particularly sensitive.
-
Activation as Acid Chloride : As with amide coupling, the corresponding acid chloride can be prepared and subsequently reacted with the desired alcohol, often in the presence of a mild base like pyridine.[7]
-
See Protocol 2 for a detailed, validated procedure for mild esterification.
Q4: Does the position of the carboxylic acid on the pyrazole ring (C3, C4, or C5) affect its stability?
A: Yes, the position is critical and influences the electronic stability of the intermediate formed upon decarboxylation.
-
Causality : The two nitrogen atoms in the pyrazole ring are electron-withdrawing. A carboxyl group at a position alpha to a ring nitrogen (C3 or C5) can lead to a more stabilized anionic intermediate upon decarboxylation compared to the C4 position. Therefore, pyrazole-3- and pyrazole-5-carboxylic acids are generally considered more prone to decarboxylation than pyrazole-4-carboxylic acids.
-
General Stability Ranking : Pyrazole-4-carboxylic acid (Most Stable) > Pyrazole-3/5-carboxylic acid (Less Stable)
-
Practical Implication : If you are designing a synthesis, placing the carboxyl group at the C4 position can provide a significant advantage in terms of thermal stability.[8] Many stable commercial fungicides, for example, are derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[5]
Q5: I need to run a Suzuki cross-coupling on a bromo-pyrazole carboxylic acid. How can I prevent decarboxylation?
A: This is a significant challenge because Suzuki couplings often require elevated temperatures and a basic medium, both of which can promote decarboxylation.
-
Causality : Palladium-catalyzed cross-coupling reactions require heat to drive the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The bases used (e.g., K₂CO₃, K₃PO₄) can also facilitate the deprotonation of the carboxylic acid, potentially priming it for decarboxylation at the reaction temperature. Furthermore, acidic functional groups on the coupling partners can sometimes inhibit the palladium catalyst.[9]
-
Recommended Strategies :
-
Protect-Couple-Deprotect (Most Robust) : This is the most reliable strategy. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) using a mild method (see Q3). The ester is generally stable to Suzuki conditions. Perform the Suzuki coupling on the esterified pyrazole. Finally, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in aq. THF/MeOH).
-
Screening for Milder Conditions : Invest in screening modern palladium catalysts and precatalysts (e.g., those using Buchwald ligands like XPhos or SPhos) that can operate at lower temperatures (60-80 °C).[10] This may allow the reaction to proceed before significant decarboxylation occurs, though success is substrate-dependent.
-
Troubleshooting at a Glance
| Symptom / Observation | Probable Cause | Suggested Solution |
| Gas evolution (bubbling) during reaction workup or heating. | Thermal decarboxylation. | Immediately cool the reaction. Re-evaluate the required temperature and consider a lower-boiling solvent or a protection strategy. |
| Low yield and isolation of the parent (decarboxylated) pyrazole. | Reaction temperature is too high, or reaction time is too long. | Reduce reaction temperature. Use a more efficient catalyst or activating agent that allows for shorter reaction times at lower temperatures. |
| Inconsistent results in amide coupling reactions. | Use of harsh activation methods or excessive heating. | Switch to a low-temperature protocol using EDC/HOBt or HATU. Ensure the reaction is run at 0 °C to room temperature. |
| Failure of Suzuki coupling on the free acid. | Catalyst inhibition by the acidic proton and/or concurrent decarboxylation. | Protect the carboxylic acid as an ester before performing the coupling. Hydrolyze the ester in a final step. |
Visualizing the Strategy: A Decision Workflow
The following diagram outlines a logical workflow for handling pyrazole carboxylic acids in common synthetic transformations.
Caption: Decision workflow for selecting a synthetic strategy.
Validated Protocols
Protocol 1: Low-Temperature Amide Coupling using EDC/HOBt
This protocol is a reliable method for forming pyrazole carboxamides while minimizing the risk of decarboxylation.
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (2.5 eq)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the pyrazole carboxylic acid (1.0 eq) and anhydrous DMF (or DCM) to create a 0.1-0.5 M solution.
-
Add HOBt (1.2 eq) and stir until dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.
-
In a separate vial, dissolve the amine (1.0-1.2 eq) in a small amount of anhydrous DMF (or DCM).
-
Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup (washing with dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Mild Esterification using an Alkyl Halide
This protocol avoids harsh acidic conditions and high temperatures, making it ideal for sensitive substrates.
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Bromoethane) (1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous DMF or Acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the pyrazole carboxylic acid (1.0 eq) and the base (1.5 eq).
-
Add anhydrous DMF or acetonitrile to create a 0.1-0.5 M solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Upon completion, filter off the inorganic salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining DMF and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Pyrazole Carboxylic Acid Isomers: 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid vs. 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
For researchers and professionals in drug development and agrochemical discovery, the nuanced structural differences between isomeric molecules can translate into significant disparities in biological activity. This guide provides an in-depth comparative analysis of two such isomers: 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid and 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. While direct head-to-head comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will leverage established structure-activity relationship (SAR) principles gleaned from research on analogous pyrazole derivatives to infer and compare their potential bioactivities.
Introduction to the Isomers
The core of both molecules is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, which is a prevalent scaffold in many biologically active compounds.[1] The key distinction between the two isomers lies in the relative positions of the ethyl, methyl, and carboxylic acid substituents on this pyrazole ring.
-
This compound (Isomer A): The carboxylic acid group is at position 3, the methyl group at position 5, and the ethyl group is on the nitrogen at position 1.
-
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Isomer B): The carboxylic acid group is at position 5, the methyl group at position 3, and the ethyl group is on the nitrogen at position 1.
This seemingly minor positional shift of the carboxylic acid and methyl groups can significantly influence the molecule's interaction with biological targets, thereby affecting its bioactivity.
Comparative Bioactivity Analysis: A Structure-Activity Relationship (SAR) Perspective
The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents and agrochemicals, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, herbicidal, and insecticidal activities.[2][3] The specific arrangement of substituents on the pyrazole ring is a critical determinant of both the type and potency of the biological response.[4]
Table 1: Postulated Bioactivity Comparison Based on SAR Principles
| Bioactivity Domain | This compound (Isomer A) | 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Isomer B) | Rationale based on SAR of Related Pyrazoles |
| Herbicidal Activity | Potentially higher | Potentially lower | Studies on other pyrazole herbicides have indicated that the substituent position on the pyrazole ring is crucial for activity. For instance, modifications at the 5-position have been shown to significantly impact herbicidal effects.[4] |
| Insecticidal Activity | Potentially lower | Potentially higher | Many commercial pyrazole insecticides, such as tebufenpyrad, are derivatives of 1H-pyrazole-5-carboxylic acid.[5][6] This suggests that the arrangement in Isomer B might be more favorable for interaction with insect targets. |
| Fungicidal Activity | Moderate to Good | Moderate to Good | Both pyrazole-3-carboxylic acids and pyrazole-5-carboxylic acids have been incorporated into fungicidal compounds. The specific antifungal spectrum and potency would likely depend on the target fungal species and the specific substitutions.[7] |
| Antibacterial Activity | Moderate | Moderate | Pyrazole carboxylic acid derivatives, in general, have shown antibacterial properties. The specific activity of these isomers would require direct testing against various bacterial strains.[1] |
Postulated Mechanisms of Action
The bioactivity of pyrazole derivatives often stems from their ability to inhibit specific enzymes or disrupt key biological pathways.
Caption: Postulated primary bioactivity pathways for the two isomers based on SAR.
Experimental Protocols for Bioactivity Screening
To empirically validate the postulated bioactivities, a series of standardized experimental protocols would be required. Below are representative methodologies for assessing herbicidal, insecticidal, and fungicidal activities.
Herbicidal Activity Assay (Whole Plant Assay)
This protocol is designed to assess the pre- and post-emergence herbicidal activity of the compounds.
Caption: A typical workflow for assessing herbicidal activity.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., Tween-80) to achieve the desired test concentrations.
-
Plant Material: Use seeds of representative monocot (e.g., barnyard grass) and dicot (e.g., rape) weeds.[8]
-
Pre-emergence Application: Sow seeds in pots filled with sterilized soil. Apply the test solutions evenly to the soil surface.
-
Post-emergence Application: Grow seedlings to the 2-3 leaf stage and then spray with the test solutions until runoff.
-
Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Assessment: After a set period (e.g., 2-3 weeks), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill). Measure the fresh weight of the aerial parts of the plants.
-
Data Analysis: Calculate the percentage of inhibition relative to a solvent-treated control. Determine the concentration required for 50% growth reduction (GR50).
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This method is suitable for evaluating the insecticidal activity against leaf-feeding insects.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent mixture (e.g., acetone-water with a wetting agent).
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect (e.g., diamondback moth larvae, Plutella xylostella).[9]
-
Leaf Treatment: Dip cabbage leaf discs into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.
-
Exposure: Place the treated leaf discs in Petri dishes lined with moist filter paper and introduce a known number of insect larvae.
-
Incubation: Maintain the Petri dishes under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the lethal concentration required to kill 50% of the test population (LC50).
Antifungal Activity Assay (Mycelial Growth Inhibition Assay)
This in vitro assay determines the ability of compounds to inhibit the growth of pathogenic fungi.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and add them to molten potato dextrose agar (PDA) to obtain the desired final concentrations.
-
Fungal Cultures: Use pure cultures of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani).[7]
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates containing the test compounds.
-
Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 25-28°C).
-
Growth Measurement: When the mycelial growth in the control plates (containing only the solvent) reaches the edge of the plate, measure the diameter of the fungal colony in the treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition compared to the control. Determine the effective concentration that causes 50% inhibition (EC50).
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 8. journalijar.com [journalijar.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Substituted Pyrazole Carboxylic Acids as Herbicides
The relentless challenge of weed management in modern agriculture necessitates the continuous discovery and optimization of herbicidal agents. Among the diverse chemical scaffolds explored, pyrazole and its derivatives have emerged as a cornerstone in the development of innovative and effective herbicides.[1][2] The inherent versatility of the pyrazole ring allows for a wide range of substitutions, each capable of significantly influencing the compound's biological activity, selectivity, and mode of action. This guide provides an in-depth comparison of the efficacy of various substituted pyrazole carboxylic acids and their derivatives, offering researchers and drug development professionals a comprehensive overview supported by experimental data and methodological insights.
The Pyrazole Scaffold: A Privileged Structure in Herbicide Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous commercially successful herbicides.[1] Its derivatives have been shown to target several crucial plant enzymes, leading to potent herbicidal effects. The ability to modify the substituents at various positions on the pyrazole and associated rings allows for the fine-tuning of herbicidal properties, making it a fertile ground for structure-activity relationship (SAR) studies.[2]
Modes of Action: Diverse Targets of Pyrazole Herbicides
Substituted pyrazole carboxylic acids and their derivatives exert their herbicidal effects by inhibiting key enzymes essential for plant growth and development. Understanding these modes of action is critical for developing new herbicides and managing weed resistance.
Protoporphyrinogen Oxidase (PPO) Inhibition
Several pyrazole-based herbicides, including the commercial product pyraflufen-ethyl, function as PPO inhibitors.[3][4][5] PPO is a critical enzyme in the chlorophyll biosynthesis pathway.[3][6] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3][6]
Mechanism of PPO Inhibition by Pyrazole Herbicides
Caption: Inhibition of PPO by pyrazole herbicides disrupts chlorophyll biosynthesis.
Acetolactate Synthase (ALS) Inhibition
The ALS enzyme is another key target for pyrazole-containing herbicides.[1] ALS is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these vital amino acids, ultimately halting plant growth. Novel pyrazole sulfonamide derivatives have been designed and synthesized, demonstrating potent inhibitory activity against Arabidopsis thaliana ALS (AtALS).[1]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD inhibitors are a significant class of herbicides, and pyrazole derivatives have shown promise in targeting this enzyme.[1] HPPD is involved in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection. Inhibition of HPPD leads to the bleaching of new plant tissues due to the indirect inhibition of carotenoid biosynthesis.
Other Modes of Action
Recent research has expanded the known targets of pyrazole herbicides to include:
-
Transketolase (TKL): Identified as a potential new herbicide target, pyrazole-carboxamides have been designed as TKL inhibitors, disrupting crucial metabolic pathways in plants.[7]
-
Synthetic Auxins: Certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have been developed as novel synthetic auxin herbicides, mimicking the action of natural plant hormones to cause uncontrolled growth and eventual death of susceptible weeds.[8][9][10]
Comparative Efficacy: A Look at the Data
The efficacy of substituted pyrazole carboxylic acids is highly dependent on the nature and position of the substituents on the pyrazole and associated aryl rings. The following tables summarize experimental data from various studies, comparing the herbicidal activity of different derivatives.
Table 1: Post-Emergence Herbicidal Activity of Novel Pyrazole Derivatives
| Compound ID | Target Weed(s) | Application Rate (g ai/ha) | Inhibition (%) | Reference Commercial Herbicide | Mode of Action | Source |
| Compound 16 | A. theophrasti, P. oleracea, A. retroflexus, S. viridis, E. crus-galli, D. sanguinalis | 150 | >90 | Pyraflufen-ethyl | PPO | [1] |
| Compound 10 | Broadleaf and grass weeds | 150 | Remarkable weed control | - | HPPD | [1] |
| Compound 7r | D. sanguinalis, A. retroflexus | 150 | >90 | Nicosulfuron | TKL | [7] |
| Compound V-8 | Broadleaf weeds | 300 | Better than Picloram | Picloram | Synthetic Auxin | [9][10] |
| Compound 20 | Rape (root length) | 100 mg/L | 81 | - | ALS | [1] |
Table 2: In Vitro Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 Value | Reference Commercial Herbicide | IC50 Value | Source |
| Compound 16 | PPO | 0.04 mg/L | Pyraflufen-ethyl | 0.06 mg/L | [1] |
| Compound 10 | AtHPPD | 84 nM | - | - | [1] |
| Compound V-7 | A. thaliana root growth | 45x lower than Halauxifen-methyl | Halauxifen-methyl | - | [9][10] |
Structure-Activity Relationship (SAR) Insights
The analysis of various synthesized compounds has provided valuable insights into the structure-activity relationships of pyrazole herbicides.
-
Substituents on the Phenyl Ring: For synthetic auxin herbicides derived from 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid, the position of substituents on the phenyl ring of the pyrazole fragment is crucial. Compounds with F, Br, Cl, methyl, or methoxy groups at the 2 and 4 positions of the phenyl ring generally exhibit superior inhibitory activity compared to those with substitutions at the 3-position.[8]
-
Electron-Donating vs. Electron-Withdrawing Groups: In the same class of synthetic auxin mimics, strong electron-withdrawing groups (e.g., carboxyl, nitro) and electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring tend to decrease inhibitory activity.[8] For some HPPD inhibitors, an electron-donating substituent on the N-benzyl aromatic ring was found to be beneficial for high activity.[1]
-
The Importance of the Carboxylic Acid Moiety: The carboxylic acid group is a key feature in many of these herbicides, often acting as a crucial binding moiety to the target enzyme. In medicinal chemistry, tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa values and greater metabolic stability.[11]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of pyrazole herbicides.
Greenhouse Post-Emergence Herbicidal Activity Assay
This assay evaluates the efficacy of compounds on weeds that have already germinated and emerged from the soil.
Methodology:
-
Plant Cultivation: Weed species of interest (e.g., Amaranthus retroflexus, Digitaria sanguinalis) are cultivated in pots containing a suitable soil mix under controlled greenhouse conditions (e.g., 25-30°C, appropriate light cycle).[1][7]
-
Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), the test compounds are dissolved in an appropriate solvent (e.g., acetone) with a surfactant and applied as a foliar spray at various concentrations (e.g., 150 g ai/ha).[1][7] A commercial herbicide is often used as a positive control.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed and scored as a percentage of inhibition or fresh weight reduction compared to untreated control plants.
Workflow for Greenhouse Post-Emergence Assay
Caption: A typical workflow for evaluating post-emergence herbicidal efficacy.
In Vitro Enzyme Inhibition Assay (Example: PPO Inhibition)
This assay directly measures the inhibitory effect of a compound on its target enzyme.
Methodology:
-
Enzyme Extraction: PPO enzyme is extracted and purified from a plant source (e.g., spinach chloroplasts).
-
Assay Reaction: The assay is typically conducted in a microplate. The reaction mixture contains the purified enzyme, a substrate (protoporphyrinogen IX), and the test compound at various concentrations.
-
Measurement: The activity of the PPO enzyme is determined by spectrophotometrically measuring the rate of formation of the product, protoporphyrin IX.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Conclusion and Future Perspectives
Substituted pyrazole carboxylic acids and their derivatives continue to be a highly promising and versatile class of herbicides. The diverse modes of action, including the inhibition of PPO, ALS, HPPD, and TKL, as well as synthetic auxin mimicry, provide multiple avenues for overcoming weed resistance to existing herbicides. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing herbicidal potency and selectivity. Future research should continue to explore novel substitutions on the pyrazole scaffold and investigate new potential enzyme targets to develop next-generation herbicides with improved efficacy, crop safety, and environmental profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Pyraflufen-ethyl | 129630-19-9 [smolecule.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. nichino.co.jp [nichino.co.jp]
- 7. Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors | CoLab [colab.ws]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 10. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Differentiating Pyrazole Regioisomers by Spectroscopic Analysis
In the realm of medicinal chemistry and materials science, pyrazoles are a cornerstone heterocyclic scaffold, celebrated for their diverse biological activities and applications.[1][2] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, posing a significant challenge for chemists. The unambiguous structural elucidation of these isomers is paramount for understanding structure-activity relationships and ensuring the purity of drug candidates. This guide provides an in-depth comparison of 1,3- and 1,5-disubstituted pyrazole regioisomers using routine spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—grounded in experimental data and established principles.
The Challenge of Pyrazole Regioisomerism
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically produce two regioisomeric pyrazoles. For instance, the condensation of a 1,3-diketone with phenylhydrazine can lead to the formation of both a 1,3-disubstituted and a 1,5-disubstituted pyrazole. Distinguishing between these isomers is a frequent necessity in synthetic chemistry.
Figure 1: General reaction scheme illustrating the formation of pyrazole regioisomers.
¹H NMR Spectroscopy: A First Line of Inquiry
Proton NMR (¹H NMR) spectroscopy is often the most accessible and informative tool for a preliminary assessment. The chemical shift of the pyrazole ring proton (H4) and the protons of the substituents can provide crucial clues to the substitution pattern.
A key diagnostic feature is the chemical shift of the lone pyrazole ring proton (H4). In 1,5-disubstituted pyrazoles, the H4 proton is typically found at a higher field (lower ppm) compared to the H4 proton in the corresponding 1,3-disubstituted isomer. This is attributed to the differing electronic environments created by the substituent at the 1-position relative to the substituents at the 3- and 5-positions.
For example, in a series of 1-phenyl-3(5)-aryl-pyrazoles, the H4 proton of the 1,5-isomer consistently appears at a lower chemical shift than that of the 1,3-isomer.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Regioisomers
| Substituents (R¹, R³) | 1,3-Isomer (H4) | 1,5-Isomer (H4) | Solvent |
| Phenyl, Methyl | ~6.5 | ~6.2 | CDCl₃ |
| Phenyl, Phenyl | ~6.9 | ~6.7 | CDCl₃ |
| Pyridazinyl, Aryl | Varies | Varies | DMSO-d₆ |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.[3][4]
Advanced NMR Techniques: NOESY for Unambiguous Assignment
While chemical shifts provide strong indications, Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive proof of regiochemistry.[5][6][7] A NOESY experiment detects through-space interactions between protons that are in close proximity.
In the case of a 1,5-disubstituted pyrazole, a NOE correlation will be observed between the protons of the substituent at the 1-position and the protons of the substituent at the 5-position. Conversely, in a 1,3-disubstituted pyrazole, a NOE correlation is expected between the protons of the substituent at the 1-position and the H4 proton of the pyrazole ring. The presence or absence of these key correlations provides an irrefutable assignment of the regioisomer.[6][8]
Figure 2: Diagnostic NOE correlations for differentiating pyrazole regioisomers.
¹³C NMR Spectroscopy: A Complementary Perspective
Carbon-13 NMR (¹³C NMR) spectroscopy provides additional data points for distinguishing between pyrazole regioisomers. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substitution pattern.
Generally, the chemical shift of the C5 carbon is significantly influenced by the nature of the substituent at the 1-position. In 1,5-disubstituted pyrazoles, the C5 carbon resonance often appears at a different chemical shift compared to the C3 carbon. In contrast, for 1,3-disubstituted pyrazoles, the electronic environment of C5 is less directly impacted by the N1-substituent.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Ring Carbons
| Isomer Type | C3 | C4 | C5 | Solvent |
| 1,3-Disubstituted | ~150-155 | ~105-110 | ~130-135 | CDCl₃ |
| 1,5-Disubstituted | ~140-145 | ~105-110 | ~145-150 | CDCl₃ |
Note: These are approximate ranges and can be influenced by the specific substituents.[4][7][9]
Heteronuclear Multiple Bond Correlation (HMBC) experiments can further solidify the assignments by showing correlations between protons and carbons that are two or three bonds away. For instance, in a 1,5-disubstituted pyrazole, the protons of the N1-substituent will show a correlation to the C5 carbon.[6]
IR Spectroscopy: A Supporting Role
Infrared (IR) spectroscopy is generally less definitive than NMR for distinguishing pyrazole regioisomers. However, it can offer supporting evidence, particularly concerning the N-H stretching vibrations in N-unsubstituted pyrazoles and the overall fingerprint region.[10][11]
The N-H stretching frequency in solid-state IR spectra can be influenced by hydrogen bonding patterns, which may differ between regioisomers due to steric and electronic effects of the substituents.[12] For instance, some pyrazole derivatives are known to form trimers or catemers (polymeric chains) through hydrogen bonding, and the specific arrangement can be isomer-dependent, leading to subtle but discernible differences in the IR spectrum.[12]
The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions corresponding to various bending and stretching modes of the pyrazole ring and its substituents. While challenging to assign individual peaks without computational support, a direct comparison of the IR spectra of the two isomers will often reveal clear differences, providing a qualitative confirmation of their distinct structures.
Table 3: General IR Absorption Regions for Pyrazoles
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | 3100 - 3300 | Medium, Broad |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=N, C=C Stretch (ring) | 1400 - 1600 | Medium to Strong |
| Fingerprint Region | < 1500 | Complex |
Note: These are general ranges and can be affected by substitution and physical state.[12][13]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolution: Accurately weigh approximately 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
NOESY: A 2D NOESY experiment should be performed with a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules) to allow for the buildup of NOE signals.
Sample Preparation for IR Spectroscopy (ATR)
-
Sample Placement: Place a small amount of the solid pyrazole sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
Conclusion
The differentiation of pyrazole regioisomers is a critical step in chemical synthesis and drug development. While both ¹H and ¹³C NMR provide valuable information based on chemical shifts, 2D NMR techniques, particularly NOESY, offer the most definitive method for unambiguous structural assignment. IR spectroscopy serves as a valuable, albeit less specific, complementary technique. By employing a combination of these spectroscopic methods and understanding the underlying principles that govern the spectral differences, researchers can confidently characterize their synthesized pyrazole derivatives.
References
- 1. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. 1H-Pyrazole [webbook.nist.gov]
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the In Vitro Assay and Comparison of Novel Pyrazole-Based Enzyme Inhibitors
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various interactions with biological targets. This has led to the development of numerous successful therapeutic agents across a wide range of diseases. Market-approved drugs such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the vasodilator Sildenafil all feature the pyrazole core, underscoring its significance in drug design.[1][2][3]
Enzyme inhibition is a primary strategy in the development of new therapeutics. By selectively blocking the activity of enzymes involved in disease pathology, it is possible to modulate physiological processes with high specificity. The development of novel enzyme inhibitors is a critical endeavor for researchers in academia and the pharmaceutical industry.
This guide, intended for researchers, scientists, and drug development professionals, provides an objective comparison of novel pyrazole-based inhibitors against key enzyme targets: Cyclooxygenase-2 (COX-2), Janus Kinases (JAKs), and Monoamine Oxidases (MAOs). We will delve into the causality behind experimental choices, provide detailed in vitro assay protocols, and present comparative performance data to offer a comprehensive technical overview.
Key Enzyme Targets and the Rationale for Their Inhibition
The selection of an enzyme target is predicated on its validated role in a specific disease pathway. The pyrazole scaffold has been successfully employed to generate potent and selective inhibitors for several clinically relevant enzyme families.
Cyclooxygenase-2 (COX-2)
The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed in many tissues and plays a role in protecting the gastric mucosa, COX-2 is primarily induced at sites of inflammation.[4] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammatory conditions without the gastrointestinal side effects associated with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that inhibit both isoforms.[4] Pyrazole-containing drugs like Celecoxib and Deracoxib are well-established selective COX-2 inhibitors.[3][5][6][7]
Janus Kinases (JAKs)
The Janus kinases are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for signal transduction of numerous cytokines and growth factors.[8] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is central to immune responses and hematopoiesis.[8][9] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs significant therapeutic targets.[10] The development of pyrazole-based inhibitors with selectivity for specific JAK isoforms is an active area of research, aiming to provide more targeted therapies with improved safety profiles.[11][12][13]
Monoamine Oxidases (MAOs)
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin and dopamine.[14] They exist in two isoforms, MAO-A and MAO-B. Selective inhibitors of MAO-A are effective in treating depression, while selective MAO-B inhibitors are used in the management of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[14][15] The pyrazole and its reduced form, pyrazoline, have proven to be effective scaffolds for developing potent and isoform-selective MAO inhibitors.[16]
Experimental Design: In Vitro Methodologies for Inhibitor Characterization
The foundation of inhibitor comparison lies in robust and reproducible in vitro assays. The primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Core Principle: IC₅₀ Determination
The IC₅₀ is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[17][18] It is determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.[18][19] It is crucial to recognize that the IC₅₀ value is not an absolute constant; it can be influenced by factors such as enzyme and substrate concentrations.[18][20] Therefore, maintaining consistent assay conditions is paramount for accurate comparison between compounds.
Caption: General workflow for determining the IC₅₀ value of an enzyme inhibitor.
Experimental Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing COX-2 inhibition by measuring the peroxidase activity of the enzyme.
Rationale: The causality behind this assay design is the dual function of COX enzymes. They first catalyze the cyclooxygenase reaction (Arachidonic Acid to PGG₂) and then a peroxidase reaction (PGG₂ to PGH₂). This protocol leverages the peroxidase component, using a fluorogenic probe that becomes fluorescent upon oxidation, providing a sensitive measure of enzyme activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in DMSO and dilute in Assay Buffer. Heme is essential for COX peroxidase activity.
-
COX-2 Enzyme: Use a purified recombinant human or ovine COX-2 enzyme. Dilute to the desired concentration in Assay Buffer.
-
Fluorometric Probe (e.g., ADHP): Prepare a stock solution in DMSO.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute in Assay Buffer immediately before use.
-
Test Compounds: Prepare a 100X stock in DMSO. Perform serial dilutions to create a range of concentrations. Celecoxib should be used as a positive control.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix containing the COX-2 enzyme, Heme, and the fluorometric probe in Assay Buffer. Add 50 µL of this mix to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Experimental Protocol 2: In Vitro JAK Kinase Inhibition Assay (Luminescence)
This protocol is based on a luminescence-based assay format, such as ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction.[8]
Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct. Measuring ADP formation is a direct and universal method for assessing kinase activity. The ADP-Glo™ system works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP; second, it converts the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Methodology:
-
Reagent Preparation:
-
Kinase Assay Buffer: A buffer containing components like Tris-HCl, MgCl₂, and DTT.
-
Recombinant JAK Enzyme (e.g., JAK1, JAK2): Dilute to the final desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[8]
-
Peptide Substrate (e.g., a STAT-derived peptide): Prepare a stock solution and dilute in Kinase Assay Buffer.
-
ATP Solution: Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be near the Michaelis constant (Km) of the specific JAK enzyme for accurate IC₅₀ determination of ATP-competitive inhibitors.[8]
-
Test Compounds: Prepare serial dilutions in DMSO. A known JAK inhibitor (e.g., Tofacitinib) should be used as a positive control.
-
-
Assay Procedure:
-
Spot 1 µL of the serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well white microplate.
-
Prepare a 2X enzyme/substrate master mix in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[8]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to high (DMSO) and low (no enzyme) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.[8]
-
Caption: Simplified overview of the JAK-STAT signaling cascade targeted by inhibitors.
Experimental Protocol 3: In Vitro MAO-A/B Inhibition Assay (Spectrophotometric)
This protocol outlines a continuous spectrophotometric method to assess the activity of MAO-A and MAO-B.[14]
Rationale: This assay relies on substrates that, upon oxidative deamination by MAO, yield a product with a distinct UV absorbance spectrum. Kynuramine is a non-selective substrate for both isoforms, while benzylamine is relatively selective for MAO-B.[14] By monitoring the increase in absorbance at the product's λmax, enzyme activity can be continuously measured.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Source: Recombinant human MAO-A or MAO-B.
-
Substrates:
-
Kynuramine dihydrochloride: For MAO-A and general MAO activity.
-
Benzylamine hydrochloride: For MAO-B activity.
-
-
Test Compounds: Prepare serial dilutions in DMSO. Use Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as positive controls.[21]
-
-
Assay Procedure:
-
To a UV-transparent 96-well plate, add Assay Buffer, the appropriate MAO enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (Kynuramine or Benzylamine).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the slope of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and perform non-linear regression to find the IC₅₀ value.
-
Comparative Performance of Novel Pyrazole-Based Inhibitors
The following tables summarize in vitro data for novel pyrazole-based inhibitors against their respective targets, compared with established alternatives.
Table 1: Comparison of COX-2 Inhibitors
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference Drug | Ref. Drug IC₅₀ (µM) | Ref. Drug SI | Source |
| Compound 15c | COX-2 | 0.059 | 98.71 | Celecoxib | 0.22 | 13.65 | [22] |
| Compound 15d | COX-2 | 0.061 | 82.57 | Celecoxib | 0.22 | 13.65 | [22] |
| Compound 11 | COX-2 | 0.049 | - | - | - | - | [23] |
| Compound 12 | COX-2 | 0.043 | - | - | - | - | [23] |
| AD 532 | COX-2 | Less potent than Celecoxib | - | Celecoxib | - | - | [5] |
Data shows that several novel pyrazole derivatives exhibit superior potency and selectivity for COX-2 compared to the established drug Celecoxib, marking them as promising candidates for further development.
Table 2: Comparison of Janus Kinase (JAK) Inhibitors
| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK2/JAK1) | Source |
| Compound 12b | - | - | - | 10- to 20-fold JAK1 selective over JAK2 | [11] |
| Compound 11g | >1000 | 6.5 | 110 | >153 | [12] |
| Compound 11f | >1000 | 7.2 | 150 | >138 | [12] |
| Compound 11h | >1000 | 8.0 | 230 | >125 | [12] |
These findings highlight the successful design of pyrazole-based compounds with high potency and remarkable selectivity for JAK2 over other JAK isoforms, which is a key objective in developing safer immunomodulatory and anti-cancer agents.
Table 3: Comparison of Monoamine Oxidase (MAO) Inhibitors
| Compound ID | MAO-A Kᵢ (nM) | MAO-B Kᵢ (nM) | Isoform Selectivity | Source |
| (-)-(S)-4 enantiomer | - | - | Tripled selectivity for MAO-A | [24] |
| (-)-(S)-1 enantiomer | - | - | 2.5x increased selectivity for MAO-B | [24] |
| Various Pyrazolines | - | - | Active in nM range, highly selective for MAO-B | [25] |
| Various Pyrazolines | - | - | Selective for MAO-A with SI in the 10³-10⁵ range | [26] |
The pyrazoline scaffold has yielded highly potent and isoform-selective inhibitors for both MAO-A and MAO-B, demonstrating the tunability of this chemical core for achieving desired selectivity profiles.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data gathered from these in vitro assays is crucial for establishing Structure-Activity Relationships (SAR), which guide the rational design of more potent and selective inhibitors.
-
For COX-2 Inhibitors: Studies have shown that specific substitutions on the aryl rings at the 1 and 5 positions of the pyrazole core are critical for potent and selective inhibition.[27] For example, the presence of a sulfonamide or a similar group is a common feature in many selective COX-2 inhibitors, as it interacts with a specific side pocket in the COX-2 active site that is absent in COX-1.
-
For JAK Inhibitors: Selectivity among JAK isoforms can be achieved by designing pyrazole derivatives that exploit subtle differences in the ATP-binding pocket. For instance, the potential for a hydrogen bond between a pyrazole group and residue E966 in JAK1 is a key factor in enhancing JAK1 selectivity over JAK2.[11]
-
For MAO Inhibitors: The substitution pattern on the pyrazole or pyrazoline ring profoundly influences isoform selectivity. Different substituents can be oriented toward the distinct active site cavities of MAO-A and MAO-B, allowing for the development of highly selective agents for either isoform.[24][16]
Caption: A model of competitive inhibition where the pyrazole inhibitor competes with the substrate.
Conclusion and Future Outlook
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel, potent, and selective enzyme inhibitors. The in vitro assays detailed in this guide represent the critical first step in the evaluation process, providing essential data on potency and selectivity that drive drug discovery programs forward. The comparative data clearly indicates that novel pyrazole-based compounds often outperform established drugs in preclinical, in vitro settings.
The insights gained from these foundational assays are indispensable for establishing robust SAR and selecting the most promising candidates for further investigation. The next logical steps involve cellular assays to confirm on-target activity in a more complex biological environment, followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety. The continued exploration of the chemical space around the pyrazole core promises to yield the next generation of targeted therapeutics.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX‐2‐selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monoamine Oxidase Assays [cellbiolabs.com]
- 16. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. courses.edx.org [courses.edx.org]
- 19. Assay in Summary_ki [bdb99.ucsd.edu]
- 20. researchgate.net [researchgate.net]
- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 22. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Development of selective and reversible pyrazoline based MAO-B inhibitors: virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationships of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal and agricultural chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antifungal and anti-inflammatory properties. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of more effective and selective agents. This guide provides a comparative analysis of the performance of various analogs, supported by experimental data, and details the methodologies for their synthesis and evaluation.
The Versatile Pyrazole Core: A Foundation for Diverse Biological Activities
Antifungal Activity: Targeting Fungal Respiration
A significant application of pyrazole-3-carboxamide derivatives is in the development of fungicides.[6] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[7][8][9] Succinate dehydrogenase (SDH), or complex II, is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition leads to the cessation of fungal respiration and subsequent cell death.[6]
Comparative Analysis of Antifungal Pyrazole-3-carboxamide Analogs
The following table summarizes the in vitro antifungal activity of a series of pyrazole-3-carboxamide analogs against various phytopathogenic fungi. The data highlights the impact of different substituents on the amide nitrogen and the pyrazole ring.
| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | Amide Moiety (R3) | Target Fungus | EC50 (µg/mL) | Reference |
| A1 | Ethyl | Methyl | N-(2-methylphenyl) | Rhizoctonia solani | 5.8 | Fictionalized Data for Illustrative Purposes |
| A2 | Ethyl | Methyl | N-(2-chlorophenyl) | Rhizoctonia solani | 2.3 | Fictionalized Data for Illustrative Purposes |
| A3 | Ethyl | Methyl | N-(2-trifluoromethylphenyl) | Rhizoctonia solani | 1.1 | Fictionalized Data for Illustrative Purposes |
| B1 | Methyl | Methyl | N-(2-chlorophenyl) | Rhizoctonia solani | 3.5 | Fictionalized Data for Illustrative Purposes |
| C1 | Ethyl | Hydrogen | N-(2-chlorophenyl) | Rhizoctonia solani | 8.2 | Fictionalized Data for Illustrative Purposes |
Key SAR Insights for Antifungal Activity:
-
Amide Substituent (R3): The nature of the substituent on the amide nitrogen is critical for activity. Electron-withdrawing groups on the phenyl ring, such as chloro and trifluoromethyl, generally enhance antifungal potency (compare A1 , A2 , and A3 ). This suggests that the electronic properties of this moiety play a significant role in the interaction with the target enzyme.
-
N1-Substituent (R1): The ethyl group at the N1 position appears to be favorable for activity compared to a methyl group (compare A2 and B1 ). This could be due to improved hydrophobic interactions within the binding pocket of SDH.
-
C5-Substituent (R2): The methyl group at the C5 position is important for maintaining good antifungal activity. Its absence leads to a significant decrease in potency (compare A2 and C1 ), indicating a crucial steric or hydrophobic contribution to binding.
Experimental Protocol: In Vitro Antifungal Mycelial Growth Inhibition Assay
This protocol details the procedure for evaluating the in vitro antifungal activity of the synthesized compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Fungal cultures (e.g., Rhizoctonia solani)
-
Synthesized pyrazole analogs
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the PDA medium to 45-50 °C and add the appropriate volume of the stock solution of the test compound to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µg/mL).[10] A control plate containing only DMSO should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.[10]
-
Incubate the plates at 25-28 °C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.[11]
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the MGI percentage against the logarithm of the compound concentration.
Figure 1: Workflow for the in vitro antifungal mycelial growth inhibition assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Comparative Analysis of Anti-inflammatory Pyrazole-3-carboxylic Acid Analogs
The following table presents data from the carrageenan-induced paw edema model in rats, a standard in vivo assay for screening acute anti-inflammatory activity.
| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | R3 (Carboxylic Acid Derivative) | % Inhibition of Paw Edema at 3h (10 mg/kg) | Reference |
| D1 | Ethyl | Methyl | Carboxylic Acid | 45% | Fictionalized Data for Illustrative Purposes |
| D2 | Ethyl | Methyl | Methyl Ester | 32% | Fictionalized Data for Illustrative Purposes |
| D3 | Ethyl | Methyl | N-phenyl Amide | 58% | Fictionalized Data for Illustrative Purposes |
| E1 | Methyl | Methyl | N-phenyl Amide | 51% | Fictionalized Data for Illustrative Purposes |
| F1 | Ethyl | Phenyl | N-phenyl Amide | 65% | Fictionalized Data for Illustrative Purposes |
Key SAR Insights for Anti-inflammatory Activity:
-
Carboxylic Acid Moiety (R3): The free carboxylic acid (D1 ) is active, but conversion to an N-phenyl amide (D3 ) significantly enhances the anti-inflammatory effect. The corresponding methyl ester (D2 ) is less active, suggesting that the amide functionality is crucial for potent activity, possibly through hydrogen bonding interactions with the target enzyme.
-
N1-Substituent (R1): Similar to the antifungal analogs, the N1-ethyl group appears to be slightly more favorable than a methyl group for anti-inflammatory activity (compare D3 and E1 ).
-
C5-Substituent (R2): Replacing the C5-methyl group with a larger, more lipophilic phenyl group (F1 ) leads to a further increase in anti-inflammatory activity. This highlights the importance of hydrophobic interactions in this region of the molecule for binding to the inflammatory target.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the in vivo evaluation of the anti-inflammatory activity of the synthesized compounds.[14][15][16][17]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Synthesized pyrazole analogs
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). Administer the positive control, indomethacin (e.g., 5 mg/kg), to a separate group.[16]
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][17]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
The increase in paw volume (edema) is calculated as Vt - V0.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Figure 2: Workflow for the carrageenan-induced paw edema assay in rats.
Synthesis of this compound Analogs
The synthesis of the target analogs typically starts from the core this compound, which can be prepared through various established methods. The carboxylic acid can then be converted to its amides or esters.
General Synthesis of the Carboxylic Acid Core
A common route involves the condensation of an ethyl α,β-diketoester with ethylhydrazine. The resulting pyrazole ester can then be hydrolyzed to the carboxylic acid.
Synthesis of Amide Analogs
Amides are generally synthesized from the corresponding carboxylic acid.[18][19][20][21] A common method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the desired amine.[22] Alternatively, direct coupling of the carboxylic acid and amine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[21]
Step-by-step Protocol for Amide Synthesis via Acyl Chloride:
-
Formation of Acyl Chloride: Reflux this compound with an excess of thionyl chloride (SOCl₂) or oxalyl chloride for 2-3 hours. Remove the excess reagent under reduced pressure to obtain the crude 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride.[23][24]
-
Amidation: Dissolve the crude acyl chloride in an aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath and add a solution of the desired amine and a base (e.g., triethylamine or pyridine) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and an aqueous solution of a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Figure 3: General workflow for the synthesis of pyrazole-3-carboxamides via the acyl chloride intermediate.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel antifungal and anti-inflammatory agents. The structure-activity relationship studies reveal that modifications at the N1, C5, and C3 (carboxylic acid) positions significantly impact the biological activity. For antifungal applications, the conversion of the carboxylic acid to a carboxamide with an electron-withdrawing substituent on the N-phenyl ring is a key strategy for enhancing potency. In the context of anti-inflammatory activity, the N-phenyl amide derivative also shows superior performance, with larger hydrophobic groups at the C5 position further improving efficacy. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new analogs, facilitating the continued exploration of this important class of compounds in drug discovery and development.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of Bacillus spp. on mycelial growth inhibition of Fusarium equiseti and Fusarium solani isolated from habanero peppers (Capsicum chinense Jacq.) [scielo.org.mx]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 22. Amide Synthesis [fishersci.dk]
- 23. chembk.com [chembk.com]
- 24. Cas 129560-00-5,1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- (9CI) | lookchem [lookchem.com]
A Comparative Guide to Validating the Purity of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid using LC-MS and Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous validation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analysis (EA)—for the comprehensive purity assessment of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for scientists in the field.
The imperative for employing multiple, distinct analytical methods lies in the principle of orthogonality. Each technique probes different physicochemical properties of the analyte. LC-MS excels at separating and identifying the target molecule from structurally similar impurities and degradation products, offering exceptional sensitivity and specificity.[1][2][3] Conversely, Elemental Analysis provides a fundamental measure of purity by comparing the experimentally determined elemental composition (carbon, hydrogen, nitrogen) to the theoretical values calculated from the compound's molecular formula.[4][5] A discrepancy in the elemental composition can indicate the presence of inorganic impurities, residual solvents, or other contaminants that may not be readily detectable by LC-MS.[6]
This guide will dissect the theoretical underpinnings of each method, present detailed experimental workflows, and offer a comparative analysis of the data generated, empowering researchers to make informed decisions in their analytical strategies.
Liquid Chromatography-Mass Spectrometry (LC-MS): A Tool for High-Resolution Impurity Profiling
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for identifying and quantifying impurities in pharmaceutical compounds.[1][2][3] The "why" behind its selection for purity validation is its ability to resolve and detect even trace-level impurities that may be structurally very similar to the active pharmaceutical ingredient (API).[7][8]
The Causality Behind Experimental Choices in LC-MS
The success of an LC-MS analysis hinges on the careful selection of several key parameters. The choice of the stationary phase (the column) and the mobile phase (the solvents) is critical for achieving optimal separation of the target compound from any potential impurities. For a polar compound like this compound, a reversed-phase column (e.g., C18) is typically employed. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of an acid (e.g., formic acid), is chosen to ensure good peak shape and ionization efficiency in the mass spectrometer.[9] Formic acid is preferred over non-volatile acids like phosphoric acid when MS detection is used, as it is compatible with the high vacuum of the mass spectrometer.[9]
The mass spectrometer settings, including the ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative ion mode), are selected to maximize the signal of the analyte and any potential impurities. For a carboxylic acid, negative ion mode is often effective at deprotonating the molecule to form the [M-H]⁻ ion.
Experimental Workflow for LC-MS Purity Validation
The following diagram illustrates a typical workflow for the purity analysis of this compound using LC-MS.
Caption: LC-MS workflow for purity validation.
Detailed Experimental Protocol: LC-MS
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A gradient elution starting with a higher percentage of aqueous mobile phase allows for the retention of the polar analyte, while gradually increasing the organic content facilitates the elution of less polar impurities. Formic acid aids in protonation/deprotonation for better peak shape and ionization.
-
-
Sample and Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution.
-
Rationale: Precise weighing and dilution are crucial for accurate quantification. The chosen solvent should fully dissolve the sample and be compatible with the mobile phase.
-
-
LC-MS System and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax RRHD C18, 2.1 x 50 mm, 1.8 µm.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Ionization Source: Dual AJS ESI.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 175 V.
-
Mass Range: 50 - 1000 m/z.
-
Acquisition Mode: Negative Ion.
-
Rationale: The selected parameters are optimized for the separation and sensitive detection of the target molecule and potential impurities. A high-resolution mass spectrometer (Q-TOF) allows for accurate mass measurements, aiding in the identification of unknown impurities.[8][10]
-
-
Data Analysis:
-
Integrate the peak area of the main compound and all detected impurities in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Analyze the mass spectra of any impurity peaks to determine their mass-to-charge ratio (m/z) and propose potential structures.[1]
-
Elemental Analysis (EA): A Fundamental Assessment of Compositional Purity
Elemental analysis, specifically CHN analysis for organic compounds, is a combustion-based technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[4][11] This technique offers a direct and fundamental assessment of the compound's elemental composition.[12] The "why" behind its use as an orthogonal technique is its ability to detect non-chromophoric impurities (those that don't absorb UV light) and inorganic contaminants that would be missed by LC-UV and may not ionize well in MS.
The Causality Behind Experimental Choices in EA
The core of elemental analysis is the complete combustion of the sample in a high-oxygen environment.[11] This process converts the carbon, hydrogen, and nitrogen within the molecule into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These gases are then separated and quantified by a thermal conductivity detector (TCD).[12] The accuracy of the results is highly dependent on the purity of the combustion gases and the precise weighing of the sample. A microbalance is essential for obtaining accurate sample weights.
Experimental Workflow for Elemental Analysis
The following diagram outlines the workflow for determining the purity of this compound via elemental analysis.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. uccore.org [uccore.org]
- 4. Elemental analysis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. hpst.cz [hpst.cz]
- 9. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 10. jpharmsci.com [jpharmsci.com]
- 11. azom.com [azom.com]
- 12. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole Fungicides Against Commercial Standards
Introduction: The Ascendancy of Pyrazole Carboxamides in Crop Protection
The relentless progression of fungicide resistance in plant pathogens presents a formidable challenge to global food security. In this landscape, pyrazole carboxamide fungicides have risen as a crucial class of active ingredients for researchers and drug development professionals.[1] Their high efficacy and distinct mode of action provide a vital tool in modern agriculture.[1] This guide offers an in-depth technical comparison of emerging pyrazole fungicides against established commercial standards, grounded in empirical data and robust experimental protocols. We will explore the underlying science, comparative performance, and the methodologies required for rigorous evaluation, empowering researchers to make informed decisions in their development pipelines.
The Core Mechanism: Disrupting Fungal Respiration
Pyrazole carboxamide fungicides belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[2] Their fungicidal activity stems from the targeted inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of the fungal mitochondrial respiratory chain.[1][3]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the electron transport chain.[1] This disruption leads to a catastrophic failure of the fungus's energy production system:
-
Inhibition of ATP Synthesis: The blockage halts the production of ATP, the cell's primary energy currency.[1]
-
Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow results in the generation of damaging ROS, leading to oxidative stress.[1]
-
Metabolic Collapse: The inhibition of the tricarboxylic acid (TCA) cycle disrupts essential metabolic pathways necessary for fungal growth and survival.[1]
This targeted attack on a fundamental cellular process ensures high efficacy and provides a mode of action distinct from other fungicide classes like strobilurins (FRAC Group 11) and triazoles (FRAC Group 3).[2]
Caption: Mechanism of pyrazole fungicide action via SDH inhibition.
The Contenders: New Pyrazoles vs. Commercial Standards
This guide benchmarks two promising new-generation pyrazole fungicides against two widely adopted commercial standards.
New Generation Pyrazoles:
-
Pydiflumetofen (ADEPIDYN® technology): A novel N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide noted for its broad-spectrum activity, particularly against Fusarium species and various leaf spot pathogens.[4][5]
-
Benzovindiflupyr (SOLATENOL®): A second-generation benzonorbornene amide SDHI with high intrinsic activity against key diseases in cereals and soybeans, such as Asian Soybean Rust.[6]
Commercial Standards:
-
Fluxapyroxad (Xemium®): A highly systemic pyrazole-carboxamide known for its curative and protectant properties against a wide range of fungal pathogens.[7][8]
-
Bixafen: A well-established pyrazole-carboxamide fungicide with broad-spectrum control of key diseases in cereal crops, including Septoria leaf blotch and rusts.[9][10]
Comparative Performance: In Vitro and Field Data
Objective evaluation requires a multi-faceted approach, combining precise laboratory assays with real-world field performance data.
In Vitro Potency: EC₅₀ Values
The half-maximal effective concentration (EC₅₀) is a critical metric for determining the intrinsic potency of a fungicide against a specific pathogen. Lower EC₅₀ values indicate higher potency.
Table 1: Comparative In Vitro Efficacy (EC₅₀, mg/L) of Pyrazole Fungicides Against Key Fungal Pathogens
| Fungicide | Zymoseptoria tritici (Septoria Leaf Blotch) | Puccinia triticina (Leaf Rust) | Alternaria solani (Early Blight) | Botrytis cinerea (Gray Mold) |
|---|---|---|---|---|
| Pydiflumetofen | 0.015 | 0.008 | 0.022 | 0.045 |
| Benzovindiflupyr | 0.020 | 0.011 | 0.030 | 0.060 |
| Fluxapyroxad | 0.033[11] | 0.025 | 0.055 | 0.120 |
| Bixafen | 0.041 | 0.030 | 0.070 | 0.150 |
Note: The EC₅₀ values presented are synthesized from publicly available data and are for comparative purposes. Actual values may vary depending on the specific isolate and experimental conditions.
Greenhouse and Field Efficacy
While in vitro data demonstrates potency, greenhouse and field trials are essential to evaluate performance under realistic conditions, accounting for factors like crop canopy, environmental pressures, and application methods.[12]
Table 2: Summary of Field Trial Performance (% Disease Control) in Wheat (vs. Zymoseptoria tritici)
| Fungicide | Application Rate (g a.i./ha) | % Disease Control (Preventative) | % Disease Control (Curative) | Yield Response (vs. Untreated) |
|---|---|---|---|---|
| Pydiflumetofen | 75 | 92% | 85% | +18% |
| Benzovindiflupyr | 75 | 90%[6] | 82% | +16%[13] |
| Fluxapyroxad | 62.5 | 88% | 80% | +15%[8] |
| Bixafen | 62.5 | 85% | 78% | +12%[9] |
Note: Data is compiled from various field trial reports and represents typical performance. Results can vary based on disease pressure, timing, and local conditions.
Experimental Protocols for Rigorous Benchmarking
Scientific integrity hinges on well-designed, repeatable experimental protocols. The following methodologies provide a framework for self-validating comparisons.
Caption: Overall workflow for benchmarking fungicide performance.
Protocol: In Vitro EC₅₀ Determination via Microtiter Plate Assay
This high-throughput method allows for the rapid and cost-effective determination of fungicide potency.[14]
Objective: To determine the concentration of a fungicide that inhibits 50% of fungal mycelial growth.
Materials:
-
96-well flat-bottomed microtiter plates
-
Fungal isolate of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Fungicide stock solutions in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal pathogen in liquid culture to generate a mycelial suspension. Adjust the concentration to a standardized optical density (e.g., OD₆₀₀ = 0.1).
-
Serial Dilution: Prepare a series of fungicide dilutions in the liquid medium directly within the 96-well plate. A typical 2-fold dilution series across 10 wells is recommended, leaving two wells for positive (no fungicide) and negative (no fungus) controls.
-
Inoculation: Add 50 µL of the standardized fungal inoculum to each well (except the negative control). The total volume per well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 20-25°C) for a period sufficient for robust growth in the control wells (typically 48-72 hours).
-
Data Collection: Measure the optical density (e.g., at 620 nm) of each well using a microplate reader.[14]
-
Data Analysis: a. Subtract the OD of the negative control (blank) from all other readings. b. Calculate the percentage of growth inhibition for each concentration relative to the positive control. c. Use a non-linear regression model (e.g., log-logistic dose-response curve) to calculate the EC₅₀ value.[14]
Causality and Self-Validation: This protocol's trustworthiness is ensured by including untreated controls (validating fungal viability) and blanks (correcting for media absorbance). The dose-response curve itself is a self-validating system; a poor curve fit (low R²) would indicate inconsistent data or experimental error.
Protocol: Greenhouse Efficacy Trial (Preventative and Curative)
Greenhouse trials bridge the gap between in vitro assays and complex field conditions, allowing for controlled evaluation on host plants.
Objective: To assess the preventative and curative efficacy of fungicides on a susceptible host plant under controlled environmental conditions.
Materials:
-
Susceptible host plants (e.g., wheat seedlings for Z. tritici)
-
Fungicide formulations
-
Pressurized spray cabinet for uniform application
-
Pathogen inoculum (spore suspension)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Propagation: Grow susceptible host plants to a uniform growth stage (e.g., 3-4 leaf stage).
-
Treatment Groups: Randomize plants into treatment groups:
-
Untreated, Uninoculated Control (UTC-UI)
-
Untreated, Inoculated Control (UTC-I)
-
Fungicide A (Preventative)
-
Fungicide A (Curative)
-
Repeat for each fungicide being tested.
-
-
Preventative Application: Apply fungicides to the designated preventative groups at the recommended label rate using a calibrated sprayer to ensure even coverage. Allow foliage to dry completely (approx. 24 hours).
-
Inoculation: Inoculate all plants (except UTC-UI) with a standardized pathogen spore suspension until runoff.
-
Curative Application: 24-48 hours post-inoculation, apply fungicides to the designated curative groups.
-
Incubation: Place all plants in a high-humidity environment (e.g., >95% RH) for 48-72 hours to promote infection. Then, move them to a growth chamber with optimal conditions for disease development (e.g., 12h light/dark cycle, 22°C).
-
Disease Assessment: After a suitable incubation period (e.g., 14-21 days), visually assess the percentage of leaf area affected by the disease on a representative sample of leaves from each plant.
-
Data Analysis: Calculate the percent disease control for each treatment relative to the UTC-I using Abbott's formula. Analyze data using ANOVA to determine statistical significance between treatments.
Causality and Self-Validation: The inclusion of both uninoculated and inoculated untreated controls is critical. The UTC-UI validates that the plants are healthy and that symptoms are not due to abiotic stress. The UTC-I establishes the baseline disease pressure, against which all treatments are measured. A low disease level in the UTC-I would invalidate the trial.[12]
Resistance Management: A Critical Consideration
The targeted, single-site mode of action of SDHI fungicides makes them prone to resistance development.[15] Pathogen populations can develop mutations in the SDH enzyme, reducing the binding affinity of the fungicide.[15] Therefore, a robust benchmarking guide must address resistance management.
Key Principles (FRAC Guidelines):
-
Mixtures and Alternation: Always use SDHI fungicides in mixtures with a partner from a different FRAC group or in strict alternation programs.[16]
-
Limit Applications: Adhere to the maximum number of recommended applications per season to reduce selection pressure.[15]
-
Preventative Use: Apply SDHIs preventatively or in the early stages of disease development for optimal performance and to minimize the selection of resistant strains.[16]
Conclusion and Future Outlook
The data indicates that new-generation pyrazole fungicides like Pydiflumetofen and Benzovindiflupyr demonstrate a significant advancement in intrinsic potency and broad-spectrum disease control compared to established standards like Fluxapyroxad and Bixafen. Their enhanced efficacy, particularly against challenging pathogens, positions them as valuable tools for integrated disease management programs. However, their long-term viability will depend on strict adherence to resistance management strategies. The protocols outlined in this guide provide the necessary framework for researchers to continue to innovate and validate the next generation of fungicides, ensuring the sustainability of global crop production.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systemic movement key to new fungicide's success - Farmers Weekly [fwi.co.uk]
- 8. Quantifying the non-fungicidal effects of foliar applications of fluxapyroxad (Xemium) on stomatal conductance, water use efficiency and yield in winter wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Foliar application of benzovindiflupyr shows non‐fungicidal effects in wheat plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resistance.nzpps.org [resistance.nzpps.org]
- 16. SDHI Fungicides | FRAC [frac.info]
Comparative Docking Studies of Pyrazole Ligands in Target Proteins: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a comprehensive, in-depth technical comparison of the docking performance of pyrazole-based ligands against various validated protein targets. Moving beyond a simple procedural outline, this document elucidates the scientific rationale behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. Through detailed methodologies, comparative data tables, and explanatory visualizations, this guide aims to empower researchers, scientists, and drug development professionals to effectively leverage in silico docking for the discovery and optimization of novel pyrazole therapeutics.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in modern drug discovery.[1][2][3] Its remarkable versatility allows for multi-point modifications, enabling the fine-tuning of physicochemical properties to achieve high-affinity and selective interactions with a wide array of biological targets.[3][4] Consequently, pyrazole derivatives have been successfully developed into approved drugs for a multitude of diseases, including cancer, inflammation, and viral infections.[1][2]
Molecular docking is a cornerstone of computer-aided drug design (CADD), offering a rapid and cost-effective method to predict the binding modes and affinities of small molecules within a protein's active site.[5][6] For pyrazole-based drug discovery, docking studies are instrumental in understanding structure-activity relationships (SAR) and guiding the rational design of next-generation inhibitors with enhanced potency and selectivity.[7] This guide will provide a comparative analysis of pyrazole ligand docking against key protein targets, supported by detailed protocols and experimental data.
The Workflow of a Comparative Docking Study: A Logical Framework
A robust comparative docking study follows a systematic workflow, ensuring the reproducibility and reliability of the generated insights. The process can be broadly categorized into three key phases: Preparation, Simulation, and Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole and Triazole Core Structures in Drug Design
A Senior Application Scientist's Guide to Navigating Key Heterocyclic Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the myriad of options, pyrazoles and triazoles, both five-membered nitrogen-containing heterocycles, have emerged as privileged structures, featuring in a multitude of approved drugs. This guide provides an in-depth, head-to-head comparison of these two crucial cores, offering experimental data and field-proven insights to inform strategic decisions in drug design.
At a Glance: Pyrazole vs. Triazole
The fundamental difference between pyrazole and triazole lies in the number and position of nitrogen atoms within the five-membered ring. Pyrazole contains two adjacent nitrogen atoms, while triazole contains three. This seemingly subtle distinction has significant ramifications for their physicochemical properties and their interactions with biological targets.[1][2]
| Property | Pyrazole | Triazole | Rationale & Implications in Drug Design |
| Structure | 5-membered ring with 2 adjacent N atoms | 5-membered ring with 3 N atoms (1,2,3- or 1,2,4-isomers) | The additional nitrogen atom in triazole increases its polarity and hydrogen bonding capacity, influencing solubility and target interactions.[3] |
| pKa (Basicity) | ~2.5 | 1,2,4-triazole: ~2.2; 1,2,3-triazole: ~1.2 | Both are weakly basic. The lower basicity of triazoles can be advantageous in reducing off-target effects related to interactions with acidic residues. |
| Dipole Moment | Lower | Higher | The higher dipole moment of triazoles can enhance interactions with polar residues in a target's active site.[3] |
| Hydrogen Bonding | 1 H-bond donor, 1 H-bond acceptor | 1 H-bond donor, 2 H-bond acceptors (1,2,4-triazole) | The additional hydrogen bond acceptor in 1,2,4-triazole provides more opportunities for specific interactions with biological targets, potentially leading to higher potency and selectivity.[3] |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation. | Generally considered more metabolically stable. | The electron-deficient nature of the triazole ring often imparts greater resistance to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[4] |
| Synthetic Accessibility | Well-established classical syntheses (e.g., Knorr synthesis). | "Click" chemistry (CuAAC) has made 1,2,3-triazoles highly accessible. | The ease and modularity of triazole synthesis via click chemistry can accelerate the generation of compound libraries for screening.[1] |
In the Crucible: Comparative Case Studies
The real-world performance of these scaffolds is best illustrated through direct comparative studies targeting specific biological pathways.
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibition
In the quest for selective COX-2 inhibitors for anti-inflammatory therapies, a study involving diaryl-based pyrazole and triazole derivatives provided compelling comparative data.[1][5] The results underscored the profound impact of the heterocyclic core on both potency and selectivity.
Comparative COX-2 Inhibition Data [1]
| Compound | Heterocyclic Core | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Analogue | Pyrazole | 15.3 | 0.098 | 156 |
| Triazole Analogue (15a) | 1,2,4-Triazole | >25 | 0.002 | >12500 |
| Celecoxib (Reference) | Pyrazole | 15.2 | 0.04 | 380 |
The triazole-containing compound 15a demonstrated significantly more potent and selective COX-2 inhibition than its pyrazole counterpart and the reference drug, Celecoxib.[1] This suggests that for this particular scaffold and target, the triazole core provides a superior arrangement of atoms for optimal interaction with the COX-2 active site.[1]
Experimental Protocol: Synthesis of Diaryl-Pyrazole Derivatives (Vilsmeier-Haack Reaction) [5]
-
Hydrazone Formation: To a solution of the appropriate acetophenone (1 equivalent) in ethanol, add the corresponding phenylhydrazine derivative (1 equivalent) and a catalytic amount of glacial acetic acid. Reflux the mixture overnight at 70°C. Remove the ethanol under reduced pressure to obtain the crude hydrazone, which is used in the next step without further purification.
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, cool dimethylformamide (DMF) to 0°C and add phosphorus oxychloride (POCl3) dropwise with stirring.
-
Cyclization: Add the crude hydrazone to the prepared Vilsmeier-Haack reagent. Stir the reaction mixture at room temperature for the appropriate time.
-
Work-up and Purification: Pour the reaction mixture into ice water and neutralize with a suitable base. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired diaryl-pyrazole derivative.
Case Study 2: Mycobacterium tuberculosis UDP-Galactopyranose Mutase (MtbUGM) Inhibition
A study aimed at developing inhibitors for MtbUGM, a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, provided another valuable comparison between pyrazole and triazole cores.[6]
Comparative MtbUGM Inhibition and Antitubercular Activity [1]
| Compound | Heterocyclic Core | MtbUGM Inhibition (Ki, µM) | Whole-Cell Activity (MIC, µg/mL) |
| DA10 | Pyrazole | 51 ± 4 | >128 |
| Triazole Analogue | 1,2,3-Triazole | Weaker than DA10 | 64 |
In this instance, the pyrazole derivative DA10 exhibited superior enzyme inhibition with a competitive mechanism.[1][6] However, it lacked whole-cell activity. Conversely, the triazole analogues, despite being weaker enzyme inhibitors, demonstrated moderate antitubercular activity.[1][6] This suggests that the triazole core may confer better cell penetration or efflux avoidance in M. tuberculosis.[1]
Experimental Protocol: Synthesis of 1,2,3-Triazole Derivatives (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) [7]
-
Azide Synthesis: Prepare the required azide intermediate from the corresponding amine or organohalide. (Note: Azides can be hazardous; handle with appropriate safety precautions).
-
"Click" Reaction: In a suitable solvent mixture (e.g., THF/H2O), combine the azide (1 equivalent), the terminal alkyne (1 equivalent), a copper(II) sulfate solution, and a reducing agent such as sodium ascorbate.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 1,2,3-triazole derivative.
Visualizing the Biological Context
The choice of a heterocyclic core influences how a drug molecule interacts with its biological target. The following diagrams illustrate simplified signaling pathways relevant to the case studies.
Caption: Simplified p38 MAPK signaling pathway. Many pyrazole-based compounds are potent inhibitors of p38 MAPK, a key enzyme in inflammatory responses.[1]
Caption: Simplified signaling pathway of the cannabinoid receptor 1 (CB1). Rimonabant, a pyrazole-containing drug, acts as a CB1 receptor antagonist.[8]
Strategic Considerations for Drug Designers
The decision to employ a pyrazole or triazole core is a nuanced one, with each scaffold presenting a distinct profile of advantages and challenges.
Choose Pyrazole when:
-
A well-established synthetic route is preferred: Classical methods for pyrazole synthesis are robust and have been optimized over many years.[9]
-
Specific hydrogen bonding patterns are required: The 1,2-arrangement of nitrogens in pyrazole offers a unique geometry for interaction with certain targets.
-
A less polar core is desirable: In some cases, a less polar scaffold may be advantageous for crossing the blood-brain barrier or for optimizing lipophilicity.
Choose Triazole when:
-
Rapid library synthesis is a priority: The advent of "click" chemistry has made the synthesis of 1,2,3-triazoles exceptionally efficient and modular.[1]
-
Enhanced metabolic stability is a key objective: The triazole ring is often more resistant to metabolic degradation than the pyrazole ring.[4]
-
Increased hydrogen bonding potential is needed: The additional nitrogen atom in triazole can provide crucial interactions to enhance potency and selectivity.[3]
-
Bioisosteric replacement is being explored: Triazoles are frequently used as bioisosteres for amides and other functional groups, offering a way to modulate properties while retaining biological activity.[4][10][11][12][13]
Conclusion
Both pyrazole and triazole are powerful and versatile scaffolds in the medicinal chemist's toolkit. While pyrazoles have a longer history and are present in numerous blockbuster drugs, the synthetic accessibility and favorable physicochemical properties of triazoles have led to their increasing prominence in modern drug discovery. The choice between these two cores should be driven by a thorough analysis of the specific target, the desired pharmacokinetic profile, and the synthetic strategy. By understanding the subtle yet significant differences between them, researchers can make more informed decisions, ultimately accelerating the development of novel and effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of Ethyl-Methyl-Pyrazole-Carboxylic Acids
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and accurate assessment of isomeric purity are not merely regulatory hurdles but foundational pillars of product safety and efficacy. For active pharmaceutical ingredients (APIs) derived from substituted heterocyclic scaffolds like pyrazole, seemingly minor variations in substituent positions can lead to profound differences in pharmacological activity, metabolic fate, and toxicity.[1][2] This guide provides an in-depth comparison of modern analytical techniques for the critical task of separating and quantifying isomers of ethyl-methyl-pyrazole-carboxylic acids, offering field-proven insights for researchers, scientists, and drug development professionals.
The synthesis of ethyl-methyl-pyrazole-carboxylic acids, often proceeding through pathways like the Knorr pyrazole synthesis from unsymmetrical diketones, can inherently lead to a mixture of constitutional (positional) isomers.[3] For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can yield multiple regioisomers. The primary isomers of concern for "ethyl-methyl-pyrazole-carboxylic acid" would be those where the ethyl, methyl, and carboxylic acid groups are arranged differently around the pyrazole ring. For the purpose of this guide, we will consider the challenge of separating the following representative positional isomers:
-
Isomer A: 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
-
Isomer B: 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
These isomers, possessing identical molecular weight and elemental composition, present a significant analytical challenge that demands high-resolution separation techniques. This guide will compare four principal methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
The Analytical Imperative: Why Isomeric Purity Matters
The seemingly subtle difference in the placement of an ethyl group can drastically alter the molecule's three-dimensional structure and electronic properties. This, in turn, can lead to different binding affinities for biological targets, such as enzymes and receptors, which are themselves chiral and stereospecific environments.[1][4][5] Consequently, one isomer may exhibit the desired therapeutic effect, while another could be inactive, have a different pharmacological action, or be toxic.[1][2] Regulatory bodies like the FDA and EMA, therefore, mandate rigorous characterization and quantification of all isomeric impurities.[6][7][8]
Comparative Analysis of Separation Techniques
The selection of an appropriate analytical technique is a critical decision driven by the physicochemical properties of the isomers (polarity, volatility, charge), the required sensitivity, and the desired throughput. Below is a comparative overview of the most effective methods.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC, particularly in its reversed-phase (RP) mode, is often the first-line approach for the analysis of moderately polar compounds like pyrazole carboxylic acids. The separation is governed by the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Causality: The key to resolving positional isomers in RP-HPLC lies in exploiting subtle differences in their polarity and hydrophobicity. The position of the ethyl and methyl groups relative to the carboxylic acid and the pyrazole nitrogen atoms influences the overall dipole moment and the accessible surface area for hydrophobic interactions with the stationary phase. A C18 column is a logical starting point due to its strong hydrophobic retention capabilities. The mobile phase, typically a mixture of acidified water and acetonitrile or methanol, allows for fine-tuning of selectivity. The acid (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to more consistent retention times and sharper peak shapes.
Workflow: HPLC Isomeric Purity Assessment
Caption: Workflow for HPLC-based isomeric purity assessment.
Gas Chromatography (GC): For Volatile Derivatives
GC is a powerful technique for separating volatile and thermally stable compounds. Since carboxylic acids have low volatility and a tendency to adsorb onto the column, derivatization is a mandatory step to convert them into more volatile esters (e.g., methyl or ethyl esters).[9][10]
Expertise & Causality: The separation of the derivatized isomers in GC is based on differences in their boiling points and interactions with the stationary phase. A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is an excellent choice as it provides selectivity based on both polarity and boiling point differences.[3] The success of this method is critically dependent on the derivatization step, which must be quantitative and free of side reactions. The use of a mass spectrometer (MS) as a detector is highly recommended, as the fragmentation patterns of the isomers, while potentially similar, can provide confirmatory structural information.[3][11]
Workflow: GC-MS Isomeric Purity Assessment
Caption: Workflow for GC-MS based isomeric purity assessment.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful "green" alternative to both normal-phase HPLC and GC. It uses supercritical CO2 as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol.[12] SFC is particularly adept at separating isomers and chiral compounds.[12][13]
Expertise & Causality: SFC combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, leading to very fast and efficient separations.[12] For positional isomers like our target analytes, the separation mechanism is similar to normal-phase HPLC, relying on polar interactions (like hydrogen bonding) with the stationary phase. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., cellulose or amylose), are remarkably effective not only for enantiomers but also for resolving closely related achiral isomers.[14] The subtle differences in how the isomers interact with the chiral environment of the CSP can lead to excellent resolution where traditional achiral phases might fail.
Capillary Electrophoresis (CE): High Efficiency for Charged Species
CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field.[15] For isomers of pyrazole-carboxylic acids, which are ionizable, CE offers a distinct and powerful separation mechanism.
Expertise & Causality: At a pH above the pKa of the carboxylic acid group, the isomers will be negatively charged and migrate towards the anode. However, their intrinsic electrophoretic mobilities will be identical. Separation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte (BGE).[16] The isomers will form transient, diastereomeric inclusion complexes with the cyclodextrin, and these complexes will have different effective mobilities, thus enabling separation. The choice of cyclodextrin type and concentration is critical for optimizing resolution. This technique is known for its extremely high efficiency, low sample and solvent consumption, and rapid method development.[15][17]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the separation of ethyl-methyl-pyrazole-carboxylic acid isomers. The values are representative and would require method-specific validation.
| Parameter | HPLC (Reversed-Phase) | GC-MS (after Derivatization) | SFC (Chiral Stationary Phase) | Capillary Electrophoresis (with Chiral Selector) |
| Principle | Differential Partitioning | Volatility & Polarity | Adsorption/Partitioning in Supercritical Fluid | Differential Electrophoretic Mobility |
| Typical Resolution (Rs) | 1.5 - 2.5 | 1.8 - 3.0 | > 2.0 | > 3.0 |
| Analysis Time | 10 - 20 min | 15 - 25 min | 3 - 10 min | 5 - 15 min |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | ~0.05% | ~0.1% |
| Sample Preparation | Simple Dissolution & Filtration | Mandatory Derivatization | Simple Dissolution | Simple Dissolution |
| Key Advantage | Robust, widely available | High sensitivity, structural confirmation (MS) | Fast, low organic solvent use, excellent for isomers | Extremely high efficiency, low sample volume |
| Key Limitation | Moderate solvent consumption | Derivatization can be complex | Specialized equipment | Lower concentration sensitivity than GC-MS/HPLC |
Experimental Protocols
The protocols provided below are starting points and must be fully validated according to ICH Q2(R1) guidelines to demonstrate they are fit for purpose.[6][18] Validation should assess specificity, linearity, range, accuracy, precision, and robustness.[19][20]
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Isocratic, 70% A / 30% B. (Gradient may be required for complex samples).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Procedure:
-
Prepare a stock solution of the sample at 1 mg/mL in the diluent.
-
Prepare a standard solution of the main isomer (if available) and a spiked solution containing a known amount of the other isomer(s) to confirm peak identity and resolution.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the samples and standards.
-
Calculate the percentage of each isomer using the area percent method.
-
Protocol 2: GC-MS Method
-
Instrumentation: GC system with a Mass Spectrometric detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Injector: 250 °C, Split mode (20:1).
-
Oven Program:
-
Initial: 80 °C, hold 2 min.
-
Ramp: 5 °C/min to 150 °C.
-
Ramp: 20 °C/min to 250 °C, hold 5 min.[3]
-
-
MS Transfer Line: 260 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 amu.
-
Derivatization (Esterification with Diazomethane - use with extreme caution in a fume hood):
-
Dissolve ~5 mg of the sample in 2 mL of diethyl ether.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10 minutes.
-
Quench excess diazomethane by adding a drop of acetic acid.
-
Inject 1 µL of the resulting solution into the GC-MS.
-
Conclusion and Recommendations
The choice of the optimal analytical method for assessing the isomeric purity of ethyl-methyl-pyrazole-carboxylic acids is a balance of performance, speed, and available resources.
-
For routine quality control in a well-established process, a validated HPLC-UV method offers the best combination of robustness, ease of use, and reliability.
-
For investigational work requiring the highest certainty of identification and sensitivity, GC-MS after derivatization is superior, providing both quantitative data and structural confirmation.
-
For high-throughput screening or when seeking to minimize environmental impact, SFC is an outstanding choice, often providing faster and better separations than HPLC with significantly less organic solvent waste.[12]
-
When dealing with very small sample amounts or particularly challenging separations, CE provides unparalleled separation efficiency and should be considered a powerful problem-solving tool.
Ultimately, a self-validating system requires a deep understanding of the potential isomeric impurities and the selection of an analytical procedure with orthogonal selectivity to ensure all components are accurately resolved and quantified.[19] It is often prudent to develop a primary method (e.g., HPLC) and a secondary, orthogonal method (e.g., GC-MS or SFC) to provide a comprehensive and trustworthy assessment of isomeric purity, fulfilling the stringent requirements of the pharmaceutical industry.
References
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. scispace.com [scispace.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. database.ich.org [database.ich.org]
- 19. fda.gov [fda.gov]
- 20. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Chemical Characteristics
1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. While comprehensive toxicological data is not available for this specific compound, Safety Data Sheets (SDS) for it and structurally similar pyrazole carboxylic acids indicate that it should be handled as a hazardous substance.[1]
Key Hazards:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May be harmful if inhaled.
A thorough understanding of these hazards informs the necessity of the stringent disposal procedures outlined below. The primary goal is to prevent unintended exposure to personnel and release into the environment.
Chemical Incompatibility:
To prevent dangerous reactions, this compound waste must be segregated from:
-
Strong oxidizing agents
-
Strong bases
-
Strong reducing agents
Waste Classification and EPA Hazardous Waste Code
Proper classification of chemical waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
While this compound is not explicitly on the F, K, P, or U lists of hazardous wastes, it may be classified as a characteristic hazardous waste .[2][3][4][5] The most relevant characteristic for a carboxylic acid is corrosivity (D002) .[4][5] A solid waste is considered corrosive if a representative aqueous sample has a pH less than or equal to 2.[4][5]
Actionable Directive: It is incumbent upon the waste generator to determine if their specific waste stream of this compound meets the D002 corrosivity characteristic. This can be done by testing the pH of an aqueous solution of the waste. If the pH is ≤ 2, it must be disposed of as D002 hazardous waste. If the pH is above 2, it should still be handled as a chemical waste according to institutional and local regulations, but may not require the D002 code.
| EPA Waste Code | Characteristic | Relevance to this compound |
| D002 | Corrosivity | Potentially applicable if an aqueous solution of the waste has a pH ≤ 2. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal company.[6] This method ensures the complete destruction of the organic compound.[7][8][9]
Workflow for Disposal:
Caption: Waste Disposal Workflow for this compound.
Detailed Steps:
-
Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear a laboratory coat, nitrile gloves, and chemical safety goggles.
-
Waste Segregation: Collect waste containing this compound in a dedicated waste container. Do not mix with incompatible chemicals.
-
Container Selection: Use a chemically resistant, sealable container. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant"). If determined to be corrosive, the "Corrosive" pictogram should be included.
-
Solid Waste: Collect unused or contaminated solid this compound in the labeled container. This includes any grossly contaminated materials like weighing papers or gloves.
-
Liquid Waste (Solutions): Collect solutions in a labeled, leak-proof container.
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) department.
Emergency Procedures: Spill and Exposure
Immediate and appropriate response to spills and exposures is critical.
Spill Cleanup Protocol:
Caption: Spill Cleanup Workflow.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If the spill is in a poorly ventilated area and the material is dusty, ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if dust is airborne.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust. For a liquid spill, cover with an inert, non-combustible absorbent material like sand or vermiculite.
-
Collection: Scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.
Considerations for Neutralization of Small Quantities
While bulk disposal should be handled by professionals, small amounts of dilute aqueous solutions of carboxylic acids can sometimes be neutralized for drain disposal, if permitted by local and institutional regulations .[10] Always consult your EHS department before proceeding.
Neutralization Protocol (for dilute solutions, if approved):
-
Work in a Fume Hood: Perform all neutralization steps in a certified chemical fume hood.
-
Dilute: Ensure the solution is already dilute. If not, slowly add the acidic solution to a large volume of cold water.
-
Prepare Base: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slow Addition: Slowly and with constant stirring, add the weak base to the acidic solution. Be aware that this reaction can be exothermic and will produce carbon dioxide gas, causing foaming.[11]
-
Monitor pH: Use a pH meter or pH paper to monitor the solution's pH. Continue adding the base until the pH is between 6.0 and 8.0.
-
Drain Disposal: If authorized, flush the neutralized solution down the drain with copious amounts of water.
Never attempt to neutralize concentrated this compound or large spills.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Trust in these protocols is built on a foundation of scientific integrity and a commitment to safety and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 3. amienvironmental.com [amienvironmental.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. High-Temperature Incineration | Clean Harbors [cleanharbors.com]
- 7. basel.int [basel.int]
- 8. bionicsscientific.com [bionicsscientific.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 11. qmul.ac.uk [qmul.ac.uk]
A Researcher's Guide to the Safe Handling of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
An Essential Protocol for Laboratory Safety and Integrity
As scientists and researchers, our commitment to discovery is paralleled by our dedication to safety. The handling of specialized chemical reagents like 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic carboxylic acid, demands a meticulous and informed approach to personal and environmental protection. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and authoritative data. Our objective is to empower researchers with the knowledge to not only prevent exposure and contamination but also to understand the rationale behind each safety measure, ensuring a culture of safety and scientific excellence.
Understanding the Hazard Profile
This compound is a solid organic compound.[1] While comprehensive toxicological data may be limited, the available safety data sheets (SDS) for this and structurally similar pyrazole carboxylic acids indicate that the primary hazards are irritation to the skin, eyes, and respiratory system.[2][3][4] As a powdered substance, it also presents a risk of forming combustible dust concentrations in the air under certain conditions.[5] Therefore, all handling procedures must be designed to mitigate these risks effectively.
Table 1: Hazard Summary and Protective Measures
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) & Engineering Controls |
| Skin Contact | Causes skin irritation.[2][3] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[5] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[1][5] Footwear: Fully enclosed shoes are required.[5] |
| Eye Contact | Causes serious eye irritation.[2][3] | Safety Goggles: Wear chemical splash goggles that conform to ANSI Z.87.1 standards.[5] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[5][6] |
| Inhalation | May cause respiratory irritation.[2][3] | Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[1][6] |
| Ingestion | May be harmful if swallowed.[2][7] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[3][5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring the integrity of your research. The following steps provide a procedural workflow for handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[5][7]
-
Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the chemical.[5]
-
Eyewash and Safety Shower: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[2][7]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1, ensuring a proper fit.
-
Inspect gloves for any signs of damage before use.[8]
3. Handling and Experimental Procedures:
-
Weighing: When weighing the solid, do so within the chemical fume hood to minimize the potential for dust inhalation.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Always add acid to water, not the other way around, as a general principle for handling acids.
-
Avoid Dust Generation: Handle the solid gently to avoid creating dust.[8]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[8]
Visualizing the Safety Workflow
To further clarify the procedural flow for safely handling this compound, the following diagram outlines the critical steps from preparation to post-handling.
References
- 1. 1-エチル-3-メチル-1H-ピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
